t-Boc-N-amido-PEG2-C6-Cl
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO4/c1-15(2,3)21-14(18)17-9-11-20-13-12-19-10-7-5-4-6-8-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCBXSJBGIUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-amido-PEG2-C6-Cl. This molecule is a valuable building block in the rapidly evolving field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical and physical properties, its core application in PROTAC development, and provide detailed experimental protocols for its use. Furthermore, a logical workflow for the synthesis of a PROTAC utilizing this linker is presented visually.
Introduction to this compound
This compound, with the IUPAC name tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate, is a bifunctional molecule designed for sequential chemical conjugation. It incorporates three key features:
-
A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable amine that can be selectively deprotected under mild acidic conditions, allowing for a controlled, stepwise synthesis.
-
A polyethylene (B3416737) glycol (PEG) spacer: The two-unit PEG spacer (PEG2) is a hydrophilic linker that can enhance the aqueous solubility and improve the pharmacokinetic properties of the final PROTAC molecule.[1]
-
A terminal chloroalkane: The six-carbon alkyl chloride (C6-Cl) serves as a reactive handle for nucleophilic substitution, enabling covalent linkage to a ligand for a target protein of interest.
These features make this compound an ideal tool for the modular assembly of PROTACs.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₀ClNO₄ | [2] |
| Molecular Weight | 323.86 g/mol | [2] |
| CAS Number | 920264-35-3 | [2] |
| Appearance | To be determined (typically a solid or oil) | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C, dry and dark. Long term (months to years) at -20°C. | [2] |
Core Application: PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a critical role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex.[4]
The use of this compound in PROTAC synthesis follows a logical, two-step conjugation strategy, which is illustrated in the workflow diagram below.
Experimental Protocols
The following protocols are generalized procedures for the two key steps in utilizing this compound for PROTAC synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Alkylation of a Target Protein Ligand
This protocol describes the conjugation of the chloro-terminus of the linker to a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand.
Materials:
-
Target protein ligand with a nucleophilic handle
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical tools for reaction monitoring (e.g., TLC or LC-MS)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Basification: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.
-
Linker Addition: Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the Boc-protected PROTAC intermediate.
Protocol 2: t-Boc Deprotection and Amide Coupling
This protocol outlines the removal of the t-Boc protecting group followed by the coupling of the newly formed amine to a carboxylic acid on the E3 ligase ligand.
Materials:
-
Boc-protected PROTAC intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
E3 ligase ligand with a carboxylic acid moiety
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Analytical and purification systems as in Protocol 1
Procedure:
Part A: t-Boc Deprotection [5]
-
Dissolution: Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM.
-
Acidification: To the stirred solution, add an excess of the acidic deprotection reagent (e.g., 20-50% v/v TFA in DCM or 10 equivalents of 4M HCl in 1,4-dioxane) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid. The resulting amine salt is often used directly in the next step.
Part B: Amide Coupling
-
Activation of Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the deprotected amine-terminated intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Conclusion
This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its bifunctional nature, combined with the strategic placement of a cleavable protecting group and a beneficial PEG spacer, allows for the efficient and controlled synthesis of PROTACs. The protocols and workflow described in this guide provide a solid foundation for the successful implementation of this linker in the development of novel protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of t-Boc-N-amido-PEG2-C6-Cl, a bifunctional linker critical to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a versatile heterobifunctional linker that incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a reactive hexyl chloride moiety. This unique architecture allows for the sequential and controlled conjugation of two different molecular entities, a crucial step in the synthesis of PROTACs and other complex bioconjugates.[1][2][3]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀ClNO₄ | [2][3][4] |
| Molecular Weight | 323.86 g/mol | [2][3][4] |
| CAS Number | 920264-35-3 | [2][3][4] |
| IUPAC Name | tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate | [4][5] |
| Appearance | Predicted: Oil or Liquid | [5] |
| Boiling Point | 422.4 ± 35.0 °C (Predicted) | [5] |
| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in DMSO (10 mM). Generally soluble in water and many organic solvents due to the PEG component.[6][] | |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[4] |
Structural and Analytical Data
No publicly available experimental NMR or mass spectrometry data for this compound were identified. However, the expected spectral characteristics can be inferred from its structure and data for similar compounds. The Boc-protecting group would show a characteristic singlet at approximately 1.4 ppm in ¹H NMR, and the PEG and alkyl chain protons would appear as multiplets in the 3.4-3.7 ppm and 1.2-1.8 ppm regions, respectively. The terminal methylene (B1212753) group adjacent to the chlorine would be expected around 3.5 ppm.
Role in Targeted Protein Degradation: The PROTAC Mechanism
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[2][3]
The PROTAC molecule acts as a bridge, simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Key Experimental Protocols
The utility of this compound lies in its ability to undergo sequential reactions at its two distinct functional ends.
Boc Deprotection
The Boc group is a commonly used amine protecting group that can be removed under acidic conditions to yield a primary amine. This amine can then be coupled to a carboxylic acid on a target molecule, such as a ligand for an E3 ligase or a protein of interest.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask.
-
Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG2-C6-Cl.
Synthesis of a PROTAC Precursor via Alkylation
The chloro-hexyl group of this compound can react with nucleophiles such as phenols or amines to form a stable ether or amine linkage. This is a common first step in PROTAC synthesis.
Materials:
-
Ligand containing a nucleophilic group (e.g., phenol (B47542) or amine)
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the nucleophilic ligand (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add a suitable base (e.g., K₂CO₃ for phenols, 3 equivalents; or DIPEA for amines, 3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired PROTAC precursor.
Experimental Workflow: From Synthesis to Protein Degradation
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its defined structure and bifunctional nature enable the precise construction of complex molecules like PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the development of novel therapeutics aimed at targeted protein degradation. This guide provides a foundational understanding to facilitate its effective use in the laboratory.
References
- 1. tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate | C15H30ClNO4 | CID 52953440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. tert-Butyl N-[2-[2-(6-chlorohexyloxy)ethoxy]ethyl]carbamate | 920264-35-3 [m.chemicalbook.com]
- 6. interchim.fr [interchim.fr]
An In-depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG2-C6-Cl is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. This linker is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the structure, function, and application of this compound, with a focus on its role in the development of novel therapeutics.
Core Concepts: The Role in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as this critical linker. Its structure is strategically designed to facilitate the assembly of the PROTAC molecule and to optimize the formation of a stable ternary complex between the target protein and the E3 ligase. The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the six-carbon alkyl chain (C6) provides spatial separation between the two ligands. The terminal chloro (Cl) group and the tert-butyloxycarbonyl (t-Boc) protected amine provide orthogonal reactive handles for a stepwise and controlled synthesis of the final PROTAC molecule.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function as a versatile PROTAC linker.
Structure:
Key Features:
-
t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for the sequential attachment of the E3 ligase ligand after the target protein ligand has been coupled to the other end of the linker.
-
PEG2 Spacer: The short diethylene glycol (PEG2) unit is a hydrophilic spacer that can improve the aqueous solubility of the PROTAC molecule. This is a crucial property for bioavailability and overall therapeutic efficacy.
-
C6 Alkyl Chain: The six-carbon alkyl chain provides a flexible and sufficiently long spacer to allow for the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.
-
Terminal Chloro Group: The chloroalkane functionality serves as a reactive electrophile that can undergo nucleophilic substitution with a suitable nucleophile (e.g., a phenol (B47542), amine, or thiol) on the target protein ligand.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 920264-35-3 | [1][2] |
| Chemical Formula | C15H30ClNO4 | [1] |
| Molecular Weight | 323.86 g/mol | [1] |
| IUPAC Name | tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate | [1] |
| SMILES | O=C(OC(C)(C)C)NCCOCCOCCCCCCCl | [1] |
| Purity | Typically >95% or >98% | [1] |
| Appearance | To be determined | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [1] |
Function and Mechanism of Action in PROTACs
The primary function of this compound is to act as a linker in the synthesis of PROTACs. The resulting PROTAC induces the degradation of a target protein through the ubiquitin-proteasome system.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the signaling pathway of a PROTAC molecule in inducing the degradation of a target protein.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized experimental protocol.
Synthesis of a PROTAC Molecule: A Step-by-Step Workflow
The following diagram outlines the typical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for the synthesis of a PROTAC molecule.
Detailed Methodologies
Step 1: Coupling of the Target Protein Ligand
-
Dissolution: Dissolve the target protein ligand (containing a nucleophilic group such as a phenol or amine; 1.0 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents) to the solution to deprotonate the nucleophile. Stir the mixture at room temperature for 30-60 minutes.
-
Linker Addition: Add a solution of this compound (1.1-1.5 equivalents) in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Deprotection of the t-Boc Group
-
Dissolution: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (B109758) (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine intermediate is often used in the next step without further purification.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolution: Dissolve the amine intermediate from Step 2 and the E3 ligase ligand (containing a carboxylic acid; 1.0-1.2 equivalents) in anhydrous DMF.
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Conclusion
This compound is a highly valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, incorporating a hydrophilic PEG spacer, a flexible alkyl chain, and orthogonal reactive functionalities, provides medicinal chemists and drug discovery scientists with a robust building block for the rational design of potent and selective protein degraders. The detailed understanding of its properties and the application of the outlined synthetic protocols will facilitate the development of novel therapeutics for a wide range of diseases.
References
The Pivotal Role of the PEG2 Spacer in PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[1][2] Far from being a passive tether, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[1][2][3] Among the various linker compositions, polyethylene (B3416737) glycol (PEG) has emerged as a foundational component, with the short PEG2 spacer often representing a "sweet spot" in PROTAC design.[2][]
This technical guide provides a comprehensive examination of the role of the PEG2 spacer in PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and cellular processes.
The Multifaceted Influence of PEG2 Spacers
The incorporation of a PEG2 spacer, consisting of two ethylene (B1197577) glycol units, imparts a unique combination of properties to a PROTAC molecule. These characteristics directly impact its biological activity and drug-like properties.
Enhancing Solubility and Modulating Physicochemical Properties
A primary advantage of PEG linkers is their ability to enhance the aqueous solubility of PROTACs.[1][2] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with water.[2] This is particularly beneficial for PROTACs that often possess large, hydrophobic ligands, which can lead to poor solubility and aggregation.[] The PEG2 spacer, while providing a hydrophilic element, does so with a moderate increase in the topological polar surface area (TPSA), striking a balance between improved solubility and maintaining sufficient lipophilicity for cell membrane traversal.[2][]
Impact on Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced.[2] While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[2][5] Compared to rigid alkyl chains, PEG linkers can adopt folded conformations that shield their polar surface area, presenting a more compact and less polar structure to the lipid bilayer.[2] However, excessive PEGylation can lead to a decrease in permeability.[] The PEG2 linker often provides a favorable balance, offering sufficient flexibility to facilitate membrane crossing without introducing excessive polarity that would hinder it.[][6] Studies have shown that the linker composition has a profound impact on passive cell permeability.[7]
Facilitating Ternary Complex Formation
The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target.[1][8] The length and flexibility of the linker are critical for achieving the optimal orientation of the two proteins.[2][9] A linker that is too short may sterically hinder the formation of the complex, while a linker that is too long can lead to unproductive binding modes and an increased entropic penalty.[2]
The PEG2 spacer, with a contour length of approximately 7 Å, is often well-suited for "tight" geometries where the binding pockets on the target protein and E3 ligase are in close proximity.[] Its inherent flexibility allows it to act as an "entropic spring," increasing the probability of the warhead and E3 ligase ligand simultaneously occupying their respective binding sites during a diffusional encounter.[] This can lead to steeper cellular degradation concentration-response curves (DC₅₀ values) without altering the binary binding affinities.[]
Quantitative Data on PEG2 Spacer Effects
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [2]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [2]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 100 | 80 | 1.2 |
Data compiled from publicly available research. DC₅₀, concentration for 50% degradation; Dₘₐₓ, maximum degradation.
Experimental Protocols
The rational design and optimization of PROTACs with PEG2 linkers rely on a suite of robust experimental assays to characterize their biochemical, biophysical, and cellular activities.
Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[9][10]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[9]
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[9]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[9]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[9]
-
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the soluble protein partner over the immobilized protein. Alternatively, inject the soluble protein partner in the presence of a constant concentration of the PROTAC.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₔ) for both binary and ternary interactions. Cooperativity (α) can be calculated by comparing the affinity of the soluble partner in the presence and absence of the PROTAC.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[6][11]
-
Methodology:
-
Plate Setup: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the PROTACs and control compounds in a suitable buffer.
-
Assay Execution: Add the compound solutions to the donor wells and buffer to the acceptor wells. Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [C_A] / C_equilibrium)) * V_A / (A * t) where [C_A] is the compound concentration in the acceptor well, C_equilibrium is the equilibrium concentration, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) illustrate fundamental concepts in PROTAC action and linker design.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of the Tert-Butyloxycarbonyl (Boc) Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2][3][4] Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions.[5][6][7] This technical guide provides a comprehensive overview of t-Boc protecting group chemistry, including its mechanism of action, detailed experimental protocols for its introduction and cleavage, and a summary of its stability and applications.
Core Principles of the t-Boc Protecting Group
The t-Boc group is prized for its role as an acid-labile protecting group for amines.[1][5] This characteristic allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, forming the basis of orthogonal protection strategies in multi-step syntheses.[8][9] The Boc group is stable under neutral and basic conditions, as well as in the presence of most nucleophiles and reducing agents.[5][8]
The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[10][11] The removal, or deprotection, is most commonly accomplished using a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][10][12]
Reaction Mechanisms
The introduction and removal of the t-Boc group proceed through distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Boc Protection of an Amine
The protection of a primary or secondary amine with di-tert-butyl dicarbonate involves a nucleophilic acyl substitution reaction.[11] The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which then decomposes to the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly protected amine.
Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation.[4][12][13] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[4][14] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates the stable tert-butyl cation and a carbamic acid intermediate.[14] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[11][14]
Quantitative Data Summary
The choice of reagents and reaction conditions for both the protection and deprotection of amines with the t-Boc group can significantly impact the yield and purity of the desired product. The following tables summarize common conditions for these transformations.
Table 1: Common Conditions for Boc Protection of Amines
| Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) | Water/THF | 0 - Room Temp | 1 - 12 h | A common and versatile method.[1][10] |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp - 40 | 1 - 6 h | Widely used for a variety of amines.[11] |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | 1 - 4 h | Effective for less reactive amines.[1] |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water | Reflux | 1.5 h | Biphasic conditions can be advantageous for certain substrates.[1] |
| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water | Room Temp | < 15 min | An environmentally friendly "on-water" method.[1][6] |
Table 2: Common Conditions for Boc Deprotection of Amines
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | A very common and effective method; often used as a 25-50% solution in DCM.[5][10] |
| Hydrochloric acid (HCl) | 1,4-Dioxane or Ethyl Acetate (B1210297) | Room Temp | 1 - 4 h | The product often precipitates as the hydrochloride salt.[13] |
| Hydrochloric acid (HCl) | Methanol | Room Temp | 2 - 12 h | An alternative to chlorinated solvents.[1] |
| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | Room Temp | Overnight | A milder option for substrates sensitive to strong acids.[1] |
| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Overnight | A Lewis acid-mediated deprotection.[11] |
| Heat | Water | 90 - 100 | < 15 min | A "green" and catalyst-free method for some substrates.[15][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
Protocol 1: Boc Protection of an Amine using Di-tert-butyl Dicarbonate and Sodium Hydroxide
Objective: To protect a primary or secondary amine with a t-Boc group.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Sodium hydroxide (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine substrate in a mixture of THF and water.
-
Add the sodium hydroxide and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amine.[1][10]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Objective: To remove the Boc protecting group from an amine using trifluoroacetic acid.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically a 25-50% v/v mixture).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][10] Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[13]
Side Reactions and Scavengers
A potential complication during Boc deprotection is the reaction of the liberated tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine in peptides.[1][14] This can lead to undesired alkylation byproducts.[17] To mitigate this, "scavengers" are often added to the deprotection reaction mixture to trap the tert-butyl cation.[1][14]
Table 3: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Mechanism of Action |
| Anisole | 5 - 10% | Acts as a nucleophile to trap the tert-butyl cation.[1] |
| Thioanisole | 5 - 10% | A common scavenger, particularly in solid-phase peptide synthesis (SPPS).[1][17] |
| Triethylsilane (TES) | 5 - 10% | Reduces the tert-butyl cation to isobutane.[17] |
| Water | ~5% | Can react with the cation to form tert-butanol.[17] |
Orthogonal Protection Strategies
The stability of the t-Boc group to basic and hydrogenolysis conditions allows for its use in orthogonal protection schemes with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (carboxybenzyl).[8][9] This is particularly important in the synthesis of complex molecules with multiple functional groups that need to be selectively manipulated.
Conclusion
The t-Boc protecting group remains an indispensable tool in organic synthesis due to its reliability, ease of use, and well-understood chemistry. Its acid lability, coupled with its stability to a wide range of other reaction conditions, makes it a versatile choice for the protection of amines in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its reaction mechanisms, appropriate reaction conditions, and potential side reactions is paramount for its successful application in research and development.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mcours.net [mcours.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
Alkyl Chloride Reactive Handles for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of alkyl chlorides as reactive handles in bioconjugation. Alkyl chlorides offer a versatile and robust platform for the covalent modification of biomolecules, enabling a wide range of applications from basic research to the development of targeted therapeutics. This guide details the core principles, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes key workflows and pathways.
Introduction to Alkyl Chloride Bioconjugation
Alkyl chlorides are valuable reactive handles for bioconjugation due to their stability in aqueous environments and their specific reactivity towards certain nucleophilic amino acid residues or engineered protein tags. The formation of a stable covalent bond is a key feature of this technology, ensuring the permanent attachment of probes, drugs, or other moieties to the target biomolecule.
The primary mechanisms of alkyl chloride bioconjugation involve:
-
Enzymatic Labeling: The most prominent example is the HaloTag® system, which utilizes a modified haloalkane dehalogenase enzyme fused to a protein of interest. This engineered enzyme specifically and rapidly forms a covalent bond with a synthetic ligand containing a chloroalkane linker.[1][2] This system's high specificity and rapid kinetics make it ideal for a multitude of applications, including cellular imaging and protein purification.[3][4]
-
Cysteine Alkylation: The nucleophilic thiol group of cysteine residues can react with alkyl chlorides, particularly more reactive forms like chloroacetamides, to form a stable thioether bond.[5][6] This method is a cornerstone of protein chemistry and is widely used in proteomics for sample preparation and in the development of bioconjugates such as antibody-drug conjugates (ADCs).[7]
The choice of alkylating agent and reaction conditions can be tuned to achieve desired levels of specificity and efficiency.[8] While iodoalkanes and bromoalkanes are generally more reactive, chloroalkanes offer greater stability, which can be advantageous in certain applications.[8]
Quantitative Data on Alkyl Chloride Bioconjugation Reactions
The efficiency of a bioconjugation reaction is critical for its application. The following tables summarize key quantitative data for the HaloTag7 system and provide a comparative overview of the reactivity of different alkylating agents.
Table 1: Kinetic Parameters of HaloTag7 Labeling with Chloroalkane (CA) Substrates
| Substrate | kon (106 M-1s-1) | koff (s-1) | kchem (s-1) | Kd (nM) | Reference |
| CA-TMR | 10.4 ± 0.1 | 7.9 ± 0.4 | 1.9 ± 0.1 | 760 ± 40 | [9][10] |
| CA-SiR | 7.9 ± 0.1 | 1.8 ± 0.1 | 1.3 ± 0.1 | 230 ± 10 | [9][10] |
| CA-CP-SiR | 7.5 ± 0.1 | 2.5 ± 0.1 | 1.2 ± 0.1 | 330 ± 10 | [9][10] |
| CA-PEG-Biotin | 0.017 ± 0.0008 | - | - | - | [9][10] |
| CA-Ac | 0.0003 ± 0.00002 | - | - | - | [9][10] |
Data adapted from Klanjc et al. (2021).[9][10] Kinetic parameters were determined using stopped-flow fluorescence spectroscopy. kon: association rate constant; koff: dissociation rate constant; kchem: chemical reaction rate constant; Kd: dissociation constant.
Table 2: Comparative Reactivity of Alkylating Agents for Cysteine Modification
| Alkylating Agent | Relative Reactivity | Key Features | Potential Side Reactions | Reference |
| Iodoacetamide | ~10-100x > Chloroacetamide | High reactivity, widely used in proteomics. | Higher propensity for off-target modification of Met, Lys, His, Asp, Glu, and N-termini.[11][12] | [12] |
| Chloroacetamide | 1 | More stable in solution, greater specificity for cysteine. | Lower reactivity, may require longer incubation times or higher concentrations. Can still cause off-target modifications, especially at incorrect pH.[13] | [8][11][13] |
| Bromoacetamide | ~10-100x > Chloroacetamide | Intermediate reactivity between iodo- and chloroacetamide. | Off-target reactivity is a concern. | [8] |
| N-ethylmaleimide (NEM) | Varies | Fast and highly specific for thiols at neutral pH. | The resulting thioether bond can be reversible via retro-Michael addition, especially in the presence of other thiols.[14] | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkyl chloride bioconjugation.
Protocol for Live-Cell Imaging with HaloTag Ligands
This protocol describes the labeling of HaloTag fusion proteins in living mammalian cells for fluorescence microscopy.
Materials:
-
Mammalian cells expressing a HaloTag fusion protein of interest, cultured on glass-bottom dishes.
-
Fluorescent HaloTag ligand (e.g., Janelia Fluor® 549 HaloTag® Ligand).
-
Anhydrous DMSO for dissolving the ligand.
-
Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Phosphate-buffered saline (PBS).
-
CO₂ incubator at 37°C.
-
Fluorescence microscope.
Procedure:
-
Prepare HaloTag Ligand Stock Solution: Dissolve the lyophilized HaloTag ligand in anhydrous DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light.[15]
-
Prepare Staining Solution: Dilute the 1 mM stock solution of the fluorescent HaloTag ligand to a final concentration of 5-30 nM in pre-warmed live-cell imaging medium.[] The optimal concentration should be determined empirically for each cell line and protein expression level.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[15][]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash, to remove unbound ligand.[]
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Maintain the cells at 37°C and 5% CO₂ during imaging.
-
Protocol for In-Solution Alkylation of Cysteine Residues for Mass Spectrometry
This protocol details the reduction and alkylation of cysteine residues in a protein sample in solution, a standard procedure in bottom-up proteomics.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylating agent: Chloroacetamide (CAA) or Iodoacetamide (IAA).
-
Urea (B33335) (for denaturation, optional).
-
Protease (e.g., Trypsin).
-
Quenching reagent (e.g., DTT or L-cysteine).
-
Formic acid.
-
HPLC-grade water.
Procedure:
-
Protein Denaturation and Reduction:
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of the alkylating agent (e.g., 200 mM chloroacetamide in 100 mM ammonium bicarbonate).[13]
-
Add the alkylating agent to the protein solution to a final concentration of 15-20 mM.[6][13]
-
Incubate in the dark at room temperature for 30 minutes.[6][13]
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M, if used.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubate at 37°C overnight.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where alkyl chloride bioconjugation is employed.
HaloTag-Based Protein Analysis Workflow
This workflow demonstrates the versatility of the HaloTag system for various downstream applications from a single genetic construct.
Workflow for Antibody-Drug Conjugate (ADC) Production via Cysteine Alkylation
This diagram outlines a typical process for producing an ADC by conjugating a drug-linker to the interchain cysteine residues of an antibody using a chloroacetamide reactive handle.
Simplified EGFR Signaling Pathway and HaloTag Application
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade and indicates points where HaloTag fusion proteins can be used to study protein dynamics.
Stability of Alkyl Chloride Bioconjugates
The stability of the resulting covalent bond is a crucial aspect of bioconjugation. The thioether bond formed from the reaction of an alkyl chloride with a cysteine residue is generally considered stable under physiological conditions.[17] However, the stability of bioconjugates, particularly those formed with maleimide (B117702) chemistry, can be a concern due to the potential for retro-Michael addition and thiol exchange.[3][17] The thioether linkage formed via alkylation is less susceptible to these degradation pathways, offering an advantage in applications requiring long-term stability.[15]
Analytical Characterization of Alkylated Proteins
The characterization of alkylated proteins is essential to confirm successful conjugation, determine the site of modification, and quantify the extent of labeling.
Key Analytical Techniques:
-
Mass Spectrometry (MS): Bottom-up proteomics workflows, as described in Protocol 3.2, are the gold standard for identifying the exact site of alkylation. The mass shift resulting from the covalent modification is detected by MS/MS analysis of proteolytically derived peptides.[15][18]
-
UV-Vis Spectroscopy: For ADCs, the drug-to-antibody ratio (DAR) can often be estimated by measuring the absorbance at wavelengths specific to the antibody and the conjugated drug.[17]
-
Chromatography: Techniques such as Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are used to assess the homogeneity of ADCs and to separate different drug-loaded species.[][17]
-
SDS-PAGE with Fluorescence Imaging: For proteins labeled with fluorescent alkylating agents (e.g., HaloTag ligands), SDS-PAGE followed by in-gel fluorescence scanning can confirm covalent labeling and assess specificity.[13]
Conclusion
Alkyl chlorides serve as a powerful and versatile class of reactive handles for bioconjugation. The HaloTag system provides an exceptional platform for specific and efficient enzymatic labeling, enabling a wide array of applications in cellular and molecular biology. Concurrently, the traditional alkylation of cysteine residues with reagents like chloroacetamide remains a fundamental and robust method, particularly in proteomics and the construction of therapeutic conjugates. The choice of the specific alkylating agent and strategy depends on the desired application, balancing reactivity, specificity, and the stability of the final bioconjugate. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement alkyl chloride-based bioconjugation in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of t-Boc-N-amido-PEG2-C6-Cl in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker classes, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to enhance solubility and modulate pharmacokinetic profiles. This technical guide provides a comprehensive overview of a specific PEG-based linker, t-Boc-N-amido-PEG2-C6-Cl, in the context of PROTAC development.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
The Role of the this compound Linker
The this compound linker is a bifunctional molecule designed for the modular synthesis of PROTACs. Its key features include:
-
A t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) protecting group provides a stable handle for one end of the linker, allowing for selective deprotection under acidic conditions to reveal a primary amine. This amine can then be coupled to a corresponding functional group (e.g., a carboxylic acid) on either the POI ligand or the E3 ligase ligand.
-
A PEG2 Spacer: The two polyethylene glycol units enhance the hydrophilicity of the resulting PROTAC molecule. This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic, and the overall PROTAC molecule can be large and prone to poor solubility. Improved aqueous solubility can lead to better cell permeability and more favorable pharmacokinetic properties.
-
A C6 Alkyl Chain with a Terminal Chloride: The six-carbon alkyl chain provides spatial separation between the two ligands, a crucial factor in enabling the formation of a stable and productive ternary complex. The terminal chloride acts as a reactive handle for nucleophilic substitution, allowing for covalent attachment to a suitable nucleophile (e.g., an amine or thiol) on the other ligand.
Quantitative Data on PROTAC Performance with PEG Linkers
While specific data for PROTACs utilizing the exact this compound linker is not extensively published, the following tables summarize representative quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4) with various PEG-based linkers. This data serves to illustrate the key metrics used to evaluate PROTAC performance and the impact of linker composition.
Table 1: In Vitro Degradation and Pharmacokinetics of BTK-Targeting PROTACs [1]
| PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Clearance (Cl) (mL/min/kg) | Half-Life (t1/2) (h) | Cmax (µg/mL) | Exposure (AUClast) (min*ng/mL) |
| MT802 | CRBN | 6.2 | 99 | 1662 | 0.119 | 0.073 | 10.2 |
| SJF638 | VHL | 374 | 49 | --- | --- | --- | --- |
| SJF678 | VHL | 162 | 50 | --- | --- | --- | --- |
| SJF690 | VHL | >1000 | --- | --- | --- | --- | --- |
| SJF608 | CRBN | 8.3 | 91 | 102 | 1.62 | 0.831 | 166 |
| SJF620 | CRBN | 7.9 | 95 | 40.8 | 1.64 | 2.1 | 405 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: In Vitro Inhibitory Activity of a BRD4-Targeting PROTAC [2]
| Compound | Target | IC50 (nM) |
| 21 | BRD4 BD1 | 41.8 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are representative protocols that can be adapted for PROTACs synthesized using the this compound linker.
PROTAC Synthesis: A Representative Two-Step Protocol
This protocol outlines a general approach for synthesizing a PROTAC using the this compound linker.
Step 1: Coupling of the First Ligand
-
Dissolve the POI ligand (containing a suitable nucleophile, e.g., an amine or phenol) and this compound in an appropriate aprotic solvent (e.g., dimethylformamide - DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting intermediate by flash column chromatography.
Step 2: Deprotection and Coupling of the Second Ligand
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dichloromethane (B109758) - DCM).
-
Add a strong acid (e.g., trifluoroacetic acid - TFA) to remove the t-Boc protecting group, exposing the primary amine.
-
Stir the reaction at room temperature until deprotection is complete (monitor by LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in DMF.
-
Add a peptide coupling reagent (e.g., HATU) and DIPEA to facilitate amide bond formation.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Western Blotting for Target Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
Cell viability assays are performed to assess the cytotoxic effects of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as resazurin (B115843) or a commercially available kit (e.g., CellTiter-Glo®).
-
Incubation and Measurement: Incubate the plate according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the core concepts of PROTAC action and experimental design.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A representative workflow for the synthesis of a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled assembly of the final heterobifunctional molecule. The inclusion of a PEG spacer can impart favorable physicochemical properties, such as enhanced aqueous solubility, which is often a critical challenge in PROTAC development. The provided experimental protocols and illustrative data offer a framework for the rational design and evaluation of novel PROTACs incorporating this and similar linkers. As the field of targeted protein degradation continues to advance, the strategic selection and optimization of linkers will remain a cornerstone of developing potent and effective therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Heterobifunctional Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional linkers are a cornerstone of modern targeted therapeutics, enabling the precise conjugation of two distinct molecular entities to create novel therapeutic agents with enhanced efficacy and safety profiles.[1] These linkers possess two different reactive functional groups, allowing for the controlled and sequential attachment of molecules such as antibodies, small molecule drugs, or protein ligands.[2] This technical guide provides an in-depth overview of heterobifunctional linkers, with a focus on their critical role in the design and development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will explore the classification of these linkers, their impact on therapeutic efficacy, detailed experimental protocols for their use, and quantitative data to inform rational drug design.
Core Concepts and Applications
Heterobifunctional linkers are integral to the modular design of targeted therapies.[3] Their primary function is to connect a targeting moiety (like a monoclonal antibody in an ADC or a protein-of-interest ligand in a PROTAC) to an effector molecule (such as a cytotoxic payload or an E3 ligase ligand).[4][5] The chemical nature, length, and flexibility of the linker are not merely for conjugation; they profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the final conjugate.[][7]
Antibody-Drug Conjugates (ADCs)
In ADCs, heterobifunctional linkers connect a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.[] This targeted delivery system aims to maximize the therapeutic payload at the tumor site while minimizing systemic toxicity.[8] The choice of linker in an ADC is critical and dictates the mechanism of drug release.[9]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] A PROTAC consists of a ligand that binds to the target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker's characteristics are paramount for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[]
Classification of Heterobifunctional Linkers
Heterobifunctional linkers can be broadly classified based on their reactive ends and their cleavage characteristics.
Based on Reactive Ends:
-
Amine-reactive and Sulfhydryl-reactive Linkers: This is a common class of linkers, often featuring an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., lysine (B10760008) residues on proteins) and a maleimide (B117702) group for reacting with sulfhydryl groups (e.g., cysteine residues).[]
-
Click Chemistry Linkers: These linkers utilize bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly efficient and specific conjugation.[12]
Based on Cleavage Characteristics (Primarily for ADCs):
-
Cleavable Linkers: These linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the target cell.[9] This can be advantageous for achieving a "bystander effect," where the released drug can kill neighboring tumor cells.[9]
-
Acid-sensitive linkers (e.g., hydrazones): Stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[13]
-
Protease-sensitive linkers (e.g., valine-citrulline): Cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells.[]
-
Glutathione-sensitive linkers (e.g., disulfide bonds): Reduced in the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[13]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), provide a stable connection between the antibody and the payload.[15] The drug is released only after the complete lysosomal degradation of the antibody.[15] This generally leads to greater plasma stability and a more favorable safety profile.[16]
Data Presentation: Quantitative Insights into Linker Performance
The choice of linker significantly impacts the performance of ADCs and PROTACs. The following tables summarize key quantitative data to guide linker selection.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Specific Linker Chemistry | Payload | Plasma Half-life (t½) | Species | Reference(s) |
| Cleavable | Hydrazone | Doxorubicin | ~2.6 days | Human | [16] |
| Hydrazone | Calicheamicin | 183 hours (at pH 7) | In vitro | [] | |
| Valine-Citrulline (vc) | MMAE | ~230 days (projected) | Human | [16] | |
| Phenylalanine-Lysine (Phe-Lys) | MMAE | ~80 days (projected) | Human | [16] | |
| Silyl Ether | MMAE | > 7 days | Human | [18] | |
| Non-Cleavable | SMCC (Thioether) | DM1 | - | - | [19] |
| Triglycyl Peptide (CX) | DM1 | 9.9 days | Mouse | [18] |
Table 2: Impact of Linker Length on PROTAC Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| Estrogen Receptor α (ERα) | VHL | PEG | 9 | >1000 | <20 | MCF7 | [20] |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | ~500 | ~60 | MCF7 | [20] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | ~100 | >90 | MCF7 | [20] |
| Estrogen Receptor α (ERα) | VHL | PEG | 19 | ~750 | ~50 | MCF7 | [20] |
| Estrogen Receptor α (ERα) | VHL | PEG | 21 | >1000 | <30 | MCF7 | [20] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | ≥ 4 | 1 - 40 | Not Reported | Ramos | [5] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | - | [5] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | - | [5] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | - | [5] |
| BRD4 | VHL | PEG | PEG3 | 55 | 85 | - | [21] |
| BRD4 | VHL | PEG | PEG4 | 20 | 95 | - | [21] |
| BRD4 | VHL | PEG | PEG5 | 15 | >98 | - | [21] |
| BRD4 | VHL | PEG | PEG6 | 30 | 92 | - | [21] |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to heterobifunctional linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of molecules employing heterobifunctional linkers.
Protocol 1: Two-Step SMCC Conjugation for ADC Preparation
This protocol describes the conjugation of a thiol-containing payload to an antibody using the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Quenching reagent (e.g., L-cysteine)
-
Reaction buffers (amine-free for activation, sulfhydryl-free for conjugation)
Procedure:
-
Antibody Activation: a. Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Payload Conjugation: a. Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is a typical starting point. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM and incubating for an additional 15-30 minutes.
-
Purification and Characterization: a. Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Characterize the purified ADC for protein concentration (A280), drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry, and assess for aggregation by SEC.
Protocol 2: Copper-Catalyzed Click Chemistry for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by conjugating an azide-functionalized linker-E3 ligase ligand with an alkyne-functionalized POI ligand.
Materials:
-
Azide-functionalized linker-E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Reaction Setup: a. Dissolve the azide-functionalized linker-E3 ligase ligand and the alkyne-functionalized POI ligand in a suitable solvent system (e.g., DMSO/t-BuOH/water). b. Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water. If using a ligand like THPTA, pre-mix it with the CuSO4 solution.
-
Click Reaction: a. To the solution of the azide (B81097) and alkyne components, add the copper catalyst solution (e.g., CuSO4/THPTA complex). b. Initiate the reaction by adding the sodium ascorbate solution. c. Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purification and Characterization: a. Upon reaction completion, purify the PROTAC using reverse-phase HPLC. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 3: Plasma Stability Assay for ADCs
This assay evaluates the stability of an ADC in plasma, a critical parameter for predicting its in vivo performance.
Materials:
-
Purified ADC
-
Human, mouse, or other relevant species plasma
-
Incubator at 37°C
-
Sample analysis instrumentation (e.g., LC-MS, ELISA)
-
Affinity capture reagents (e.g., Protein A/G beads) for some methods
Procedure:
-
Incubation: a. Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL). b. Incubate the samples at 37°C. c. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing and Analysis: a. Process the plasma samples to isolate the ADC or measure the released payload. This may involve affinity capture of the ADC followed by analysis, or direct measurement of the free payload in the plasma supernatant after protein precipitation. b. Analyze the samples using a suitable method to determine the average DAR over time or the concentration of released payload. LC-MS is commonly used for DAR analysis of the intact or partially digested ADC.
-
Data Analysis: a. Plot the average DAR or the percentage of intact ADC over time to determine the stability of the linker. b. Calculate the half-life of the ADC in plasma.
Conclusion
Heterobifunctional linkers are indispensable tools in the development of targeted therapies. Their careful selection and optimization are paramount to achieving the desired pharmacological properties of ADCs and PROTACs. This guide has provided a comprehensive overview of the core concepts, classification, and applications of these critical molecules. The presented quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to design and synthesize the next generation of innovative and effective targeted therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, so too will the potential to create safer and more potent medicines.
References
- 1. pnas.org [pnas.org]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMCC - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the t-Boc-N-amido-PEG2-C6-Cl linker, a bifunctional molecule designed for PROTAC synthesis. We will delve into its mechanism of action, provide detailed experimental protocols for its incorporation into a PROTAC, and present representative data on the evaluation of the resulting degrader molecule.
Introduction to this compound
This compound is a hetero-bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) unit, a hexyl chain, a t-Boc protected amine, and a terminal chloro group. Its chemical structure is designed to offer a balance of hydrophilicity and length, which are crucial parameters for optimizing the performance of a PROTAC.
-
t-Boc (tert-Butyloxycarbonyl) group: A common protecting group for the amine, which can be readily removed under acidic conditions to allow for coupling with a carboxylic acid-functionalized ligand (either the target protein binder or the E3 ligase ligand).
-
PEG2 (diethylene glycol) unit: The short PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.
-
C6 (hexyl) chain: Provides length and flexibility to the linker, which is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Chloro (Cl) group: A reactive handle that can undergo nucleophilic substitution with an amine or thiol group on the other ligand, facilitating the final step of PROTAC assembly.
Mechanism of Action in PROTACs
The this compound linker serves as the crucial bridge in a PROTAC molecule, connecting the warhead (ligand for the protein of interest, POI) and the E3 ligase ligand. The overall mechanism of action for a PROTAC utilizing this linker can be summarized as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., VHL or Cereblon), bringing them into close proximity to form a ternary complex. The length and flexibility of the PEG2-C6 linker are critical for allowing the two proteins to adopt a conformation that is favorable for the subsequent ubiquitination step.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to a lysine (B10760008) residue on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Caption: General mechanism of action for a PROTAC.
Representative PROTAC Synthesis and Evaluation: A Case Study on BRD4 Degradation
As no specific PROTAC utilizing the this compound linker has been publicly disclosed, we present a representative synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, herein named BRD4-Degrader-1 . This example uses the well-characterized BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Synthesis of BRD4-Degrader-1
The synthesis of BRD4-Degrader-1 would proceed in a stepwise manner, as outlined in the workflow below.
Caption: Synthetic workflow for the hypothetical BRD4-Degrader-1.
Quantitative Data
The following table summarizes representative quantitative data for a BRD4-targeting PROTAC with a PEG linker of similar length to the PEG2-C6 chain. This data is illustrative and serves as a benchmark for the expected performance of BRD4-Degrader-1 .
| Parameter | Description | Representative Value |
| Binding Affinity (Kd) to BRD4 | Concentration of the PROTAC required to occupy 50% of the BRD4 binding sites. | 150 nM |
| Binding Affinity (Kd) to VHL | Concentration of the PROTAC required to occupy 50% of the VHL binding sites. | 250 nM |
| DC50 | Concentration of the PROTAC that induces 50% degradation of the target protein. | 25 nM |
| Dmax | Maximum percentage of target protein degradation achieved. | >95% |
| Cellular Permeability (Papp) | Apparent permeability coefficient, a measure of a compound's ability to cross a cell membrane. | 5.0 x 10⁻⁶ cm/s |
Note: The representative values are based on published data for similar BRD4-targeting PROTACs and are for illustrative purposes only.
Experimental Protocols
General Protocol for PROTAC Synthesis
Step 1: Synthesis of Boc-Linker-VHL Intermediate
-
To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with DCM three times to ensure complete removal of residual acid. The resulting amine salt is used in the next step without further purification.
Step 3: Coupling with JQ1-carboxylic acid
-
To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker-VHL amine salt (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Signaling Pathway
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. By inducing the degradation of BRD4, a PROTAC can effectively downregulate the expression of oncogenes such as c-Myc, making it a promising therapeutic strategy for various cancers.
Caption: Role of BRD4 in gene transcription and its disruption by a PROTAC.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs. Its chemical features provide a strategic balance of solubility, flexibility, and reactivity, making it a versatile component in the design of novel protein degraders. While specific examples of its use in the literature are not yet widespread, the principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate this linker into their PROTAC development programs and explore its potential in targeting a wide range of disease-causing proteins.
The Architect's Blueprint: An In-depth Technical Guide to PROTAC Linker Components
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induced protein degradation. These heterobifunctional molecules are masterfully designed constructs, and at their very core lies the often-underestimated yet critically important linker. This technical guide provides a comprehensive exploration of PROTAC linker components, offering insights into their classification, impact on efficacy, and the experimental methodologies crucial for their evaluation.
The Central Role of the PROTAC Linker
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is far from a passive spacer. It is an active modulator of the PROTAC's overall performance, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties and pharmacokinetics.[]
The linker's length, composition, rigidity, and attachment points are all critical parameters that must be meticulously optimized to achieve potent and selective protein degradation.[] An ideal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common types include alkyl chains and polyethylene (B3416737) glycol (PEG) chains, often used for their synthetic tractability.[1] However, the field is rapidly evolving to include more rigid and functionalized linkers to fine-tune PROTAC properties.
-
Alkyl Linkers: These are hydrocarbon chains of varying lengths. They are generally hydrophobic, which can enhance cell permeability, but may negatively impact solubility.[1]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers incorporate ethylene (B1197577) glycol units, which increases the hydrophilicity and solubility of the PROTAC molecule.[1] The length of the PEG chain can be easily modified to optimize the distance between the two ligands.
-
Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid structural motifs are often incorporated. These include alkynes, triazoles, piperazines, and phenyl rings.[1]
-
Functionalized ("Smart") Linkers: These are more advanced linkers that can respond to specific stimuli. For example, photoswitchable linkers containing moieties like azobenzene (B91143) can allow for spatiotemporal control of PROTAC activity.[1]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of a PROTAC's linker is a data-driven process. Key metrics used to evaluate efficacy include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length and composition on these parameters.
| Table 1: Impact of Linker Length on PROTAC Efficacy | ||||
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | PEG | 9 | >1000 | <20 |
| Estrogen Receptor α (ERα) | PEG | 12 | ~500 | ~60 |
| Estrogen Receptor α (ERα) | PEG | 16 | ~100 | >90 |
| Estrogen Receptor α (ERα) | PEG | 19 | ~750 | ~50 |
| Bruton's Tyrosine Kinase (BTK) | PEG | 10 | 10 | ~85 |
| Bruton's Tyrosine Kinase (BTK) | PEG | 13 | 2.5 | >95 |
| Bruton's Tyrosine Kinase (BTK) | PEG | 16 | 1 | >98 |
| Bromodomain-containing protein 4 (BRD4) | PEG | 3 | 55 | 85 |
| Bromodomain-containing protein 4 (BRD4) | PEG | 4 | 20 | 95 |
| Bromodomain-containing protein 4 (BRD4) | PEG | 5 | 15 | >98 |
| Bromodomain-containing protein 4 (BRD4) | PEG | 6 | 30 | 92 |
| Table 2: Impact of Linker Composition on PROTAC Efficacy (Pomalidomide-based BTK Degraders) | |||||
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| PTD-1 | PEG3 | 10 | C4 | 10 | ~85 |
| PTD-2 | PEG4 | 13 | C4 | 2.5 | >95 |
| PTD-3 | Alkyl C5 | 5 | C4 | 50 | ~70 |
| PTD-4 | Alkyl C8 | 8 | C4 | 15 | ~90 |
| PTD-5 | PEG3 | 10 | C5 | 25 | ~80 |
| PTD-6 | PEG4 | 13 | C5 | 8 | >90 |
| Table 3: Impact of Linker Attachment Point on Thalidomide-based PROTACs | |||||
| Target Protein | Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | C4 | PEG4 | 8.9 | >95 | [3] |
| BRD4 | C5 | PEG4 | 25.6 | ~90 | [3] |
| BTK | C4 | PEG4 | 0.5 | >98 | [1] |
| BTK | C5 | PEG4 | 3.2 | >95 | [1] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental pipelines is crucial for a comprehensive understanding of PROTAC technology.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Generalized PROTAC Development Workflow
The discovery and optimization of a potent and selective PROTAC is a multi-step process, as depicted in the workflow below.
References
An In-depth Technical Guide on the Solubility of t-Boc-N-amido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of t-Boc-N-amido-PEG2-C6-Cl, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, formulation, and application in drug discovery and development workflows.
Physicochemical Properties and Solubility Overview
This compound is a molecule that incorporates a tert-butyloxycarbonyl (t-Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a chlorohexyl group. This combination of a hydrophobic t-Boc group and a C6 alkyl chain, along with a hydrophilic PEG2 linker, results in a molecule with moderate overall polarity. The PEG moiety is known to enhance aqueous solubility of conjugated molecules[1][2][3][4]. However, the presence of the hydrophobic alkyl chain can present challenges for direct dissolution in purely aqueous media[5].
The solubility of this compound and structurally similar PEGylated compounds is influenced by the interplay between their hydrophobic and hydrophilic regions. While a definitive, comprehensive solubility profile in a wide range of solvents is not extensively published for this specific molecule, available data and information from analogous compounds provide a strong basis for recommended handling and dissolution protocols.
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility information for this compound and related compounds. This data is intended to guide solvent selection for stock solution preparation and experimental use.
| Solvent | This compound | Boc-NH-PEG2-CH2CH2COOH | t-boc-N-amido-PEG2-alcohol | t-boc-N-amido-PEG8-amine |
| DMSO | 10 mM[6] | ≥ 100 mg/mL[7][8] | Slightly Soluble[] | Soluble[10] |
| Water/Aqueous Buffers | Likely Poor | Not specified | Not specified | Soluble[10] |
| DCM (Dichloromethane) | Not specified | Not specified | Not specified | Soluble[10] |
| DMF (Dimethylformamide) | Not specified | Not specified | Not specified | Soluble[10] |
| Methanol | Not specified | Not specified | Slightly Soluble[] | Not specified |
| Chloroform | Not specified | Not specified | Slightly Soluble[] | Not specified |
| Ethyl Acetate | Not specified | Not specified | Slightly Soluble[] | Not specified |
| Corn Oil | Not specified | ≥ 2.5 mg/mL[7] | Not specified | Not specified |
Note: "Slightly Soluble" indicates that the compound dissolves to some extent, but quantitative data is not available. "Likely Poor" for aqueous buffers is inferred from the behavior of similar compounds with hydrophobic alkyl chains[5].
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is recommended for the initial dissolution of this compound to create a stable, concentrated stock solution.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Accurately weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly for 30-60 seconds.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear. Visually inspect to ensure no undissolved particulates remain.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
Direct dissolution of this compound in aqueous buffers is often challenging. A co-solvent system is recommended to improve solubility for biological assays. This protocol is adapted from methods used for similar PEGylated linkers[5][7].
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
PEG 300
-
Tween-80
-
Saline (0.9% NaCl) or desired aqueous buffer (e.g., PBS)
Procedure:
-
Begin with the desired volume of the concentrated DMSO stock solution.
-
In a separate tube, prepare the co-solvent vehicle. For example, to prepare a working solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL. Vortex to ensure complete mixing.
-
-
If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution[7].
-
Prepare the final working solution fresh before each experiment for optimal results.
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, which is a primary application of this compound as a linker[6][11].
Caption: Generalized workflow for PROTAC synthesis using a bifunctional linker.
Experimental Workflow for Solubility Assessment
This diagram outlines a systematic approach to assessing the solubility of this compound in a new solvent system.
Caption: Systematic workflow for determining compound solubility.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
Stability of t-Boc-N-amido-PEG2-C6-Cl in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Stability Profile
The stability of t-Boc-N-amido-PEG2-C6-Cl is dictated by the chemical properties of its three main components. Understanding the vulnerabilities of each part allows for a predictive assessment of the molecule's overall stability under different conditions.
t-Boc Protected Amine:
The t-Boc protecting group is widely used in organic synthesis due to its robustness under many conditions.[3] It is generally stable to basic and nucleophilic conditions but is labile to strong acids.[3] Cleavage of the t-Boc group occurs under acidic conditions, proceeding through the formation of a stable tert-butyl cation.
PEG Linker:
Polyethylene (B3416737) glycol linkers are known to enhance the solubility and pharmacokinetic properties of molecules.[4] While generally stable, the ether linkages in the PEG chain can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. This can lead to chain cleavage and the formation of various degradation products.[]
Chloroalkane Moiety:
The chloroalkane group serves as a reactive handle for conjugation. However, alkyl halides can be susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of strong nucleophiles or bases. The metabolic instability of linkers is a known challenge in PROTAC development, and chloroalkanes can be sites of metabolic transformation.[6]
Quantitative Stability Assessment (Predictive Summary)
While empirical data for this compound is not available, the following tables summarize the expected stability profile based on the known chemistry of its functional groups. These tables are intended to guide the design of forced degradation studies.
Table 1: Predicted Hydrolytic Stability of this compound
| pH Condition | Temperature | Expected Stability | Potential Degradation Products |
| Acidic (pH 1-3) | Room Temperature | Low | Deprotected amine (H2N-PEG2-C6-Cl), tert-butanol, isobutylene, CO2 |
| Neutral (pH 6-8) | Room Temperature | High | Minimal degradation expected. |
| Basic (pH 10-13) | Room Temperature | Moderate to High | Potential for slow hydrolysis of the chloroalkane to the corresponding alcohol. |
Table 2: Predicted Stability under Other Stress Conditions
| Stress Condition | Parameters | Expected Stability | Potential Degradation Products |
| Oxidative | 3% H₂O₂ in Water, Room Temp | Moderate | PEG chain cleavage products (e.g., aldehydes, carboxylic acids). |
| Thermal | 60°C in Solution | Moderate | Potential for accelerated hydrolysis and other degradation pathways. |
| Photochemical | UV/Vis light exposure | High | Generally stable, but direct photolytic cleavage is possible with high energy light. |
Experimental Protocols
To empirically determine the stability of this compound, a series of forced degradation studies should be performed.[7] The following are detailed protocols for conducting these studies and analyzing the results.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate both solutions at room temperature and at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate both solutions at room temperature and at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Incubate a solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at 60°C.
-
Withdraw aliquots at various time points.
-
-
Photostability:
-
Expose a solution of this compound in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots at various time points.
-
Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
LC-MS/MS for Degradant Identification
Objective: To identify the structure of the degradation products.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 50-1000
-
Collision Energy: Ramped to obtain fragmentation spectra
-
Data Analysis: Identify degradation products by comparing their mass spectra and fragmentation patterns with the parent molecule.
NMR Spectroscopy for Monitoring Deprotection
Objective: To monitor the kinetics of t-Boc deprotection under acidic conditions.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Acquire a baseline ¹H NMR spectrum.
-
Add a catalytic amount of a strong acid (e.g., DCl in D₂O or trifluoroacetic acid-d).
-
Acquire a series of ¹H NMR spectra over time.
-
Monitor the disappearance of the t-Boc signal (a singlet around 1.4 ppm) and the appearance of new signals corresponding to the deprotected amine.[8]
-
Integrate the relevant peaks to determine the reaction kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of t-Boc-N-amido-PEG2-C6-Cl (CAS Number: 920264-35-3), a versatile heterobifunctional linker used in the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document details the chemical and physical properties of the molecule, provides representative experimental protocols for its application, and visualizes key concepts and workflows.
Core Concepts and Applications
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct reactive ends: a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal chloroalkane. This architecture makes it a valuable tool for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][4] They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. The this compound linker serves as the bridge, and its length and flexibility are critical for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The key features of this compound include:
-
t-Boc Protected Amine: This protecting group allows for a controlled, stepwise conjugation strategy. The Boc group is stable under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.
-
PEG2 Spacer: The two-unit polyethylene glycol chain is hydrophilic, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
C6-Chloroalkane: The terminal hexyl chloride provides a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to a ligand for either the target protein or the E3 ligase.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below. This information has been compiled from various chemical suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 920264-35-3 |
| Molecular Formula | C15H30ClNO4 |
| Molecular Weight | 323.86 g/mol [][6] |
| IUPAC Name | tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate[] |
| Synonyms | This compound |
| Purity | >98% (or as per Certificate of Analysis)[] |
| Appearance | To be determined[] |
Table 2: Solubility and Storage
| Property | Value |
| Solubility | 10 mM in DMSO[2] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term: -20°C.[] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical.[] |
Table 3: Elemental Analysis
| Element | Percentage |
| Carbon (C) | 55.63%[6] |
| Hydrogen (H) | 9.34%[6] |
| Chlorine (Cl) | 10.95%[6] |
| Nitrogen (N) | 4.33%[6] |
| Oxygen (O) | 19.76%[6] |
Experimental Protocols
Deprotection of the t-Boc Group
This procedure reveals the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected amine-PEG2-C6-Cl.
Conjugation to a Carboxylic Acid-Containing Ligand (Amide Bond Formation)
This protocol describes the coupling of the deprotected amine to a ligand containing a carboxylic acid moiety.
Materials:
-
Deprotected amine-PEG2-C6-Cl
-
Carboxylic acid-containing ligand (for the target protein or E3 ligase)
-
Anhydrous Dimethylformamide (DMF)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
HPLC for purification
Methodology:
-
Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agents, such as HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-PEG2-C6-Cl (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate by preparative HPLC.
Conjugation of the Chloroalkane Moiety (Nucleophilic Substitution)
This protocol describes the attachment of the chloroalkane end of the linker to a nucleophilic group (e.g., a phenol (B47542) or amine) on the second ligand.
Materials:
-
The product from the previous conjugation step (Ligand1-PEG2-C6-Cl)
-
The second ligand containing a nucleophilic group (Ligand2)
-
Anhydrous DMF or other suitable polar aprotic solvent
-
Base (e.g., potassium carbonate or cesium carbonate for phenols; DIPEA for amines)
-
HPLC for purification
Methodology:
-
Dissolve the nucleophilic ligand (Ligand2, 1 equivalent) in anhydrous DMF.
-
Add a suitable base (e.g., 2-3 equivalents of potassium carbonate for a phenol) to the solution and stir for 30-60 minutes at room temperature.
-
Add a solution of the Ligand1-PEG2-C6-Cl conjugate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and purify the final PROTAC molecule by preparative HPLC.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of this compound.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive chloroalkane, provides researchers with a powerful tool for the modular design and construction of PROTACs and other advanced therapeutics. The information and representative protocols in this guide are intended to support researchers in leveraging the capabilities of this linker in their drug discovery and development efforts.
References
molecular weight of t-Boc-N-amido-PEG2-C6-Cl
An In-depth Technical Guide on the Molecular Properties of t-Boc-N-amido-PEG2-C6-Cl
This guide provides an overview of the key molecular properties of this compound, a bifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for accurate experimental design, including stoichiometric calculations for chemical reactions and the preparation of solutions with precise concentrations.
| Property | Value |
| Molecular Weight | 323.86 g/mol [1][2][3] |
| Chemical Formula | C15H30ClNO4[2][4] |
| Exact Mass | 323.1900[4] |
| CAS Number | 920264-35-3[2][4] |
| IUPAC Name | tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate[4] |
| SMILES Code | O=C(OC(C)(C)C)NCCOCCOCCCCCCCl[2][4] |
Elemental Composition
The elemental composition of a molecule is the basis for its molecular weight. The following table details the percentage contribution of each element to the total .
| Element | Symbol | Atomic Mass | Percentage |
| Carbon | C | 12.011 | 55.63%[4] |
| Hydrogen | H | 1.008 | 9.34%[4] |
| Chlorine | Cl | 35.453 | 10.95%[4] |
| Nitrogen | N | 14.007 | 4.33%[4] |
| Oxygen | O | 15.999 | 19.76%[4] |
Structural Representation
This compound is a linear molecule comprised of three key functional components. The logical relationship between these components is illustrated in the diagram below. This structure allows for its use as a linker in the synthesis of more complex molecules, such as PROTACs.[1][2]
Caption: Logical structure of this compound.
Methodologies
The molecular weight of a chemical compound like this compound is a fundamental, intrinsic property derived from its chemical formula. This value is calculated by summing the atomic masses of its constituent atoms based on the internationally accepted standard atomic weights. As this is a calculated value, experimental protocols for its determination are not applicable in this context. The provided molecular weight is a theoretical value used as a standard for experimental procedures.
References
The Art of Stealth: A Technical Guide to PEGylated Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, the precise delivery of therapeutic agents to their intended targets while minimizing off-target effects remains a paramount challenge. Among the innovative strategies that have emerged, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule—stands out as a powerful and versatile tool. This in-depth technical guide explores the core applications of PEGylated linkers in drug discovery, offering a comprehensive overview of their synthesis, impact on pharmacokinetics and pharmacodynamics, and the experimental methodologies crucial for their successful implementation.
Introduction: The "Stealth" Advantage of PEGylation
PEGylation confers a "stealth" effect on therapeutic molecules, effectively shielding them from the body's natural clearance mechanisms.[1] This is achieved through the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.[1][2][3] The covalent attachment of PEG chains to a drug molecule or delivery system creates a hydrated shell that increases its hydrodynamic size, thereby reducing renal filtration and extending its circulation half-life.[][5] Furthermore, this "molecular cloak" can mask antigenic sites, reducing the immunogenicity of therapeutic proteins and peptides.[2][6]
The benefits of utilizing PEGylated linkers in drug discovery are multifaceted and include:
-
Improved Pharmacokinetics: Prolonged systemic circulation, reduced clearance rates, and sustained drug exposure.[7][8]
-
Enhanced Stability: Protection from enzymatic degradation and proteolysis.[2][8]
-
Reduced Immunogenicity: Masking of epitopes on the drug surface, leading to a decreased immune response.[1][2][6]
-
Increased Solubility: Improved solubility of hydrophobic drugs, facilitating formulation and administration.[9][10]
-
Enhanced Drug Targeting: In some cases, the increased size of PEGylated molecules can promote their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
The Chemistry of PEGylation: Crafting the Linker
The versatility of PEGylation stems from the ability to modify the terminal hydroxyl groups of the PEG polymer with various reactive functional groups.[1] This allows for the covalent attachment of PEG to a wide range of molecules, including proteins, peptides, small molecules, and nanoparticles. The choice of conjugation chemistry is critical and depends on the available functional groups on the therapeutic agent and the desired stability of the resulting linkage.
Common PEGylation Chemistries
Table 1: Overview of Common PEGylation Chemistries
| Functional Group on PEG Linker | Target Functional Group on Drug | Resulting Linkage | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide Bond | Highly efficient reaction at neutral to slightly basic pH.[11] |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether Bond | Highly specific reaction at neutral pH, forming a stable covalent bond.[12] |
| Aldehyde | Primary Amines (-NH₂) | Secondary Amine (after reduction) | Forms a Schiff base that is subsequently reduced to a stable amine linkage.[1][13] |
Cleavable vs. Non-Cleavable Linkers
A crucial design consideration for PEGylated linkers is their stability in vivo. Linkers can be broadly categorized as either non-cleavable or cleavable.
-
Non-cleavable linkers form a stable, permanent bond between the PEG and the drug.[14][15] These are often preferred for applications where sustained circulation and long-term stability of the conjugate are paramount.[14]
-
Cleavable linkers , on the other hand, are designed to release the drug from the PEG carrier in response to specific physiological triggers, such as changes in pH or the presence of specific enzymes in the target tissue.[14][16] This strategy is particularly valuable for prodrug approaches and for delivering cytotoxic agents directly to tumor cells.[14]
Impact on Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective
The primary motivation for employing PEGylated linkers is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug.[][7][8] PEGylation can dramatically increase the circulation half-life, leading to sustained therapeutic effects and potentially reducing the dosing frequency.
Table 2: Impact of PEGylation on the Half-Life of Various Therapeutic Agents
| Therapeutic Agent | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Recombinant Human TIMP-1 | 20 | 1.1 h | 28 h | 25 | [17][18] |
| Affibody-MMAE Conjugate | 4 | 19.6 min | 49.2 min | 2.5 | [19] |
| Affibody-MMAE Conjugate | 10 | 19.6 min | 219.0 min | 11.2 | [19] |
| Generic PEG Polymer | 6 | 18 min | - | - | [] |
| Generic PEG Polymer | 50 | - | 16.5 h | - | [] |
Note: Half-life can vary depending on the specific drug, PEG architecture, and animal model.
Antibody-Drug Conjugates (ADCs)
In the rapidly evolving field of antibody-drug conjugates (ADCs), PEGylated linkers play a critical role in enabling higher drug-to-antibody ratios (DARs).[9] Hydrophobic payloads can lead to ADC aggregation and rapid clearance, limiting the number of drug molecules that can be attached to an antibody.[3] Hydrophilic PEG linkers can mitigate this issue by shielding the hydrophobic drug, thereby improving the ADC's solubility and stability.[9][20] This allows for the development of ADCs with higher DARs, which can lead to enhanced potency.
Table 3: Influence of PEG Linkers on Drug-to-Antibody Ratio (DAR) in ADCs
| ADC Characteristic | Without PEG Linker | With PEG Linker | Key Benefit of PEGylation | Reference |
| Optimal DAR | ~2-4 | Can be increased to >6 | Enables higher drug loading without compromising solubility and circulation time. | [9] |
| High DAR (>6) Effect | Rapid clearance due to hydrophobicity | Slower plasma clearance and longer half-life | Masks the hydrophobicity of the payload, improving pharmacokinetics. | [3][9] |
Experimental Protocols: A Practical Guide
The successful implementation of PEGylation strategies requires robust and well-defined experimental protocols. This section provides detailed methodologies for common PEGylation reactions and characterization techniques.
Amine PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to a protein via its primary amine groups.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-succinimidyl propionate)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free PBS to a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or desalting.[11]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[11] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[11]
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[1] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][11]
-
Quenching (Optional): To stop the reaction, add the quenching buffer.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis against PBS or by using size-exclusion chromatography.[1]
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, SEC-MALS, or MALDI-TOF mass spectrometry.
Thiol PEGylation using Maleimide Chemistry
This protocol outlines the site-specific conjugation of a PEG-maleimide to a protein's free thiol groups.
Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
PEG-Maleimide
-
PEGylation buffer (e.g., PBS, pH 6.5-7.5, degassed and EDTA-containing to prevent disulfide bond formation)
-
Size-exclusion chromatography (SEC) or dialysis materials for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the PEGylation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in the PEGylation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[12][21]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[12][21]
-
Purification: Purify the PEGylated protein conjugate using SEC or dialysis to remove unreacted PEG-maleimide.[12][21]
-
Characterization: Confirm successful conjugation and determine the degree of PEGylation using appropriate analytical techniques.
Aldehyde-Amine PEGylation (Reductive Amination)
This protocol describes the conjugation of a PEG-aldehyde to a protein's primary amines.
Materials:
-
Protein to be PEGylated
-
PEG-Aldehyde (e.g., mPEG-propionaldehyde)
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH ~7)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Purification materials (dialysis or SEC)
Procedure:
-
Protein and PEG-Aldehyde Preparation: Dissolve the protein and PEG-aldehyde in the reaction buffer.
-
Schiff Base Formation: Mix the protein and PEG-aldehyde solutions. The reaction between the aldehyde and the amine forms a reversible Schiff base.[1]
-
Reduction: Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.[13][22]
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
-
Purification: Purify the PEGylated protein to remove unreacted reagents and byproducts.
-
Characterization: Analyze the final product to confirm PEGylation.
Characterization of PEGylated Conjugates
Thorough characterization of PEGylated molecules is essential to ensure product quality, consistency, and to understand its structure-activity relationship.
Table 4: Key Analytical Techniques for Characterizing PEGylated Conjugates
| Technique | Information Provided |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Determines the molar mass and degree of PEGylation of the conjugate, and can identify aggregates.[23][24][25] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Provides the molecular weight of the conjugate and can be used to determine the number of attached PEG chains.[26][27][28] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes the increase in molecular weight upon PEGylation and can provide an initial assessment of the reaction's success. |
| High-Performance Liquid Chromatography (HPLC) | Used for purification and to assess the purity of the PEGylated conjugate.[26] |
Challenges and Future Perspectives
Despite its numerous advantages, PEGylation is not without its challenges. The potential for PEG to elicit an immune response, leading to the production of anti-PEG antibodies, is a growing concern.[1][20][25] These antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[20][25]
Protocol for Detection of Anti-PEG Antibodies (ELISA-based):
-
Coating: Coat microplate wells with a PEG-conjugated molecule (e.g., PEG-BSA).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add diluted patient serum or plasma samples to the wells and incubate to allow anti-PEG antibodies to bind.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM) that will bind to the captured anti-PEG antibodies.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a measurable color change.
-
Measurement: Read the absorbance at the appropriate wavelength to quantify the amount of anti-PEG antibodies present.[29]
Future research is focused on developing alternative polymers with reduced immunogenicity, creating more sophisticated cleavable linker technologies, and refining site-specific conjugation methods to produce more homogeneous and well-defined PEGylated therapeutics.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
General Workflow for Protein PEGylation
Caption: A generalized workflow for the PEGylation of a protein.
Signaling Pathway of a PEGylated Antibody-Drug Conjugate (ADC)
Caption: Mechanism of action for a PEGylated antibody-drug conjugate.
Conclusion
PEGylated linkers have become an indispensable tool in the drug discovery and development arsenal. Their ability to enhance the pharmacokinetic properties, stability, and solubility of therapeutic agents has led to the successful development of numerous marketed drugs. As our understanding of the interplay between PEG architecture, conjugation chemistry, and biological response continues to grow, we can anticipate the emergence of even more sophisticated and effective PEGylated therapeutics in the future. This guide provides a foundational understanding for researchers and scientists looking to harness the power of PEGylation in their own drug discovery endeavors.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. datapdf.com [datapdf.com]
- 7. Protocol for Protein PEGylation [jenkemusa.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
- 17. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. broadpharm.com [broadpharm.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. wyatt.com [wyatt.com]
- 24. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 25. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 26. covalx.com [covalx.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tandfonline.com [tandfonline.com]
- 29. 4adi.com [4adi.com]
Methodological & Application
Synthesis of t-Boc-N-amido-PEG2-C6-Cl: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive protocol for the laboratory-scale synthesis of t-Boc-N-amido-PEG2-C6-Cl (tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate), a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. The presence of a t-Boc protected amine and a terminal alkyl chloride allows for sequential and controlled conjugation to different molecular entities.
The synthesis is approached via a two-step process. The first step involves the protection of the amino group of 2-(2-aminoethoxy)ethanol (B1664899) with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate. The subsequent step is a Williamson ether synthesis, where the hydroxyl group of the PEG linker is etherified using 1-bromo-6-chlorohexane (B1265839) under basic conditions to afford the final product. This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Experimental Protocols
Part 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)
This procedure outlines the selective protection of the primary amine of 2-(2-aminoethoxy)ethanol.
Materials:
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate as a colorless oil.
Part 2: Synthesis of this compound
This procedure describes the etherification of the Boc-protected PEG alcohol with 1-bromo-6-chlorohexane.
Materials:
-
tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
1-bromo-6-chlorohexane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 1-bromo-6-chlorohexane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (or stir at an elevated temperature, e.g., 60 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Parameter | Step 1: Boc-NH-PEG2-OH Synthesis | Step 2: this compound Synthesis |
| Starting Materials | 2-(2-aminoethoxy)ethanol, (Boc)₂O | Boc-NH-PEG2-OH, 1-bromo-6-chlorohexane |
| Key Reagents | Triethylamine, DCM | Sodium Hydride, THF |
| Reaction Time | 12-16 hours | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Yield | 85-95% | 60-75% |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
| Product Appearance | Colorless Oil | Colorless to Pale Yellow Oil |
Note: Yields are representative and can vary based on reaction scale and optimization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Use of t-Boc-N-amido-PEG2-C6-Cl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to t-Boc-N-amido-PEG2-C6-Cl as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The linker, This compound , is a bifunctional molecule designed for the modular synthesis of PROTACs. It incorporates three key features:
-
A tert-butyloxycarbonyl (t-Boc) protected amine : This protecting group allows for the sequential and controlled conjugation of the linker to either the POI ligand or the E3 ligase ligand. The Boc group can be readily removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.
-
A hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge for these high molecular weight compounds.[3]
-
A six-carbon alkyl chloride (C6-Cl) : The terminal alkyl chloride serves as a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of the other ligand (containing a suitable nucleophile like a phenol (B47542) or an amine).
PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process involving:
-
Coupling of the first ligand to the alkyl chloride terminus of the linker via nucleophilic substitution.
-
Deprotection of the t-Boc group and coupling of the second ligand to the newly formed amine.
The choice of which ligand to attach first depends on the stability of the ligands to the reaction conditions and the presence of suitable functional groups. Below are representative protocols for the synthesis of a hypothetical PROTAC, POI-Ligand-Linker-E3-Ligase-Ligand.
Note: These are generalized protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Coupling of a Phenolic POI Ligand to the Linker
This protocol describes the reaction of a POI ligand containing a phenolic hydroxyl group with the alkyl chloride of the linker.
Materials:
-
POI ligand with a phenolic hydroxyl group (POI-OH)
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the POI-OH (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the intermediate POI-O-C6-PEG2-N-amido-Boc.
Protocol 2: Boc Deprotection and Coupling of an Amine-Containing E3 Ligase Ligand
This protocol describes the removal of the t-Boc protecting group and subsequent amide bond formation with an E3 ligase ligand containing a carboxylic acid.
Materials:
-
POI-O-C6-PEG2-N-amido-Boc intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid (E3-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
Step 2a: Boc Deprotection
-
Dissolve the POI-O-C6-PEG2-N-amido-Boc intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) or an excess of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid. The resulting amine salt is often used directly in the next step.
Step 2b: Amide Coupling
-
To a solution of E3-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine salt from Step 2a (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Synthetic Workflow
Caption: A representative workflow for PROTAC synthesis.
Quantitative Data of PROTACs with PEG-based Linkers
| Target Protein | E3 Ligase | Linker Composition (Illustrative) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BTK | Cereblon | PEG-based | 0.5 | >95 | JeKo-1 | [4] |
| BTK | Cereblon | PEG-based | 2.2 | 97 | Mino | [5] |
| BRD4 | Cereblon | 2 PEG units | 0.75 | >95 | MV4-11 | [6] |
| BRD4 | VHL | PEG-based | <10 | >90 | HeLa | [2] |
| BRD4 | Cereblon | 1-2 PEG units | >5000 | - | H661 | [2] |
| BRD4 | Cereblon | 4-5 PEG units | <500 | - | H661 | [2] |
DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ : The maximum percentage of target protein degradation achieved.
Signaling Pathway Example: BTK Degradation
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Overactivation of this pathway is implicated in various B-cell malignancies. BTK-targeting PROTACs can effectively degrade BTK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: Simplified BTK signaling pathway and the point of intervention for a BTK-targeting PROTAC.
Conclusion
This compound is a versatile and valuable linker for the modular synthesis of PROTACs. Its distinct chemical functionalities allow for a strategic and controlled approach to constructing these complex molecules. The incorporation of a PEG spacer can confer favorable physicochemical properties to the final PROTAC, potentially leading to improved biological activity. The provided protocols offer a general framework for the synthesis of PROTACs using this linker, while the illustrative data highlights the importance of linker optimization in achieving potent and efficacious protein degradation. As with all PROTAC development, empirical testing and optimization of the linker length and composition are crucial for identifying the most effective degrader for a given target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
Application Notes and Protocols for t-Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the context of polyethylene (B3416737) glycol (PEG) linkers.[1][2] PEG linkers are widely used to improve the pharmacokinetic properties of therapeutic molecules. The Boc group offers a robust and reliable method for temporarily masking amine functionalities, preventing unwanted side reactions during multi-step synthetic processes. Its widespread use stems from its stability in a variety of reaction conditions and its clean, efficient removal under acidic conditions.[1]
These application notes provide a comprehensive guide to the deprotection of t-Boc protected PEG linkers, offering detailed protocols, quantitative data for optimizing reaction conditions, and troubleshooting guidance.
Principle of t-Boc Deprotection
The deprotection of a t-Boc group is an acid-catalyzed cleavage reaction. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]
Quantitative Data Summary
The efficiency of t-Boc deprotection is influenced by several factors, including the strength and concentration of the acid, reaction temperature, time, and the presence of scavengers.
Table 1: Comparison of Acidic Conditions for t-Boc Deprotection of PEG Linkers
| Acid Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Deprotection Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 20% | Dichloromethane (DCM) | Room Temp | 60 | >95 | [1] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp | 30 | >98 | [1] |
| Trifluoroacetic Acid (TFA) | 95% | Water | Room Temp | 10 | >99 | |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 60 | >95 | [1] |
Table 2: Efficacy of Scavengers in Preventing Side Reactions
The tert-butyl cation generated during deprotection can lead to side reactions, particularly with electron-rich amino acid residues like tryptophan and methionine. Scavengers are added to trap this reactive intermediate.
| Scavenger | Concentration (v/v) | Target Residue(s) | Reduction in Side Product Formation (%) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Tryptophan, general carbocation scavenger | ~90 |
| Water | 2.5 - 5% | General carbocation scavenger | ~85 |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cysteine | >95 |
| Thioanisole (B89551) | 5% | Methionine | >90 |
Experimental Protocols
Protocol 1: Standard t-Boc Deprotection of a Heterobifunctional PEG Linker (Solution Phase)
This protocol describes the deprotection of a Boc-protected amine on a PEG linker which also possesses a second functional group, such as a carboxylic acid or a maleimide.
Materials:
-
Boc-NH-PEG-X (where X is the second functional group)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Workflow:
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For a 2 mL DCM solution, adding 0.5 to 2 mL of TFA.
-
If the PEG linker or a conjugated molecule contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) (3 x 10 mL) can help remove residual TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.
Protocol 2: t-Boc Deprotection on a Solid Support
This protocol is suitable for PEG linkers attached to a solid support, commonly used in solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Boc-NH-PEG-Resin
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
10% Diisopropylethylamine (DIPEA) in DCM (for neutralization)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Boc-amino-PEG-resin in DCM for 30-60 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Add a solution of 50% TFA in DCM to the resin.
-
Shake the vessel for 5-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
To neutralize the resulting trifluoroacetate (B77799) salt, wash the resin with a solution of 10% DIPEA in DCM.
-
Wash the resin again with DCM and then with the solvent to be used in the next synthetic step (e.g., DMF).
Troubleshooting
Incomplete Deprotection:
-
Cause: Insufficient acid strength or reaction time. The bulky nature of the PEG chain can also hinder the reaction.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50%) or prolong the reaction time.[2] Consider using a stronger acid system like 4M HCl in dioxane for resistant substrates.[2]
Formation of Side Products:
-
Cause: Alkylation of sensitive functional groups by the tert-butyl cation.
-
Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose. For molecules containing sensitive amino acids like tryptophan or methionine, specific scavengers such as thioanisole may be required.
Purification and Characterization
After deprotection, the resulting amine-terminated PEG linker is often obtained as a TFA salt. For many subsequent reactions, this salt can be used directly. However, if the free amine is required, a basic workup or purification is necessary.
Purification Methods:
-
Aqueous Workup: As described in Protocol 1, washing with a mild base like sodium bicarbonate solution will neutralize the TFA salt and allow for extraction of the free amine into an organic solvent.
-
Precipitation: The deprotected PEG-amine can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether.
-
Chromatography: For high purity requirements, the product can be purified using techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC.
Characterization:
-
TLC: A simple method to monitor the reaction progress. The deprotected amine will have a lower Rf value (be more polar) than the Boc-protected starting material.
-
LC-MS: Provides accurate mass confirmation of the deprotected product and allows for the assessment of purity.
-
NMR Spectroscopy: ¹H NMR can be used to confirm the removal of the Boc group by observing the disappearance of the characteristic singlet peak of the tert-butyl protons at approximately 1.4 ppm.
References
Application Notes and Protocols for the Reaction of t-Boc-N-amido-PEG2-C6-Cl with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of t-Boc-N-amido-PEG2-C6-Cl with amine nucleophiles. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] The linker features a t-Boc protected amine, a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a C6 alkyl chain terminating in a chloride. The terminal chloride serves as a reactive site for nucleophilic substitution by primary or secondary amines, forming a stable secondary or tertiary amine linkage. The t-Boc protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine, which can be used for further conjugation.[2][3]
The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates.[3][4] The C6 alkyl chain provides a flexible spacer arm. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the linker and the amine nucleophile.[5]
Reaction Mechanism and Signaling Pathway
The fundamental reaction described is a bimolecular nucleophilic substitution (SN2) reaction. The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group in a single, concerted step.
References
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs using t-Boc-N-amido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Solid-phase synthesis offers a robust and efficient platform for the construction of PROTACs, enabling rapid purification and the use of excess reagents to drive reactions to completion. This methodology is particularly well-suited for the creation of PROTAC libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and a comprehensive protocol for the solid-phase synthesis of PROTACs utilizing the t-Boc-N-amido-PEG2-C6-Cl linker. This linker features a t-Boc protected amine for subsequent functionalization, a PEG spacer to enhance solubility, and a chloroalkane moiety for coupling to a resin-bound ligand.
Signaling Pathway of PROTACs
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using this compound typically involves the immobilization of one of the ligands (either for the POI or the E3 ligase) onto a solid support, followed by the sequential addition of the linker and the second ligand. The final PROTAC is then cleaved from the resin and purified.
Caption: General experimental workflow for solid-phase PROTAC synthesis.
Detailed Experimental Protocols
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound, starting with an amine-functionalized solid support (e.g., Rink Amide resin).
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
Fmoc-protected amino acid (if an amino acid spacer is desired)
-
Ligand 1 (with a carboxylic acid or other suitable functional group for immobilization)
-
This compound
-
Ligand 2 (with a nucleophilic group, e.g., an amine or phenol, for coupling to the linker)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Sodium iodide (NaI) (optional, for in situ conversion of chloride to iodide)
Protocol:
1. Resin Preparation and First Ligand Coupling:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (2 x 15 minutes). Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Ligand 1 Coupling:
-
Pre-activate Ligand 1 (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 15 minutes.
-
Add the activated ligand solution to the resin and shake at room temperature for 4-16 hours.
-
Monitor the reaction completion using a Kaiser test (for primary amines).
-
Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
-
2. Linker Coupling:
-
Swell the resin-bound Ligand 1 in a suitable solvent like DMF or NMP.
-
Add a solution of this compound (3-5 eq.) and a non-nucleophilic base such as DIPEA (5-10 eq.) in DMF. To facilitate the reaction, sodium iodide (NaI, 1-2 eq.) can be added to promote an in situ Finkelstein reaction, converting the more reactive iodide.
-
Heat the reaction mixture to 60-80°C and shake for 12-24 hours.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.
3. t-Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes at room temperature.
-
Wash the resin with DCM, DMF, and then neutralize with a solution of 10% DIPEA in DMF.
-
Wash again with DMF, DCM, and MeOH, and dry under vacuum.
4. Second Ligand Coupling:
-
Couple Ligand 2 (which should have a carboxylic acid functionality) to the newly exposed amine on the linker.
-
Pre-activate Ligand 2 (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 15 minutes.
-
Add the activated ligand solution to the resin and shake at room temperature for 4-16 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
5. Cleavage and Purification:
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the crude product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the crude PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Data Presentation
The following tables provide representative data for the solid-phase synthesis of PROTACs. Actual yields and purities will vary depending on the specific ligands and reaction conditions used.
Table 1: Representative Yields for Solid-Phase PROTAC Synthesis
| Step | Description | Typical Yield (%) |
| 1 | First Ligand Coupling | >95% (based on resin loading) |
| 2 | Linker Coupling | 70-90% |
| 3 | Second Ligand Coupling | >95% |
| 4 | Cleavage & Purification | 30-60% (overall yield) |
Table 2: Representative Purity Data for a Purified PROTAC
| Analytical Method | Result |
| HPLC Purity | >95% |
| Mass Spectrometry | Expected Mass [M+H]⁺ Observed |
Conclusion
The solid-phase synthesis of PROTACs using the this compound linker provides a versatile and efficient method for the rapid generation of these important molecules. The protocols and data presented here serve as a valuable resource for researchers in the field of targeted protein degradation. Careful optimization of each step is recommended to achieve the best results for specific PROTAC constructs.
References
Application Notes and Protocols for the Conjugation of t-Boc-N-amido-PEG2-C6-Cl to a Warhead Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[2][3] The t-Boc-N-amido-PEG2-C6-Cl is a versatile heterobifunctional linker featuring a t-Boc protected amine and a terminal chloroalkane. This allows for a sequential conjugation strategy, where the chloro group can be reacted with a nucleophilic warhead ligand, followed by deprotection of the t-Boc group to reveal an amine for subsequent conjugation to an E3 ligase ligand.
These application notes provide detailed protocols for the conjugation of this compound to various warhead ligands containing common nucleophilic functional groups: phenols, amines, and thiols.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of this compound to different warhead nucleophiles. Disclaimer: The following data is illustrative and based on general reaction principles for similar chemistries. Actual yields and reaction times will vary depending on the specific warhead ligand, and optimization of reaction conditions is recommended.
Table 1: Conjugation of this compound to a Phenolic Warhead Ligand
| Parameter | Value |
| Reaction Type | Williamson Ether Synthesis |
| Warhead Nucleophile | Phenol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours |
| Illustrative Yield | 60-80% |
Table 2: Conjugation of this compound to an Amine Warhead Ligand
| Parameter | Value |
| Reaction Type | Nucleophilic Substitution |
| Warhead Nucleophile | Primary or Secondary Amine |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 24-48 hours |
| Illustrative Yield | 40-60% |
Table 3: Conjugation of this compound to a Thiol Warhead Ligand
| Parameter | Value |
| Reaction Type | Thioether Formation |
| Warhead Nucleophile | Thiol |
| Base | N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Illustrative Yield | 70-90% |
Experimental Protocols
Overall Synthetic Workflow
The general workflow for utilizing this compound in PROTAC synthesis involves a two-step process:
-
Conjugation to Warhead: The chloro group of the linker is reacted with a nucleophilic handle on the warhead ligand.
-
t-Boc Deprotection: The t-Boc protecting group is removed to reveal a primary amine, which can then be coupled to an E3 ligase ligand.
References
Application Notes and Protocols for Heterobifunctional PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein, offering a powerful and often more effective therapeutic strategy.[3][4]
A PROTAC molecule is composed of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][] This tripartite structure allows the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase.[][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule is released to repeat the cycle.[3][5]
This document provides a detailed, step-by-step guide for the synthesis of heterobifunctional PROTACs, intended for researchers, scientists, and drug development professionals.
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves several key steps, leading to the targeted degradation of a specific protein.
Caption: PROTAC Mechanism of Action Diagram.
General Synthetic Strategy: A Modular Approach
The synthesis of PROTACs is typically approached in a modular fashion, allowing for the systematic variation of each of the three components to optimize degradation activity.[3][8] The general workflow involves the synthesis or acquisition of the POI ligand and the E3 ligase ligand, followed by their conjugation via a suitable linker.[9]
Caption: General PROTAC Synthesis Workflow.
Step-by-Step Synthesis Protocol: Example of a VHL-based PROTAC
This protocol outlines the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase. This example utilizes a common strategy involving the pre-functionalization of the VHL ligand with a linker, followed by coupling to the POI ligand.
Materials and Reagents
| Reagent | Grade | Supplier |
| VH032-O-C2-NH-Boc | ≥95% | BenchChem or equivalent |
| POI-X-COOH (Hypothetical) | ≥95% | Custom Synthesis |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| HATU | ≥98% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate | --- | --- |
| Brine | --- | --- |
| Anhydrous Sodium Sulfate (B86663) (Na2SO4) | --- | --- |
| Silica (B1680970) Gel | For Flash Chromatography | --- |
Step 1: Boc Deprotection of the VHL Ligand-Linker Intermediate
This step removes the tert-Butyloxycarbonyl (Boc) protecting group from the terminal amine of the VHL ligand-linker construct.
Protocol:
-
Dissolve VH032-O-C2-NH-Boc (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude VH032-O-C2-NH2 salt is typically used in the next step without further purification.
Step 2: Amide Coupling of the Deprotected Intermediate with the POI Ligand
This step forms the final PROTAC molecule by creating an amide bond between the free amine of the VHL ligand-linker and the carboxylic acid of the POI ligand.[10]
Protocol:
-
Dissolve the POI ligand with a terminal carboxylic acid (POI-X-COOH, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).[10]
-
To this solution, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).[10]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]
-
Add the crude VH032-O-C2-NH2 salt (1.1 equivalents) to the reaction mixture.[10]
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[10]
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[10]
Step 3: Purification and Characterization of the Final PROTAC
Purification is crucial to remove unreacted starting materials and byproducts. Characterization confirms the identity and purity of the synthesized PROTAC.
Protocol:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).[10]
-
Alternatively, preparative HPLC can be used for purification.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[10]
| Parameter | Description | Typical Method |
| Purity | Assessment of the percentage of the desired compound. | HPLC, LC-MS |
| Identity | Confirmation of the molecular structure. | ¹H NMR, ¹³C NMR, HRMS |
| Yield | The amount of product obtained relative to the theoretical maximum. | Gravimetric analysis |
Key Considerations in PROTAC Synthesis
-
Linker Selection: The nature and length of the linker are critical for PROTAC efficacy.[2] Common linkers include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains.[7][11] The linker's composition can influence solubility, cell permeability, and the stability of the ternary complex.[1][]
-
E3 Ligase Ligand: The majority of PROTACs utilize ligands for either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[12][13][] Pomalidomide and thalidomide (B1683933) derivatives are commonly used as CRBN ligands.[12][15]
-
POI Ligand: A suitable ligand for the protein of interest is a prerequisite for PROTAC development.[16] The ligand must bind to the target protein with sufficient affinity to facilitate the formation of the ternary complex.[17][]
-
Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands (exit vectors) are crucial and must not significantly disrupt their binding affinities.[3]
-
Reaction Conditions: Amide coupling and "click chemistry" are robust and widely used reactions for PROTAC synthesis.[3][][19] Optimization of reaction conditions is often necessary to achieve good yields.[9]
-
Purification and Analysis: Due to the relatively high molecular weight and complex structures of PROTACs, purification and analysis can be challenging.[20] Techniques such as HPLC and mass spectrometry are essential for obtaining pure compounds and confirming their identity.
Experimental Protocols for PROTAC Characterization
Once synthesized, the biological activity of the PROTAC must be evaluated.
Protocol 1: Western Blot for Protein Degradation
This assay directly measures the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC-X
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-X or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
This assay assesses the ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[21]
Materials:
-
Purified POI (tagged, e.g., with His)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC, tagged with GST)
-
PROTAC-X
-
Fluorescently labeled antibodies or binding partners (e.g., anti-His-Tb and anti-GST-d2)
Procedure:
-
In a microplate, combine the purified POI, E3 ligase complex, and varying concentrations of PROTAC-X.
-
Add the fluorescently labeled detection reagents.
-
Incubate the plate to allow for complex formation.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
An increase in the TR-FRET signal indicates the formation of the ternary complex.
Protocol 3: Ubiquitination Assay
This assay confirms that the PROTAC-induced proximity leads to the ubiquitination of the target protein.[21]
Materials:
-
Cell line expressing the POI
-
PROTAC-X
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the POI for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin
Procedure:
-
Treat cells with PROTAC-X in the presence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated POI.
Data Presentation
Quantitative data from the synthesis and characterization of PROTACs should be summarized in clear and concise tables for easy comparison.
Table 1: Synthesis and Characterization of PROTAC-X
| Compound | Yield (%) | Purity (HPLC, %) | ¹H NMR | HRMS (m/z) |
| PROTAC-X | 45 | >98 | Conforms | [M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX |
Table 2: Biological Activity of PROTAC-X
| Assay | Metric | Value |
| Protein Degradation (Western Blot) | DC₅₀ (nM) | 50 |
| Ternary Complex Formation (TR-FRET) | EC₅₀ (nM) | 120 |
| Cell Viability | IC₅₀ (µM) | >10 |
Conclusion
The modular nature of heterobifunctional PROTACs allows for a systematic and efficient synthetic approach.[8][9] By carefully selecting the appropriate POI ligand, E3 ligase ligand, and linker, and by employing robust chemical coupling strategies, researchers can generate novel PROTACs for targeted protein degradation. The detailed protocols and considerations provided in this document serve as a comprehensive guide for the successful synthesis and characterization of these promising therapeutic agents.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Purification of PROTACs Synthesized with t-Boc-N-amido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the t-Boc-N-amido-PEG2-C6-Cl linker. This linker incorporates a short polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and a chloroalkane chain for versatile conjugation. Achieving high purity of the final PROTAC is paramount for accurate biological evaluation and subsequent drug development. The following sections outline a typical purification workflow, detailed experimental protocols, and representative data.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
General Purification Workflow
The purification of a PROTAC synthesized using the this compound linker typically follows a multi-step process to remove unreacted starting materials, reagents, and byproducts. The general workflow involves an initial crude purification by flash chromatography followed by a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables provide representative data for the purification and characterization of a hypothetical PROTAC, "PROTAC-Ex," synthesized using the this compound linker. This data is intended to be illustrative of typical results.
Table 1: Flash Chromatography Purification Summary
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase Gradient | 0-10% Methanol (B129727) in Dichloromethane (B109758) |
| Crude Sample Loading | 500 mg |
| Collected Fraction Volume | 15 mL per fraction |
| Yield of Semi-Pure PROTAC | ~65-75% |
| Purity (by LC-MS) | ~85-95% |
Table 2: Preparative RP-HPLC Purification Parameters
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 mL (10 mg/mL in DMSO/Water) |
Table 3: Final Product Characterization Summary
| Analysis | Result |
| Final Yield (after all steps) | ~40-50% |
| Final Purity (by analytical HPLC) | >98% |
| ¹H NMR | Conforms to expected structure |
| LC-MS (m/z) | [M+H]⁺ calculated vs. found: ± 0.1 |
| HRMS (m/z) | [M+H]⁺ calculated vs. found: ± 5 ppm |
Experimental Protocols
Protocol 1: Synthesis of the PROTAC Precursor (Illustrative Example)
This protocol describes the initial coupling of a hypothetical POI ligand (POI-NH₂) to the this compound linker.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-NH₂ (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at 60 °C for 16-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude t-Boc protected PROTAC intermediate.
-
Protocol 2: Flash Chromatography Purification
This step aims to remove the majority of impurities from the crude product.
-
Column Preparation:
-
Pack a glass column with silica gel in a slurry with an appropriate non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it completely.
-
Carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding methanol (e.g., in 1% increments) to elute the desired product.
-
Collect fractions and monitor by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Concentrate the pooled fractions under reduced pressure to yield the semi-pure t-Boc protected PROTAC.
-
Protocol 3: Boc Deprotection
-
Reaction Setup:
-
Dissolve the semi-pure t-Boc protected PROTAC in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
-
Reaction:
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine-TFA salt is often used directly in the next step without further purification.
-
Protocol 4: Final Coupling to E3 Ligase Ligand
This protocol describes the final amide bond formation with a hypothetical E3 ligase ligand containing a carboxylic acid (E3-COOH).
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the E3-COOH (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of the deprotected PROTAC amine-TFA salt (1.1 eq) in DMF to the activated E3-COOH mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude final PROTAC.
-
Protocol 5: Preparative RP-HPLC Purification
This final purification step is crucial for obtaining a highly pure PROTAC for biological assays.
-
System Equilibration:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 20% Mobile Phase B) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the crude PROTAC from the final coupling step in a minimal amount of DMSO and dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the column.
-
-
Gradient Elution and Fraction Collection:
-
Run the gradient as specified in Table 2.
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC product.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the final pure PROTAC as a solid.
-
Protocol 6: Product Characterization
-
Purity Analysis:
-
Determine the final purity of the PROTAC using analytical RP-HPLC with a standard C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Structural Confirmation:
-
Confirm the structure of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion
The successful purification of PROTACs synthesized with the this compound linker is a critical step in their development as potential therapeutics. The combination of flash chromatography for initial cleanup and preparative RP-HPLC for final polishing is a robust strategy to achieve the high purity required for reliable biological evaluation. The protocols and illustrative data presented in these application notes provide a comprehensive guide for researchers in this exciting field. Careful optimization of each purification step will ensure the generation of high-quality PROTACs for advancing the frontiers of targeted protein degradation.
Application Notes and Protocols for t-Boc-N-amido-PEG2-C6-Cl in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[2] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.[4]
The Role of t-Boc-N-amido-PEG2-C6-Cl as a PROTAC Linker
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[4] this compound is a bifunctional, PEG-based linker designed for the synthesis of PROTACs.[2][5][6] Its key features include:
-
A Boc-protected amine: This allows for a modular and controlled synthesis. The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized ligand.
-
A PEG2 spacer: The short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the PROTAC.
-
A C6-chloroalkyl chain: The terminal chlorine atom provides a reactive site for nucleophilic substitution, typically with an amine or hydroxyl group on the other ligand.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism by which a PROTAC synthesized using this compound facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process from chemical synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for PROTAC development.
Data Presentation: In Vitro Degradation and Cell Viability
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein (DC50 and Dmax) and its effect on cell viability (IC50). The following tables summarize representative data for various PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3Kγ | VHL | THP-1 | 88.4 | >70 | [7] |
| GP262 | p110α | VHL | MDA-MB-231 | 227.4 | 71.3 | [8] |
| GP262 | p110γ | VHL | MDA-MB-231 | 42.23 | 88.6 | [8] |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 | [8] |
| NC-1 | BTK | Cereblon | Mino | 2.2 | 97 | [9] |
| RC-3 | BTK | Cereblon | Mino | <10 | ~90 | [9] |
| Compound 7 | HDAC1 | VHL | HCT116 | 910 | >50 | [7] |
| Compound 7 | HDAC3 | VHL | HCT116 | 640 | >50 | [7] |
| Compound 9 | HDAC1 | VHL | HCT116 | 550 | >50 | [7] |
| Compound 9 | HDAC3 | VHL | HCT116 | 530 | >50 | [7] |
| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | [7] |
| PROTAC | Cell Line | IC50 (nM) | Reference |
| GP262 | MDA-MB-231 | 68.0 | [8] |
| GP262 | MCF-7 | 161.6 | [8] |
| GP262 | MDA-MB-361 | 124.2 | [8] |
| GP262 | OCI-AML3 | 44.3 | [7] |
| GP262 | THP-1 | 48.3 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (Representative Protocol)
This protocol describes a general two-step synthesis of a PROTAC using this compound, where a POI ligand with a nucleophilic amine and an E3 ligase ligand with a carboxylic acid are used as examples.
Step 1: Coupling of POI Ligand to the Linker
-
Dissolution: Dissolve the amine-containing POI ligand (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; 3 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Linker Addition: Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected intermediate by flash column chromatography on silica (B1680970) gel.
Step 2: Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM). Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Coupling Reaction: Dissolve the deprotected amine intermediate and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 equivalents) and DIPEA (3 equivalents).
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified time (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells. Plot the luminescence against the PROTAC concentration to determine the IC50 value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the POI or the E3 ligase overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-immunoprecipitation. An increased signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for t-Boc-N-amido-PEG2-C6-Cl in Antibody-Drug Conjugate (ADC) Development
Introduction
t-Boc-N-amido-PEG2-C6-Cl is a functionalized linker precursor designed for the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical features that enable a controlled and efficient conjugation process:
-
A t-Boc protected amine: The tert-butyloxycarbonyl (t-Boc) group serves as a protecting group for a primary or secondary amine. This allows for selective reaction at other parts of the molecule and requires a deprotection step, typically under acidic conditions, to reveal the amine for subsequent conjugation to a cytotoxic payload.
-
A PEG2 spacer: The short polyethylene (B3416737) glycol (PEG) diamine spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The hydrophilic nature of the PEG moiety can help to mitigate aggregation and improve the overall developability of the conjugate.
-
A C6-Cl alkyl chloride: The six-carbon aliphatic chain terminating in a chlorine atom provides a reactive handle for covalent attachment to the antibody. This alkyl halide can react with nucleophilic residues on the antibody surface, such as the thiol groups of cysteine residues, through an alkylation reaction to form a stable thioether bond.
These application notes provide an overview of the utility of this compound in ADC development, along with detailed protocols for its use in the synthesis of a hypothetical ADC.
Key Applications
The primary application of this compound is as a component of a non-cleavable linker in the construction of ADCs. Its structure is amenable to a multi-step synthesis and conjugation strategy:
-
Payload Attachment: Following the deprotection of the t-Boc group, the revealed amine can be coupled to a carboxyl group on a cytotoxic payload molecule using standard amide bond formation chemistry (e.g., EDC/NHS or HATU coupling).
-
Antibody Conjugation: The terminal chloro group on the C6 chain allows for conjugation to the antibody, typically targeting cysteine residues that have been partially reduced to expose free thiol groups. This results in a stable, non-cleavable thioether linkage.
The resulting ADC would rely on the degradation of the antibody within the target cell to release the cytotoxic payload, a hallmark of ADCs with non-cleavable linkers.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the development of an ADC. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to expose the amine for subsequent payload conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected linker, H2N-amido-PEG2-C6-Cl.
Protocol 2: Payload Conjugation to the Deprotected Linker
This protocol details the coupling of a cytotoxic payload with a carboxylic acid functional group to the deprotected linker via amide bond formation.
Materials:
-
Deprotected linker (H2N-amido-PEG2-C6-Cl)
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or PBD)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the deprotected linker (1.0 equivalent) to the activated payload solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the resulting payload-linker conjugate by preparative HPLC to obtain the final product (Payload-linker-Cl).
Protocol 3: Antibody Conjugation
This protocol describes the conjugation of the payload-linker construct to a monoclonal antibody (mAb) via alkylation of reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload-linker-Cl conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)
-
Hydrophobic interaction chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a controlled excess of TCEP (e.g., 2.5 equivalents per disulfide bond to be reduced) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the Payload-linker-Cl in DMSO.
-
Add the desired molar excess of the Payload-linker-Cl stock solution to the reduced mAb solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
-
-
Purification and Characterization:
-
Remove the unreacted payload-linker and other small molecules by size-exclusion chromatography (e.g., using a desalting column).
-
Determine the drug-to-antibody ratio (DAR) of the purified ADC using HIC-HPLC or reverse-phase HPLC.
-
Analyze the ADC for aggregation using size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Data Presentation
The following tables present hypothetical but representative data that would be generated during the development of an ADC using the described protocols.
Table 1: Summary of ADC Conjugation and Characterization
| Parameter | ADC Batch 1 | ADC Batch 2 | Control (Unconjugated mAb) |
| Antibody Concentration (mg/mL) | 5.0 | 5.2 | 5.0 |
| Payload-Linker to mAb Molar Ratio | 5:1 | 7:1 | N/A |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 4.5 | 0 |
| Monomer Purity by SEC-HPLC (%) | 98.5 | 96.2 | 99.1 |
| Aggregate Content by SEC-HPLC (%) | 1.5 | 3.8 | 0.9 |
| Endotoxin Level (EU/mg) | < 0.1 | < 0.1 | < 0.1 |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Antigen Expression | ADC Batch 1 IC50 (nM) | ADC Batch 2 IC50 (nM) | Unconjugated mAb IC50 (nM) | Free Payload IC50 (nM) |
| Cancer Cell Line A | High | 1.2 | 0.9 | > 1000 | 0.1 |
| Cancer Cell Line B | Low | 250 | 210 | > 1000 | 0.1 |
| Normal Cell Line C | Negative | > 1000 | > 1000 | > 1000 | 0.5 |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway for ADC action.
Caption: Workflow for ADC development using a t-Boc protected linker.
Application Notes and Protocols for Linking a Small Molecule to t-Boc-N-amido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The t-Boc-N-amido-PEG2-C6-Cl is a heterobifunctional linker widely utilized in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive ends: a chloroalkane group for covalent attachment to a small molecule, and a tert-butyloxycarbonyl (t-Boc) protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
These application notes provide a detailed protocol for the covalent linkage of a small molecule containing a nucleophilic functional group (such as a primary amine, a thiol, or a phenol) to the chloro-end of the this compound linker. Subsequently, a protocol for the deprotection of the t-Boc group is provided to reveal a primary amine, which can be used for further conjugation, for instance, to an E3 ligase ligand in the context of PROTAC development.
Materials and Reagents
-
This compound
-
Small molecule containing a primary amine, thiol, or phenol (B47542) group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Reverse-phase flash chromatography supplies (e.g., C18 silica (B1680970) gel)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Mass Spectrometer (MS) for characterization
Experimental Protocols
Protocol 1: Conjugation of a Small Molecule to this compound
This protocol describes the nucleophilic substitution reaction to link a small molecule to the chloro-end of the PEG linker. The choice of base and reaction conditions will depend on the nucleophilicity of the functional group on the small molecule.
1.1. For Small Molecules Containing a Primary or Secondary Amine:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Linker: To the stirring solution, add this compound (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel or reverse-phase C18) to obtain the desired conjugate.
1.2. For Small Molecules Containing a Thiol Group:
-
Reaction Setup: Dissolve the thiol-containing small molecule (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution. Stir for 30 minutes at room temperature.
-
Addition of Linker: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.1.
1.3. For Small Molecules Containing a Phenol Group:
-
Reaction Setup: In a sealed tube, dissolve the phenol-containing small molecule (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3.0 equivalents) and a catalytic amount of sodium iodide (NaI, 0.1 equivalents).
-
Addition of Linker: Add this compound (1.5 equivalents).
-
Reaction: Heat the mixture to 60-90 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.1.
Protocol 2: t-Boc Deprotection of the Conjugate
This protocol outlines the removal of the t-Boc protecting group to yield the free amine of the PEG linker.
-
Dissolution: Dissolve the purified t-Boc-protected conjugate from Protocol 1 in dichloromethane (DCM).
-
Acid Treatment: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS, looking for the loss of the Boc group (mass difference of 100.12 Da).
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) twice to ensure complete removal of TFA.
-
Isolation: The resulting amine is typically obtained as a TFA salt. It can be used directly in subsequent reactions or neutralized with a mild base (e.g., DIPEA or saturated NaHCO₃ solution during an aqueous work-up) to yield the free amine.
Data Presentation
The following table summarizes representative reaction conditions for the conjugation of various small molecule nucleophiles to a haloalkane-PEG linker. Note that reaction conditions and yields are highly substrate-dependent and may require optimization.
| Nucleophile Type | Example Small Molecule | Molar Ratio (Small Molecule:Linker:Base) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | 1 : 1.2 : 2.5 (DIPEA) | DMSO | 70 | 24 | 60-75 |
| Secondary Amine | Piperidine | 1 : 1.1 : 2.0 (DIPEA) | DMF | 60 | 18 | 70-85 |
| Thiol | Thiophenol | 1 : 1.2 : 2.0 (K₂CO₃) | DMF | 25 | 6 | 85-95 |
| Phenol | 4-Methoxyphenol | 1 : 1.5 : 3.0 (K₂CO₃) | DMF | 80 | 16 | 50-70 |
Mandatory Visualization
Caption: Workflow for linking a small molecule and subsequent deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conjugation yield | - Insufficiently reactive nucleophile- Steric hindrance- Inappropriate base or solvent- Deactivated linker | - Increase reaction temperature and/or time- Use a stronger base (for amines/phenols)- Add NaI as a catalyst for chloro- to iodo- in situ conversion- Ensure anhydrous reaction conditions |
| Multiple products observed | - Reaction at multiple sites on the small molecule- Side reactions of the linker | - Use a protecting group strategy for the small molecule- Lower the reaction temperature- Optimize stoichiometry to avoid excess linker |
| Incomplete t-Boc deprotection | - Insufficient acid concentration or reaction time | - Increase the concentration of TFA (e.g., to 50%)- Extend the reaction time and monitor by LC-MS |
| Degradation of the small molecule | - Lability to basic or acidic conditions | - Use a milder base for conjugation- For acid-labile molecules, explore alternative amine protecting groups for the linker |
Application Notes and Protocols for PROTAC Assembly using Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1][2]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity and aqueous solubility.[1][3][4] This is particularly advantageous for often large and hydrophobic PROTAC molecules. Furthermore, the length of the PEG linker can be precisely tuned to optimize the distance and orientation between the POI and the E3 ligase for efficient ubiquitination.[2][4][5]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile strategy for PROTAC assembly.[][7][8] This reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently produces high yields of the desired triazole-linked product.[7][8] This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions for efficient optimization of degradation activity.[7][9]
These application notes provide detailed protocols for the assembly of PROTACs using click chemistry with PEG linkers, along with data presentation and visualizations to guide researchers in this field.
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Degradation Activity
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) |
| BRD4-targeting PROTACs (CRBN-recruiting) | ||||||
| PROTAC 1 | 0 PEG units (Alkyl) | ~850 | 4.2 | 180 | >5000 | <10 |
| PROTAC 2 | 1 PEG unit | ~894 | 3.8 | 190 | 250 | 60 |
| PROTAC 3 | 2 PEG units | ~938 | 3.4 | 200 | 50 | 95 |
| PROTAC 4 | 4 PEG units | ~1026 | 2.6 | 220 | 150 | 85 |
| BRD4-targeting PROTACs (VHL-recruiting) | ||||||
| PROTAC 5 | 1 PEG unit | ~950 | 3.5 | 210 | 100 | 80 |
| PROTAC 6 | 2 PEG units | ~994 | 3.1 | 220 | 25 | >95 |
| PROTAC 7 | 3 PEG units | ~1038 | 2.7 | 230 | 75 | 90 |
Data is illustrative and compiled from various sources in the literature.[3] DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.
Table 2: Representative Yields for PROTAC Synthesis via Click Chemistry
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Typical Yield (%) |
| Azide (B81097) Functionalization of POI Ligand | POI-Ligand-NH2, Azido-PEG-NHS ester | DIPEA | DMF | 80-95 |
| Alkyne Functionalization of E3 Ligand | E3-Ligand-OH, Propargyl bromide | NaH | THF | 70-90 |
| CuAAC Click Reaction | POI-Ligand-Azide, E3-Ligand-Alkyne | CuSO4, Sodium Ascorbate (B8700270) | t-BuOH/H2O | 55-95[10] |
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via CuAAC Click Chemistry
This protocol describes a modular approach for the synthesis of a PROTAC by first functionalizing the POI and E3 ligase ligands with an azide and an alkyne, respectively, followed by a copper-catalyzed click chemistry reaction.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, hydroxyl)
-
E3 ligase ligand with a suitable functional group (e.g., amine, hydroxyl)
-
Bifunctional PEG linkers (e.g., Azido-PEGn-NHS ester, Alkyne-PEGn-COOH)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-Butanol (t-BuOH), Water
-
Purification supplies (e.g., Preparative HPLC)
Procedure:
Step 1: Functionalization of the POI Ligand with an Azide-PEG Linker
-
Dissolve the POI ligand (1.0 equivalent) containing an amine group in anhydrous DMF.
-
Add an Azido-PEGn-NHS ester (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the azide-functionalized POI ligand.
Step 2: Functionalization of the E3 Ligase Ligand with an Alkyne Group
-
Dissolve the E3 ligase ligand (1.0 equivalent) containing a hydroxyl or amine group in an appropriate anhydrous solvent (e.g., THF, DMF).
-
For a hydroxyl group, add a base such as sodium hydride (NaH) (1.2 equivalents) at 0 °C, followed by the addition of an alkyne-containing electrophile like propargyl bromide (1.1 equivalents).
-
For an amine group, use an alkyne-containing carboxylic acid and standard amide coupling reagents (e.g., HATU, DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Quench the reaction appropriately (e.g., with water for the NaH reaction) and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the alkyne-functionalized E3 ligase ligand.
Step 3: PROTAC Assembly via CuAAC Click Chemistry
-
Dissolve the azide-functionalized POI ligand (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.0 equivalent) in a mixture of t-BuOH and water (e.g., 1:1 or 3:1 v/v).[3]
-
Add a freshly prepared solution of copper(II) sulfate (0.1-0.2 equivalents) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2-0.4 equivalents) in water.[3]
-
Stir the reaction at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.[3]
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and NMR (¹H and ¹³C).
-
Assess the purity of the final compound by analytical HPLC (a single major peak is desired, indicating >95% purity).[4]
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
PROTAC Assembly Workflow using Click Chemistry
Caption: A typical workflow for the synthesis of PROTACs via click chemistry.
Conclusion and Future Perspectives
The combination of PEG linkers and click chemistry provides a robust and efficient platform for the synthesis and optimization of PROTACs.[3][7] PEG linkers offer a powerful means to improve the physicochemical properties of PROTACs, such as solubility, and to fine-tune the geometry of the ternary complex for effective protein degradation.[3][5] Click chemistry facilitates a modular and high-throughput approach to PROTAC assembly, accelerating the discovery of potent and selective protein degraders.[7][9]
Future advancements in this field will likely involve the development of novel linker chemistries and the application of computational modeling to more rationally design PROTACs with superior drug-like properties.[3] The continued evolution of synthetic strategies, including the use of in-cell click chemistry (CLIPTACs), holds promise for overcoming challenges such as cell permeability and enabling the development of the next generation of targeted protein degradation therapies.[7][9]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of PROTACs Containing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and optimize pharmacokinetic profiles.[2] The inherent flexibility and hydrophilicity of PEG chains can address the challenges posed by the often large and lipophilic nature of PROTAC molecules.[3] However, the length and composition of the PEG linker must be carefully optimized to balance improved solubility with potentially reduced cell permeability and metabolic stability.[4][5]
These application notes provide a comprehensive guide to the formulation and evaluation of PROTACs containing PEG linkers. We offer detailed protocols for key experiments to assess solubility, stability, and permeability, along with structured data to illustrate the impact of PEG linker length on PROTAC performance.
Data Presentation: Impact of PEG Linkers on PROTAC Properties
The inclusion and length of a PEG linker significantly influence the physicochemical properties and biological activity of a PROTAC. The following tables summarize quantitative data from various studies, providing a comparative overview for researchers.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Reference |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 875.0 | 2.5 | 185.7 | [3] |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | >800 | >4.0 | >180 | [3] |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | ~850 | ~3.0 | ~190 | [3] |
| BRD4-targeting PROTAC 1 | JQ1 | Pomalidomide | PEG2 | 831.9 | 3.5 | 174.5 | [3] |
| BRD4-targeting PROTAC 2 | JQ1 | Pomalidomide | PEG4 | 919.0 | 2.8 | 193.0 | [3] |
Note: Data is illustrative and compiled from various sources. cLogP (calculated logP) and TPSA (Topological Polar Surface Area) are key indicators of a molecule's lipophilicity and polarity, respectively.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of Various PROTACs
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | 9 | >1000 | <20 | MCF7 | [4] |
| Estrogen Receptor α (ERα) | VHL | 12 | ~500 | ~60 | MCF7 | [4] |
| Estrogen Receptor α (ERα) | VHL | 16 | ~100 | >90 | MCF7 | [4] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon | 12 | ~50 | ~85 | MOLM-14 | [4] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon | 16 | ~10 | >95 | MOLM-14 | [4] |
| TBK1 | VHL | <12 | No degradation | - | - | [4] |
| PI3K/mTOR | Cereblon | PEG linker | 42.23 - 227.4 (PI3K) | 71.3 - 88.6 (PI3K) | MDA-MB-231 | [6] |
| PI3K/mTOR | Cereblon | PEG linker | 45.4 (mTOR) | 74.9 (mTOR) | MDA-MB-231 | [6] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific experimental conditions and cell line used.[4]
Experimental Protocols
Detailed methodologies for key experiments in the formulation and evaluation of PROTACs containing PEG linkers are provided below.
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer, which is a critical parameter for its formulation and bioavailability.
Materials:
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).
-
Sample Preparation: Add 2 µL of each PROTAC dilution to a 96-well plate in triplicate. Add 198 µL of PBS (pH 7.4) to each well. This results in a final PROTAC concentration range (e.g., 100 µM to 1 µM) with 1% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.
-
Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance of each well at the wavelength of maximum absorbance for the PROTAC. The concentration at which precipitation is observed (indicated by a sharp decrease in absorbance or light scattering) is an estimation of the kinetic solubility.
-
HPLC-UV: Centrifuge the plate to pellet any precipitate. Analyze the supernatant by HPLC-UV to quantify the amount of soluble PROTAC. Compare the peak area to a standard curve to determine the concentration.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a PROTAC to phase I metabolism by cytochrome P450 enzymes, which is a key determinant of its in vivo half-life.[5]
Materials:
-
PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control (e.g., a compound with known high metabolic clearance like verapamil)
-
Negative control (e.g., a compound with known low metabolic clearance like warfarin)
-
Acetonitrile (B52724) (ACN) containing an internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1%.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the PROTAC working solution to the HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its ability to cross cell membranes.[7]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
DMSO
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow the solvent to evaporate.[8]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).[7]
-
Prepare Donor Solution: Prepare a solution of the PROTAC in PBS (e.g., 100 µM) with a final DMSO concentration of ≤1%.
-
Assay Assembly: Add the PROTAC donor solution to the donor plate wells (e.g., 200 µL). Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_equilibrium)
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time
-
[Drug]_A = Drug concentration in the acceptor well
-
[Drug]_equilibrium = Equilibrium drug concentration
-
Protocol 4: Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which provides a more biologically relevant model that includes both passive and active transport mechanisms.[9]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[7]
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the PROTAC is a substrate for active efflux transporters.[7]
-
Visualizations
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Pampa permeability assay | PPTX [slideshare.net]
- 9. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Proteolysis Targeting Chimera (PROTAC) linker length for efficient ternary complex formation and target protein degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Issue 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but no significant degradation is observed.
This is a common challenge in PROTAC development and often points to a suboptimal linker.[1] Even with strong individual binding affinities, the linker may not be the correct length or composition to facilitate a stable and productive ternary complex.[1]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][3][4] Conversely, a linker that is too long may lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[2][3][4] Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Common choices include flexible polyethylene (B3416737) glycol (PEG) or alkyl chains.[5][][7] |
| Suboptimal Linker Composition | The chemical nature of the linker influences its flexibility, solubility, and ability to form favorable interactions within the ternary complex.[3][5] Solution: Experiment with different linker compositions. More rigid linkers containing elements like piperazine (B1678402) or phenyl groups can improve conformational stability, while hydrophilic linkers like PEG can enhance solubility.[7][8][9] |
| Unfavorable Ternary Complex Geometry | The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[4] Solution: Alter the attachment points of the linker on the warhead or the E3 ligase ligand. This can significantly change the geometry of the ternary complex.[9][10] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor membrane permeability.[4][9] The linker significantly contributes to the overall physicochemical properties of the PROTAC.[9] Solution: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] Modify the linker to balance hydrophilicity and lipophilicity.[9] |
Experimental Workflow for Troubleshooting Poor Degradation
Issue 2: I am observing a "hook effect" with my PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][4] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[3][4]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The stability of the ternary complex is a key factor. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[4] Solution: Systematically modify the linker length and composition to enhance ternary complex stability. A more rigid linker can pre-organize the ligands for more favorable binding.[4] |
| High PROTAC Concentrations | The hook effect is inherently concentration-dependent.[3] Solution: Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect.[9] This will also help determine the optimal concentration range for your PROTAC. |
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and what is the role of the linker?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5][11] The primary function of the linker is to bridge the POI and the E3 ligase, bringing them into close proximity to form a ternary complex.[2][11] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]
Q2: What is the optimal linker length for a PROTAC?
A2: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2][3] However, empirical data from numerous studies suggests that most successful PROTACs have linkers ranging from 7 to 29 atoms.[9] For certain targets, a "sweet spot" for linker length is often observed. For instance, for ERα degradation, a 16-atom linker was found to be optimal, while for p38α degradation, a linker length of 15-17 atoms was most effective.[2][3]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[3][5] For example, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability and pre-organize the molecule for binding.[3][8][9] The chemical nature of the linker can also influence the stability of the ternary complex and, consequently, degradation efficiency.[3][5]
Q4: What experimental techniques can be used to evaluate ternary complex formation?
A4: Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[2] These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[2][12]
| Technique | Information Provided |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), binding affinity (KD), and cooperativity of binary and ternary complexes.[12][13][14] |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS), binding affinity (KD), and stoichiometry of binding.[12][13] |
| Biolayer Interferometry (BLI) | Real-time kinetics and binding affinity, similar to SPR.[12][13] |
| Fluorescence Polarization (FP) | Binding affinities of binary and ternary complexes.[14][15] |
| NanoBRET/HiBiT | In-cell target engagement and ternary complex formation.[9][15][16][17] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Impact of Linker Length on ERα Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 9 | >1000 | <20 |
| 12 | 500 | 40 |
| 16 | 100 | >80 |
| 19 | 800 | 30 |
| 21 | >1000 | <15 |
| Data adapted from studies on ERα degradation, where a 16-atom linker was found to be optimal.[2][3][18] |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 13 | >500 | 25 |
| 15 | 50 | >90 |
| 17 | 75 | >85 |
| 19 | 300 | 50 |
| 21 | >500 | 30 |
| Data adapted from studies on p38α degradation, where a linker length of 15-17 atoms was identified as the most effective.[2][3][7] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[3][19]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is used to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique is used to measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[9][12][13]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.
-
-
Ternary Complex Formation:
-
Inject a series of concentrations of the soluble protein partner in the presence of a fixed, saturating concentration of the PROTAC.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Fit the data to appropriate binding models to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated by comparing the binding affinity of the soluble protein in the presence and absence of the PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. chempep.com [chempep.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Navigating the Challenges of PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the synthesis of PROTACs, with a specific focus on the challenges encountered when utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of a PEG linker in a PROTAC molecule?
A1: A PEG linker in a PROTAC serves several critical functions beyond simply connecting the target protein ligand and the E3 ligase ligand.[1][2] Its primary roles include:
-
Influencing Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2]
-
Modulating Physicochemical Properties: PEG linkers are hydrophilic and can significantly increase the water solubility of the often large and hydrophobic PROTAC molecule.[1][3][4] This can improve compatibility with physiological environments.[1]
-
Affecting Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving cell uptake.[5][6]
Q2: How does the length of a PEG linker impact PROTAC efficacy?
A2: The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency.[4] An optimal linker length is required to facilitate the proper orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination.[7]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both proteins.[7]
-
If the linker is too long, it may not effectively bring the two proteins together, leading to non-productive binding orientations and reduced degradation.[7] The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]
Q3: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers?
A3: Researchers often face several challenges during the synthesis of PEGylated PROTACs, including:
-
Low reaction yields: Incomplete coupling reactions are a frequent cause of low yields.[7]
-
Difficult purification: The high polarity and flexibility of PEGylated PROTACs can make purification by standard chromatography techniques challenging.[7]
-
Poor solubility of intermediates or the final product: While PEG linkers generally improve water solubility, the overall molecule can still present solubility issues in certain organic solvents used during synthesis.[1]
-
Characterization complexities: The flexibility of the PEG linker can sometimes lead to broad peaks in NMR spectra, making characterization more difficult.
Q4: Can the attachment point of the PEG linker to the ligands affect the PROTAC's activity?
A4: Yes, the attachment points of the linker on both the target-binding ligand and the E3-recruiting ligand are critical.[2][8] The linker should be connected to a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins.[9] An incorrect attachment point can lead to a loss of binding affinity or an unproductive orientation of the ternary complex, resulting in no protein degradation.[7]
Troubleshooting Guides
Problem 1: Low Yield in the Final Coupling Reaction
| Potential Cause | Recommended Solution |
| Incomplete Amide Coupling | - Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[7]- Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine or carboxylic acid component.[7]- Extend Reaction Time: Monitor the reaction progress using LC-MS and allow it to proceed until the starting material is consumed.[7]- Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) may drive it to completion, but monitor for potential side reactions.[7] |
| Inefficient "Click Chemistry" (CuAAC) | - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[7]- Optimize Ligands: The choice of ligand for the copper catalyst can be critical. |
| Steric Hindrance | - Vary Linker Length: Synthesize PROTACs with slightly longer or shorter PEG linkers to alleviate potential steric clash between the two ligands during the coupling reaction.[7] |
| Degradation of Starting Materials or Product | - Control Reaction Conditions: Ensure anhydrous conditions if reagents are moisture-sensitive. Protect light-sensitive compounds from light. |
Problem 2: Difficulty in Purifying the Final PROTAC Product
| Potential Cause | Recommended Solution |
| High Polarity of the PROTAC | - Reverse-Phase Preparative HPLC: This is often the method of choice for purifying highly polar PROTACs with PEG linkers.[7]- Alternative Chromatography: If normal-phase chromatography is necessary, consider using a more polar stationary phase (e.g., diol-functionalized silica) or a mobile phase with a higher percentage of a polar solvent like methanol.[7] |
| Poor Separation from Starting Materials or Byproducts | - Optimize HPLC Gradient: A shallow gradient during preparative HPLC can improve the resolution between the product and closely eluting impurities. |
| Product Aggregation | - Modify Mobile Phase: Adding a small amount of an organic acid (e.g., formic acid or TFA) or base (e.g., triethylamine) to the mobile phase can help to break up aggregates. |
Quantitative Data Summary
The optimal PEG linker length is highly system-dependent. The following tables provide a summary of quantitative data from published studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | 50 | >90 |
| PROTAC 2 | PEG4 | 25 | >95 |
| PROTAC 3 | PEG5 | 40 | >90 |
| Data summarized from a representative study. Actual values can vary based on experimental conditions.[5] |
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Degradation Potency |
| BTK Degrader 1 | PEG2 | Weaker |
| BTK Degrader 2 | PEG4 | Potent |
| BTK Degrader 3 | PEG6 | More Potent |
| Longer linkers were found to be more potent in this particular system.[5] |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling and Click Chemistry
This protocol outlines a common two-step approach for synthesizing a PROTAC using a bifunctional PEG linker.
Step 1: First Coupling Reaction (Amide Bond Formation)
-
Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a free amine) and the bifunctional PEG linker (e.g., HOOC-PEGn-Azide) in a suitable solvent such as DMF.[6]
-
Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).[6]
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate using column chromatography or preparative HPLC.[6]
Step 2: Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry)
-
Dissolve the purified E3 ligase-linker intermediate (containing the azide (B81097) group) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).[6]
-
Add the copper(I) catalyst. This can be generated in situ from CuSO₄ (e.g., 0.1 equivalents) and a reducing agent like sodium ascorbate (e.g., 0.2 equivalents).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.[6]
-
Characterize the final product using high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.[6]
Visualizations
Caption: A typical experimental workflow for the synthesis of a PROTAC using a PEG linker.
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often have poor solubility?
PROTACs are inherently large and complex molecules, typically consisting of two ligands and a linker.[1] This structure often results in a high molecular weight (frequently exceeding 700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] This combination of a large, often hydrophobic surface area contributes to their low solubility in aqueous solutions.[1]
Q2: How do PEG linkers improve the solubility of PROTACs?
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[2] The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, creating a dynamic hydration shell.[] This hydration shell increases the overall water solubility of the PROTAC molecule, making it more compatible with physiological environments.[4][]
Q3: What is the impact of PEG linker length on PROTAC solubility and permeability?
The length of the PEG linker has a significant impact on the physicochemical properties of a PROTAC.
-
Solubility: Generally, longer PEG linkers impart greater hydrophilicity, which can lead to improved aqueous solubility.[5]
-
Permeability: The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation.[5][6] This "chameleon effect" can shield polar surface areas and potentially improve membrane traversal.[7] However, very long PEG linkers can increase the molecular weight and polar surface area to a point where permeability is reduced.[6]
Q4: Can modifying a PEG linker to improve solubility affect other PROTAC properties?
Yes, modifications to the PEG linker can have cascading effects on other critical properties of the PROTAC. It's a balancing act to optimize one property without negatively impacting others. For instance:
-
Replacing a hydrophilic PEG linker with more lipophilic components (e.g., alkyl chains) might improve cell permeability but can decrease aqueous solubility.[8]
-
Altering linker length and composition can change the geometry and flexibility of the PROTAC, which can affect the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8]
Q5: What are some common experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data. Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
Troubleshooting Guides
Problem 1: My PEG-linked PROTAC shows poor aqueous solubility.
-
Possible Cause: The overall lipophilicity of the PROTAC is too high, even with the PEG linker.
-
Solution:
-
Increase PEG Length: Synthesize analogs with longer PEG chains to increase hydrophilicity.[2][9]
-
Incorporate Polar Groups: Introduce additional polar functional groups into the linker or the ligands, such as piperazine (B1678402) or piperidine, which can enhance water solubility.[8][10]
-
Formulation Strategies: For in vitro and in vivo studies, consider formulation approaches like creating amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) to enhance dissolution and supersaturation.[11][12][13]
-
Problem 2: My PROTAC has good solubility but poor cell permeability.
-
Possible Cause: The PEG linker is too long or the overall molecule has too high a polar surface area.
-
Solution:
-
Optimize Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths to find the optimal balance between solubility and permeability.[6]
-
Introduce Lipophilic Moieties: Replace a portion of the PEG linker with a more lipophilic component, such as a phenyl ring or an alkyl chain, to improve cell membrane passage.[8][14]
-
Promote Intramolecular Hydrogen Bonding: Design the PROTAC to favor the formation of intramolecular hydrogen bonds, which can reduce the molecule's polarity and size, facilitating cell permeability.[14]
-
Problem 3: I observe inconsistent results in my degradation assays.
-
Possible Cause: The PROTAC is precipitating in the assay medium.[1]
-
Solution:
-
Confirm Solubility in Assay Buffer: Perform a kinetic solubility assay in the specific buffer used for your experiments to determine the concentration at which the PROTAC remains in solution.[1]
-
Use Solubilizing Excipients: For in vitro assays, consider the use of co-solvents or surfactants, ensuring they do not interfere with the assay itself.
-
Optimize Formulation: For cellular assays, ensure the final concentration of the DMSO stock solution is low (typically ≤1%) to prevent precipitation upon dilution in aqueous media.[1]
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Properties (Illustrative Data)
| PROTAC Series | PEG Linker Length | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Target Degradation (DC50, nM) |
| PROTAC-A | PEG2 | 15 | 5.2 | 50 |
| PROTAC-B | PEG4 | 45 | 3.1 | 25 |
| PROTAC-C | PEG6 | 80 | 1.5 | 75 |
| PROTAC-D | PEG8 | 120 | 0.8 | 200 |
Note: These are representative values to illustrate general trends. Actual results will vary depending on the specific PROTAC system.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is often more representative of how compounds behave in screening assays.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (clear for UV-Vis, black for fluorescence)
-
Plate reader (nephelometry, UV-Vis, or fluorescence-based)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity (nephelometry) or absorbance/fluorescence at a wavelength where the compound absorbs/emits light.
-
Data Analysis: Plot the signal against the compound concentration. The kinetic solubility is the concentration at which the signal starts to deviate from linearity, indicating precipitation.
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the ability of a PROTAC to cross a monolayer of human intestinal epithelial cells (Caco-2), providing an in vitro model of intestinal absorption.[8]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
PROTAC of interest
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution (at a known concentration) to the apical (A) side of the Transwell.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Also, collect a sample from the apical side at the end of the experiment.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Troubleshooting workflow for common PROTAC performance issues.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Troubleshooting t-Boc-N-amido-PEG2-C6-Cl Reactions
Welcome to the technical support center for t-Boc-N-amido-PEG2-C6-Cl reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear protocols and data for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the synthesis and use of this compound, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q1: My reaction with this compound is resulting in a very low yield. What are the potential causes?
A1: Low yields in reactions involving this compound can stem from several factors, often related to steric hindrance, reaction conditions, or reagent quality. The bulky t-Boc protecting group can physically obstruct the approach of a nucleophile to the chlorine-bearing carbon atom.[3]
Troubleshooting Steps:
-
Steric Hindrance: The primary challenge is often the steric bulk of the t-Boc group and the PEG chain.[3] If your nucleophile is also large, this will further decrease the reaction rate.
-
Solution: Consider if the order of synthesis can be reversed, attaching a less bulky component first. Using a longer PEG linker might also provide more flexibility and reduce steric clash.[3]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions or degradation.[3]
-
Reaction Time: Sterically hindered reactions frequently require longer reaction times.[3] It is advisable to monitor the reaction's progress using methods like TLC or LC-MS to determine the optimal duration.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally recommended for S_N2 reactions as they effectively solvate cations while leaving the nucleophile more reactive.[3]
-
-
Reagent Purity: Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction. Opt for reagents from reputable suppliers to ensure consistency.[4]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The presence of multiple products suggests that side reactions may be occurring. With a molecule like this compound, which has multiple reactive sites (once deprotected), careful control of reaction conditions is key.
Common Side Reactions:
-
Over-alkylation: If your target molecule has multiple nucleophilic sites, the linker may react at more than one position.
-
Prevention: To minimize this, you can try reducing the molar excess of the this compound linker.[5] Running titration experiments can help identify the optimal stoichiometry.
-
-
Off-target Alkylation: The linker might react with unintended nucleophilic residues on your molecule.[5]
-
Prevention: Optimizing the reaction pH is a critical step. For instance, when targeting a cysteine residue, a pH of 7.0-8.5 is often used to favor the more nucleophilic thiol group over amine groups (like those on lysine), which are protonated and less reactive at this pH.[5]
-
-
Hydrolysis: The terminal chloride is susceptible to hydrolysis, which can be accelerated at higher temperatures and in the presence of water.
-
Prevention: Ensure that your solvent and reagents are anhydrous.
-
Q3: I am having difficulty with the t-Boc deprotection step. What are the best practices?
A3: Issues with t-Boc deprotection can include incomplete reactions or side reactions caused by the liberated tert-butyl cation.
Troubleshooting Deprotection:
-
Incomplete Deprotection:
-
Acid Strength: Trifluoroacetic acid (TFA) is commonly used for t-Boc deprotection.[3] A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically effective. If the reaction is slow, you can increase the TFA concentration or the reaction time.[3]
-
-
Side Reactions:
-
Cation Scavenging: The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups.[3] To prevent this, it's crucial to use a scavenger. A common and effective scavenger is triisopropylsilane (B1312306) (TIS), often used in a cocktail with TFA and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[3][5]
-
Q4: What is the best way to purify the final product?
A4: The purification of PEGylated compounds can be challenging due to their polarity and potential for a distribution of molecular weights.
Recommended Purification Methods:
-
Silica Gel Chromatography: This is a cost-effective method for larger scale purifications. However, the polar nature of PEG compounds can cause streaking. A slow, shallow gradient elution is recommended to improve separation. For example, starting with a non-polar solvent like DCM and gradually introducing a polar solvent like methanol.[6]
-
Reversed-Phase HPLC (RP-HPLC): This technique is highly effective for achieving high purity, especially for smaller scale reactions. A gradient elution, for instance from 5% to 95% acetonitrile in water (both with 0.1% TFA), is commonly used.[6]
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes key parameters that can be adjusted.
| Parameter | Recommended Range/Conditions | Expected Impact on Yield | Reference |
| Temperature | 25°C - 80°C | Increasing temperature can improve yield for sterically hindered reactions, but may also increase side reactions. | [3][7] |
| Reaction Time | 2 - 48 hours | Longer reaction times are often necessary for sterically hindered substrates. | [3][8] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and can improve reaction rates. | [3] |
| pH (for amine alkylation) | 7.0 - 8.5 | Optimizing pH is critical for selective alkylation and minimizing off-target reactions. | [5] |
| Molar Ratio (Linker:Substrate) | 1.1:1 to 1.5:1 | A slight excess of the linker can drive the reaction to completion, but a large excess may lead to over-alkylation. | [5][7] |
Experimental Protocols
General Protocol for Alkylation with this compound
This protocol describes a general procedure for the alkylation of a phenolic hydroxyl group.
-
Preparation: Dissolve the phenolic starting material (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF under an inert atmosphere (e.g., argon).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 1.5-2 equivalents).[7]
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.[7]
-
Linker Addition: Add a solution of this compound (1.1-1.5 equivalents) in the same solvent to the reaction mixture.[7]
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir overnight.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Dilute the filtrate with a solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product using flash column chromatography or preparative HPLC.[7]
Protocol for t-Boc Deprotection
-
Preparation: Dissolve the t-Boc protected compound in a minimal amount of DCM.
-
Deprotection Cocktail: In a separate container, prepare a fresh deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[3][5]
-
Reaction: Add the deprotection cocktail to the solution of your compound and stir at room temperature for 1-2 hours.[3]
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Washing: Wash the precipitated product with cold diethyl ether to remove residual scavengers and byproducts.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Reaction Pathway
Caption: General reaction pathway for this compound.
References
Technical Support Center: Alkyl Chloride Linkers in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of alkyl chloride linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using alkyl chloride linkers?
A1: The main side reactions include hydrolysis of the alkyl chloride, and reaction with non-target nucleophilic amino acid residues. Hydrolysis can deactivate the linker, preventing conjugation.[1][2] Reaction with unintended nucleophiles, such as the amine groups on lysine (B10760008) residues or the imidazole (B134444) group of histidine, can lead to a heterogeneous product with non-specific conjugation.[3][4] Additionally, depending on the structure of the alkyl halide, elimination reactions can compete with the desired substitution reaction.[5][6]
Q2: How does pH affect the efficiency and specificity of bioconjugation with alkyl chloride linkers?
A2: The pH of the reaction buffer is a critical parameter. For instance, to minimize the side reaction of alkylation on lysine residues, the pH should be maintained at a level where the lysine side chains are predominantly in their protonated (and thus non-nucleophilic) form.[3] However, the pH must also be suitable for the reactivity of the intended target, such as a cysteine thiol. Therefore, a careful optimization of pH is necessary to balance linker stability, target reactivity, and suppression of side reactions.
Q3: What are the key factors that influence the stability of an alkyl chloride linker?
A3: Linker stability is influenced by several factors including the chemical structure of the linker, steric hindrance around the reactive site, pH, and the composition of the buffer or solvent.[7] For example, increased steric hindrance near the alkyl chloride can reduce the rate of hydrolysis.[7] The choice of solvent can also impact the rates of both the desired conjugation reaction and undesired side reactions.[5]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Yield
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the alkyl chloride linker | - Verify the pH of the reaction buffer; extreme pH values can accelerate hydrolysis. - Minimize the pre-incubation time of the linker in aqueous buffer before adding the biomolecule. - Consider using a co-solvent to reduce the water activity if compatible with your biomolecule. |
| Suboptimal reaction conditions | - Optimize the reaction temperature and incubation time. Longer reaction times may be needed, but this must be balanced against potential linker instability.[3] - Adjust the molar ratio of the linker to the biomolecule. An insufficient excess of the linker may result in low yield. |
| Incorrect buffer composition | - Avoid buffers containing nucleophilic species that can compete with the target biomolecule for reaction with the alkyl chloride. |
Issue 2: Product Heterogeneity and Non-Specific Conjugation
| Possible Cause | Troubleshooting Step |
| Reaction with non-target amino acids | - Optimize the reaction pH to protonate and thus deactivate competing nucleophiles like lysine.[3] - If targeting cysteine, ensure other free thiols on the biomolecule are capped or that the target cysteine is more accessible. |
| Formation of aggregates | - The hydrophobicity of the linker-payload can lead to aggregation.[8][9] Analyze the product by size-exclusion chromatography (SEC). - Consider modifying the linker with hydrophilic moieties like PEG to improve solubility.[9] |
Quantitative Data Summary
The following table summarizes key analytical techniques used to assess the quality and stability of bioconjugates.
| Analytical Technique | Parameter Measured | Purpose |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Molecular weight of the conjugate, Drug-to-Antibody Ratio (DAR) | To confirm successful conjugation and determine the extent of drug loading.[10][11] |
| Chromatography (HPLC, HIC, SEC) | Purity, presence of aggregates, heterogeneity | To separate the desired conjugate from unconjugated biomolecule, free drug, and aggregates.[10][11][12] |
| Electrophoresis (SDS-PAGE, CE) | Molecular weight, purity | To visualize the conjugate and assess its purity and molecular weight.[10][11] |
| ELISA | Free drug levels, binding affinity | To quantify unconjugated drug and to ensure the conjugation process has not compromised the biological activity of the biomolecule.[11][13] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Cysteine Residue on a Protein
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a pH that maintains the stability of the protein and favors the thiol group being in its nucleophilic thiolate form, while minimizing reactivity of other nucleophiles (typically pH 7.0-8.0). If present, any reducing agents from protein storage should be removed by dialysis or buffer exchange.
-
Linker Preparation: Dissolve the alkyl chloride linker in a compatible organic co-solvent (e.g., DMSO, DMF) at a high concentration.
-
Conjugation Reaction: Add the desired molar excess of the alkyl chloride linker solution to the protein solution. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 37°C) for a predetermined time (e.g., 1 to 24 hours). The optimal temperature and time should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule with a reactive thiol group (e.g., N-acetylcysteine) to consume any unreacted alkyl chloride linker.
-
Purification: Remove the excess linker, unconjugated drug, and quenching agent by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate using appropriate analytical techniques such as LC-MS to determine the DAR and SEC-HPLC to assess for aggregation.
Protocol 2: Monitoring Linker Stability in Plasma
-
Sample Preparation: Incubate the purified bioconjugate in plasma (human or mouse) at a concentration of 90 μg/mL at 37°C.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 6, 24, 48, and 96 hours).[15] Immediately freeze the collected samples at -80°C to stop any further degradation.[14]
-
Analysis: Analyze the samples to determine the concentration of the intact conjugate, total antibody, and any released payload. This can be achieved using techniques such as ELISA for total antibody and intact conjugate, and LC-MS/MS for the free payload.[13]
-
Data Analysis: Plot the concentration of the intact conjugate over time to determine the stability profile and calculate the half-life of the linker in plasma.
Visualizations
Caption: Overview of desired bioconjugation and potential side reactions of alkyl chloride linkers.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing t-Boc Deprotection and Troubleshooting Side Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the tert-butyloxycarbonyl (t-Boc) deprotection of amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during t-Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile and can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to undesired by-products.[1][2]
Q2: Which amino acid residues are particularly susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product.[1][5] These are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), thioanisole, anisole, and 1,2-ethanedithiol (B43112) (EDT).[5] Water can also act as a scavenger.[5]
Q4: My t-Boc deprotection is incomplete. What are the possible causes and solutions?
A4: Incomplete t-Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The reaction may not proceed to completion if the acid is too weak or its concentration is too low.[6] For instance, while 100% TFA can be used, a 55% TFA solution in dichloromethane (B109758) (DCM) has been shown to result in higher purity for some peptides due to better resin swelling and solvent transfer in solid-phase peptide synthesis (SPPS).[6]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may be insufficient.[6] Most deprotections are performed at room temperature, but some substrates may require longer reaction times or gentle warming.[1][6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction.[4]
-
Poor Solubility: The substrate and the acid must be well-solvated for the reaction to proceed efficiently.[6]
To address incomplete deprotection, you can try increasing the acid concentration, extending the reaction time, or considering a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[6] Monitoring the reaction progress by TLC or LC-MS is crucial.[7]
Q5: Can I remove the t-Boc group without using a strong acid?
A5: Yes, several methods exist for t-Boc deprotection under milder or non-acidic conditions, which can be beneficial for acid-sensitive substrates.[8][9] These include:
-
Oxalyl chloride in methanol (B129727): This method allows for the deprotection of a wide range of substrates at room temperature in 1-4 hours with good to excellent yields.[8][10]
-
Thermal deprotection: Heating the Boc-protected compound, sometimes in a solvent like water or diphenyl ether, can effect deprotection.[9][11]
-
Lewis acids: Reagents like TMSI can also be used for deprotection under milder conditions.[12][13]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2]
-
Solution: Incorporate scavengers into your deprotection cocktail. The choice of scavenger depends on the sensitive residues present in your substrate.
Table 1: Common Scavengers for t-Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Reference(s) |
| Triethylsilane (TES) / Triisopropylsilane (TIPS) | Trp, Met, general carbocation scavenger | 2.5-5% (v/v) | [1][5] |
| Thioanisole | Met, Trp | 5% (v/v) | [1][5] |
| Anisole | General scavenger | 5% (v/v) | [5] |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) | [5] |
| Water | General carbocation scavenger | 2.5-5% (v/v) | [5] |
Issue 2: Low yield of the desired amine product.
-
Possible Cause 1: Incomplete deprotection.
-
Solution 1: Optimize reaction conditions. Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM), extend the reaction time, or gently warm the reaction mixture.[6][7] Monitor the reaction progress closely.
-
Possible Cause 2: Degradation of the product under harsh acidic conditions.
-
Solution 2: Consider using a milder deprotection method. 4M HCl in 1,4-dioxane is often considered milder than TFA.[7] For highly sensitive substrates, methods like using oxalyl chloride in methanol or thermal deprotection could be explored.[8][9]
Experimental Protocols
Protocol 1: Standard t-Boc Deprotection with TFA and Scavengers
This protocol is suitable for most substrates, especially in peptide synthesis where sensitive residues are present.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1]
-
Reagent Addition: Add the appropriate scavenger(s) based on the substrate's composition (see Table 1). For example, a common cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).[5]
-
Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[7]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7] Monitor the progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[7] The crude product, often obtained as a TFA salt, can be further purified by precipitation from cold diethyl ether or chromatography.[1]
Protocol 2: Milder t-Boc Deprotection with HCl in Dioxane
This protocol is a good alternative for substrates that may be sensitive to neat TFA.
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[7]
-
Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[7][12]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[12] Monitor the reaction by TLC or LC-MS.[12]
-
Work-up: The product often precipitates as the hydrochloride salt and can be collected by filtration and washed with a solvent like diethyl ether.[12]
Protocol 3: Mild t-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-labile functional groups.[8]
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in methanol (MeOH).[8]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[8][10] Monitor the reaction by TLC.[8]
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting product is often clean enough for the next step without further purification.[10]
Quantitative Data Summary
The following table summarizes common reaction conditions for t-Boc deprotection.
Table 2: Comparison of Common t-Boc Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Reaction Time | Notes | Reference(s) |
| 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hr | Standard method; scavengers recommended for sensitive substrates. | [6][7] |
| 4M HCl | 1,4-Dioxane | 0 °C to Room Temperature | 1 - 4 hr | Milder than TFA; product precipitates as HCl salt. | [7][12] |
| Oxalyl Chloride (3 eq.) | Methanol (MeOH) | Room Temperature | 1 - 4 hr | Mild conditions suitable for acid-sensitive substrates. | [8][10] |
| Thermal (Neat) | None | ~185 °C | 20 - 30 min | For substrates stable at high temperatures. | [11] |
| Thermal (in Water) | Water | Reflux (100 °C) | ~12 min | "Green" chemistry approach. | [11] |
Visualizations
Caption: Mechanism of acid-catalyzed t-Boc deprotection and side product formation.
Caption: Troubleshooting workflow for optimizing t-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cell permeability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My PEGylated PROTAC demonstrates potent biochemical activity (e.g., target binding, ternary complex formation) but shows poor degradation in cellular assays. Could this be a cell permeability issue?
A: Yes, this is a very common scenario. A significant disconnect between in-vitro potency and cellular efficacy often points towards poor cell permeability.[1][2] PROTACs, due to their large molecular weight (often >800 Da) and high polar surface area, frequently fall "beyond the Rule of Five" (bRo5), which can impede their ability to passively diffuse across the cell membrane.[1][2][3][4][5] Consequently, even a highly potent PROTAC may not reach a sufficient intracellular concentration to effectively induce protein degradation.[2] To confirm if permeability is the issue, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1][][7]
Q2: What are the key physicochemical properties of my PEGylated PROTAC that I should consider for cell permeability?
A: Several physicochemical properties significantly influence the cell permeability of PROTACs. Key factors include:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is considerably larger than traditional small molecule drugs and can hinder passive diffusion across the cell membrane.[1][2]
-
Topological Polar Surface Area (TPSA): A large TPSA, often resulting from the multiple polar functional groups in PROTACs, is a primary contributor to poor permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][8]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible, "floppy" molecule, which can be entropically penalized upon entering the ordered environment of the cell membrane.[1]
-
Linker Composition: The linker plays a crucial role. While PEG linkers can improve solubility, their hydrophilicity can also hinder passive diffusion.[9][] The length and flexibility of the PEG linker are critical parameters to optimize.[9][]
Q3: How does the length of the PEG linker in my PROTAC affect its permeability?
A: The relationship between PEG linker length and cell permeability is complex and not always linear.[9] While shorter linkers are generally preferred to minimize MW and TPSA, the optimal length is highly dependent on the specific target and E3 ligase.[1][9] Some studies have shown that increasing the number of PEG units in the linker can reduce permeability.[8][11] Conversely, the flexibility of PEG linkers can sometimes allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, a phenomenon known as the "chameleon effect," which can improve membrane traversal.[3][9] Therefore, empirical testing with varying linker lengths is crucial.[9]
Q4: What are some common strategies to improve the cell permeability of my PEGylated PROTAC?
A: Several strategies can be employed to enhance the cell permeability of PEGylated PROTACs:
-
Linker Optimization:
-
Length: Systematically vary the PEG linker length to find the optimal balance for ternary complex formation and permeability.[9]
-
Rigidity: Introducing rigid elements like phenyl rings or cyclic structures (e.g., piperazine) into the linker can improve permeability by reducing conformational flexibility and potentially enhancing favorable intramolecular interactions.[7][12][13]
-
Composition: Replacing a PEG linker with an alkyl linker or incorporating different chemical moieties can modulate the physicochemical properties.[12][14]
-
-
Prodrug Strategy: Masking polar functional groups with lipophilic, cleavable moieties can increase permeability. These groups are then removed by intracellular enzymes to release the active PROTAC.[7][12]
-
Promoting Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" structure, reducing its effective size and polarity and facilitating membrane crossing.[12]
-
Formulation Strategies: Utilizing drug delivery systems like nanoparticles, liposomes, or emulsions can help encapsulate the PROTAC and facilitate its entry into cells.[7][15][16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action(s) |
| High in-vitro activity, low cellular degradation | Poor cell permeability | 1. Perform a PAMPA or Caco-2 assay to quantify permeability.[1][][7] 2. Synthesize and test analogs with varying PEG linker lengths (shorter and longer).[8][9][11] 3. Replace the PEG linker with a more rigid or lipophilic linker (e.g., alkyl chain, phenyl ring).[12][18] 4. Consider a prodrug approach to mask polar groups.[7][12] |
| High variability in cellular assay results | Poor aqueous solubility of the PROTAC | 1. Measure the aqueous solubility of your compound. 2. Optimize the formulation by using co-solvents or excipients. 3. Consider nanoparticle-based delivery systems to improve solubility and cellular uptake.[7][15][17] |
| Degradation observed, but at much higher concentrations than expected from biochemical data | Inefficient cellular uptake or active efflux | 1. Perform a Caco-2 assay and calculate the efflux ratio to determine if the PROTAC is a substrate for efflux pumps.[1] 2. If efflux is high, co-administer with a known efflux pump inhibitor as a tool compound in your assay. 3. Modify the PROTAC structure to reduce its affinity for efflux transporters. |
Quantitative Data Summary
The following table summarizes permeability data for different PROTACs from cited literature. This data can serve as a reference for expected permeability coefficients.
| PROTAC/Compound | Permeability Assay | Permeability (Papp, 10⁻⁶ cm/s) | Key Structural Feature | Reference |
| Amide-containing PROTAC | PAMPA | 0.01 - 0.1 | Amide bond in linker | [7] |
| Ester-containing PROTAC | PAMPA | 0.2 - 0.3 | Ester bond replacing amide in linker | [7] |
| PROTAC with 2-unit PEG linker (MZ series) | PAMPA | 20-fold more permeable than 3-unit linker version | Shorter PEG linker | [8][11] |
| PROTAC with alkyl linker | PAMPA | 0.002 | Alkyl linker | [8] |
| PROTAC with 1-unit PEG linker | PAMPA | 2.5-fold more permeable than alkyl linker version | Short PEG linker | [8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.[1]
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the acceptor and donor wells, the area of the filter, and the incubation time.[1]
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and serve as a model for intestinal absorption, including passive and active transport.[19]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers for analysis.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification and Calculation:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]
-
Visualizations
Caption: Troubleshooting workflow for addressing poor PROTAC permeability.
Caption: Key strategies for enhancing PEGylated PROTAC cell permeability.
Caption: Simplified workflow for the Parallel Artificial Membrane Permeability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. scispace.com [scispace.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. researchgate.net [researchgate.net]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Mitigating the Hook Effect with Optimal Linker Design
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the high-dose hook effect in sandwich immunoassays. It focuses on how strategic design of the linker on the detection antibody can serve as an effective mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect in a sandwich immunoassay?
A1: The high-dose hook effect (or prozone phenomenon) is an artifact that can occur in one-step sandwich immunoassays, leading to falsely low or negative results at very high concentrations of the target analyte.[1][2] Instead of the signal continuing to increase with analyte concentration, it reaches a peak and then paradoxically decreases, forming a "hook" shape on the dose-response curve.[3] This occurs when an excess of analyte saturates both the capture antibodies on the solid phase and the detection antibodies in solution simultaneously.[1][4] As a result, the formation of the detectable "sandwich" complex (capture antibody-analyte-detection antibody) is inhibited because the binding sites are occupied by different analyte molecules, preventing the necessary bridge formation.[4][5]
Q2: How can linker design on the detection antibody influence the hook effect?
A2: While not a traditional method, optimal linker design can theoretically mitigate the hook effect by influencing the stability and formation efficiency of the sandwich complex, a principle also observed in Proteolysis Targeting Chimeras (PROTACs) which face a similar hook effect issue.[6][7] The linker connects the detection antibody to its reporter molecule (e.g., an enzyme or fluorophore). Its properties—length, flexibility, and chemical composition—can impact the interaction between the detection antibody and the captured analyte.
-
Steric Hindrance : A linker that is too short may cause steric hindrance, preventing the detection antibody from efficiently binding to the analyte, especially if the analyte is large or the epitope is partially obscured.[8]
-
Complex Stability : A linker that is too long or overly flexible might lead to an unstable sandwich complex, reducing signal.[8]
-
Optimal Conformation : A well-designed linker can properly position the detection antibody for stable binding to the captured analyte, potentially increasing the assay's tolerance to high analyte concentrations before a hook effect occurs.
Q3: What types of linkers are commonly used for antibody conjugation and how might they perform?
A3: Polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, which improves the solubility of the antibody conjugate and can reduce non-specific binding.[9][10] They are available in various discrete lengths, making them ideal for systematically studying the impact of linker length on assay performance.[11]
-
Flexible Linkers (e.g., Glycine-Serine repeats): These provide a wide range of motion but may not be ideal if a specific distance and orientation are required for optimal binding.
-
Rigid Linkers (e.g., Proline-rich sequences): These provide better separation between the antibody and its label, which can be beneficial if the label is bulky and causes steric hindrance.[8]
Q4: Besides linker modification, what are the standard methods to mitigate the hook effect?
A4: The most common and direct methods are:
-
Sample Dilution : This is the simplest approach. Analyzing samples at several dilutions can help ensure that at least one measurement falls within the assay's valid dynamic range. A sample exhibiting the hook effect will show a significant increase in measured concentration upon dilution.[1][2]
-
Two-Step Assay Protocol : By separating the sample incubation and detection antibody incubation steps with a wash in between, excess analyte is removed before the detection antibody is added. This prevents the saturation of both antibody types simultaneously and can eliminate the hook effect, though it increases assay time.[12]
Troubleshooting Guide
| Issue Observed | Potential Cause Related to Linker | Recommended Action |
| Hook effect observed at lower-than-expected analyte concentrations. | The linker on the detection antibody may be too short, causing steric hindrance that prevents efficient sandwich formation at high analyte occupancy. | Synthesize and test a new batch of detection conjugate using a longer linker (e.g., a PEG linker with more repeating units).[6][8] |
| Low signal-to-noise ratio across the entire standard curve. | The linker may be too long or flexible, leading to an unstable sandwich complex. Alternatively, a hydrophobic linker could be causing aggregation or non-specific binding of the detection conjugate.[8][13] | Test a shorter or more rigid linker. If aggregation is suspected, switch to a more hydrophilic linker, such as one containing PEG moieties.[10] |
| Assay performance is inconsistent between batches of detection conjugate. | The conjugation protocol may be yielding a heterogeneous mixture of conjugates with varying numbers of linkers/labels per antibody, affecting overall avidity and performance. | Use a site-specific conjugation method to create a more homogeneous product with a defined drug-to-antibody ratio (DAR).[14] |
| False negatives suspected in high-concentration samples. | Classic high-dose hook effect. | First, confirm the hook effect by re-testing the sample in a 1:10 or 1:100 dilution.[1] If confirmed, proceed with optimizing the assay, which can include redesigning the detection antibody linker as a long-term solution. |
Data Presentation
The following table provides an illustrative example of how modifying the linker on a detection antibody could impact key immunoassay parameters. The values are hypothetical and intended to demonstrate the principles of optimization.
Table 1: Illustrative Impact of Linker Modification on Sandwich Immunoassay Performance
| Linker on Detection Antibody | Hook Point (Analyte Conc.) | Linear Dynamic Range | Signal at ULOQ* | Background Signal |
| Short, Rigid Linker (e.g., 3-atom chain) | 2,500 ng/mL | 1 - 1,000 ng/mL | 1.8 OD | 0.12 OD |
| Optimal PEG Linker (e.g., PEG8) | 15,000 ng/mL | 1 - 5,000 ng/mL | 2.5 OD | 0.08 OD |
| Long, Flexible Linker (e.g., PEG24) | 12,000 ng/mL | 5 - 4,000 ng/mL | 2.2 OD | 0.10 OD |
| Hydrophobic Linker (e.g., SMCC) | 4,000 ng/mL | 2 - 1,500 ng/mL | 1.5 OD | 0.25 OD |
*Upper Limit of Quantitation
Experimental Protocols
Protocol 1: Preparation of Detection Antibodies with Variable Length PEG Linkers
This protocol describes a two-step method for conjugating a reporter enzyme (e.g., HRP) to a detection antibody using a heterobifunctional SM(PEG)n crosslinker, which has an NHS ester group to react with amines and a maleimide (B117702) group to react with thiols.[15]
Materials:
-
Detection antibody (amine-containing protein)
-
Reporter enzyme with free sulfhydryl groups (e.g., reduced HRP)
-
SM(PEG)n crosslinkers with varying n (e.g., n=4, 8, 12)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with SM(PEG)n Linker
-
Prepare the antibody at a concentration of 1-2 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve the SM(PEG)n linker in DMSO to make a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the dissolved SM(PEG)n linker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, non-reacted crosslinker by passing the solution through a desalting column equilibrated with Conjugation Buffer. The maleimide-activated antibody is now ready for the next step.
Step 2: Conjugation of Activated Antibody to Sulfhydryl-Containing Enzyme
-
Immediately combine the desalted, maleimide-activated antibody with the sulfhydryl-containing reporter enzyme. A 1:1 molar ratio is a good starting point.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, you can add a molecule with a free thiol like cysteine to quench any unreacted maleimide groups.
-
Purify the final antibody-enzyme conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unconjugated enzyme and antibody.
-
Characterize the conjugate and confirm successful conjugation via SDS-PAGE.
Protocol 2: Evaluating the Hook Effect
This protocol is used to determine the dose-response curve of an immunoassay and identify the concentration at which the hook effect occurs.[14]
Materials:
-
Coated and blocked microplate with capture antibody.
-
Analyte standard of known high concentration.
-
Assay diluent.
-
Detection antibody conjugate (prepared using Protocol 1).
-
Substrate solution (e.g., TMB for HRP).
-
Stop solution (e.g., 1M H₂SO₄).
-
Plate reader.
Procedure:
-
Prepare a wide range of serial dilutions of the analyte standard in the assay diluent. The dilutions should span from concentrations expected to be well below the lower limit of quantification to concentrations 100- to 1000-fold higher than the expected upper limit of quantification (ULOQ).[14]
-
Add 100 µL of each standard dilution to the appropriate wells of the microplate. Include blank wells (diluent only).
-
For a one-step assay, add 50 µL of the detection antibody conjugate to each well.
-
Incubate the plate according to your standard assay protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate thoroughly to remove unbound reagents.
-
Add 100 µL of substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) until color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance (Signal) versus the analyte concentration on a logarithmic scale. The "hook point" is the concentration at which the signal begins to decrease after reaching its maximum.[3]
Visualizations
Caption: Mechanism of the high-dose hook effect in a one-step sandwich immunoassay.
Caption: Experimental workflow for optimizing linker design to mitigate the hook effect.
Caption: Relationship between linker properties and their impact on the hook effect.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. revvity.com [revvity.com]
- 4. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advnt.org [advnt.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 9. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biopharma PEG Develops PEG Derivatives for ADCs Development [bio-itworld.com]
- 11. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PROTAC Stability in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing stability issues encountered with Proteolysis Targeting Chimeras (PROTACs) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability-related challenges observed with PROTACs in cellular experiments?
A: The most prevalent stability issues include poor aqueous solubility and aggregation, leading to precipitation in cell culture media and inconsistent results.[1] Metabolic instability, where PROTACs are rapidly degraded by cellular enzymes, is another major hurdle that can limit their efficacy.[1][2] Furthermore, many PROTACs exhibit poor cell permeability due to their high molecular weight and lipophilicity, which hinders their ability to reach intracellular targets.[1]
Q2: How does the linker component of a PROTAC influence its stability?
A: The linker is a critical determinant of a PROTAC's stability. Its length, composition, and rigidity can significantly impact metabolic stability, as it is often a site for enzymatic modification.[1] For instance, flexible linkers like polyethylene (B3416737) glycol (PEG) can be more susceptible to degradation than more rigid cyclic structures.[1][3] The linker's physicochemical properties also affect the PROTAC's overall solubility and permeability.[1]
Q3: My PROTAC is potent in biochemical assays but shows no activity in cells. What could be the primary reason?
A: A significant drop in activity when moving from a biochemical to a cellular context often points towards poor cell permeability.[1] PROTACs are large molecules and may struggle to cross the cell membrane efficiently. It is also possible that the PROTAC is rapidly metabolized by the cells or actively pumped out by efflux transporters.[4]
Q4: What is the "hook effect" and how does it relate to PROTAC stability and concentration?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not a direct stability issue, it's a crucial concentration-dependent artifact to consider during experimental design.
Q5: Can the choice of E3 ligase ligand affect the stability of the PROTAC?
A: Yes, the intrinsic chemical stability of the E3 ligase ligand can influence the overall stability of the PROTAC. For example, some thalidomide-based ligands for Cereblon (CRBN) are known to have hydrolytic instability.[1]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.[1]
-
Inconsistent or non-reproducible results in cellular assays.[1]
-
High background signal in biophysical or imaging-based assays.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Key Experimental Protocol: Solubility Assessment
-
Objective: To determine the aqueous solubility of the PROTAC in the relevant assay buffer.
-
Methodology:
-
Prepare a high-concentration stock solution of the PROTAC in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution into the aqueous assay buffer (e.g., PBS or cell culture medium) to create a range of concentrations.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the PROTAC remaining in the supernatant using LC-MS/MS or UV-Vis spectroscopy.
-
Issue 2: Low Metabolic Stability
Symptoms:
-
Rapid clearance of the PROTAC in in vitro metabolism assays (e.g., using liver microsomes or hepatocytes).[1]
-
Poor in vivo efficacy despite good in vitro potency.[1]
-
Detection of significant levels of PROTAC metabolites.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing low PROTAC metabolic stability.
Key Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1][2]
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known metabolic instability, e.g., Verapamil)
-
Negative control (compound with known metabolic stability, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
-
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer. The final organic solvent concentration should be low (<1%) to avoid enzyme inhibition.[3]
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes. Add the PROTAC working solution to a final concentration of ~1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[3]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[1][3]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[3]
-
Issue 3: Poor Cell Permeability
Symptoms:
-
Potent biochemical activity but poor cellular efficacy.
-
Low intracellular concentration of the PROTAC as measured by LC-MS/MS.
-
High efflux ratio in permeability assays.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing poor PROTAC permeability.
Key Experimental Protocol: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC using a Caco-2 cell monolayer model.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5][6]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[4]
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for representative PROTACs to illustrate the range of observed stability and degradation parameters.
Table 1: In Vitro Metabolic Stability of Representative PROTACs
| PROTAC Scaffold | Linker Type | System | Half-life (t½) (min) |
| BET Degrader | PEG-based | Human Liver Microsomes | > 240 |
| Pirin-targeting PROTAC | PEG-based | Mouse Liver Microsomes | 13 |
| Pirin-targeting PROTAC | Piperazine/Pyrimidine-based (Rigid) | Mouse Liver Microsomes | > 240 |
Data compiled from publicly available information. Actual values may vary based on experimental conditions.[3]
Table 2: Permeability of Representative PROTACs
| PROTAC Scaffold | Linker Modification | Permeability (Papp) (10⁻⁶ cm/s) | Assay |
| SMARCA2 Degrader | PEG-based | 0.011 | Caco-2 |
| SMARCA2 Degrader | Para-disubstituted aryl (more rigid/lipophilic) | 0.44 | Caco-2 |
Data compiled from publicly available information. Actual values may vary based on experimental conditions.[3]
Table 3: Degradation Potency (DC50) and Efficacy (Dmax) of BET Family PROTACs
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MZ1 | VHL | HeLa | ~15 | >90% |
| BRD4 | dBET1 | CRBN | HeLa | ~50 | >90% |
| BRD2 | MZ1 | VHL | HeLa | ~25 | >80% |
| BRD2 | dBET1 | CRBN | HeLa | ~100 | >80% |
| BRD3 | MZ1 | VHL | HeLa | ~75 | >70% |
| BRD3 | dBET1 | CRBN | 22Rv1 | ~150 | >70% |
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.[7]
Key Experimental Protocols
Western Blotting for Target Protein Degradation (DC50 and Dmax Determination)
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and heat samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the PROTAC within intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Cycloheximide (B1669411) (CHX) Chase Assay
-
Objective: To determine the half-life of the target protein in the presence and absence of the PROTAC.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the cell culture to block new protein synthesis.
-
Time Course: Collect cell lysates at various time points after CHX addition.
-
Analysis: Perform Western blotting to determine the amount of the target protein remaining at each time point.
-
Data Analysis: Plot the percentage of remaining protein against time to calculate the protein half-life. A shorter half-life in the presence of the PROTAC indicates successful degradation.
-
References
Technical Support Center: Enhancing the Metabolic Stability of PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the metabolic stability of Polyethylene (B3416737) Glycol (PEG) linkers in various bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PEG linkers?
PEG linkers are susceptible to metabolic degradation, primarily through oxidative metabolism of the ether linkages.[1][2] This process is mainly mediated by Cytochrome P450 (CYP) enzymes located in the liver.[1][3] The metabolic reaction, known as O-dealkylation, can lead to the cleavage of the PEG chain, resulting in a short in vivo half-life and reduced overall drug exposure, which can limit the therapeutic efficacy of the conjugated molecule.[1][2]
Q2: Which enzymes are responsible for the metabolism of PEG linkers?
The primary enzymes involved in the oxidative metabolism of PEG linkers are from the Cytochrome P450 superfamily.[3] Specifically, isoforms belonging to the CYP1A, CYP2C, and CYP3A families have been implicated in the metabolism of ether-containing compounds.[4][5][6] For instance, studies on PEGylated liposomes have shown induction of CYP3A1, CYP2C6, and CYP1A2 in rats, suggesting their involvement in the clearance process.[4]
Q3: How does linker length impact the metabolic stability of a PEGylated molecule?
The length of a PEG linker has a significant, but context-dependent, impact on metabolic stability and overall performance.
-
Longer PEG linkers generally increase the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong plasma half-life.[2][7] However, excessively long and flexible linkers can be more susceptible to enzymatic degradation.[1]
-
Shorter PEG linkers may offer greater steric hindrance, potentially shielding the molecule from the catalytic sites of metabolic enzymes and thus increasing stability.[]
It is crucial to empirically determine the optimal linker length, as it represents a trade-off between pharmacokinetic properties, ternary complex stability (for PROTACs), and steric hindrance at the target site.[9][10][]
Q4: Will modifying a PEG linker to improve stability affect other properties of the bioconjugate?
Yes, linker modifications can significantly alter the physicochemical properties of the entire molecule.[1][2]
-
Solubility: Replacing a hydrophilic PEG linker with more lipophilic components (e.g., alkyl chains) can decrease aqueous solubility.[1] Conversely, incorporating polar, rigid groups like piperazine (B1678402) can enhance solubility.[2][7]
-
Permeability: Increasing lipophilicity may improve cell permeability, but this is not always the case and needs to be balanced with solubility.[2]
-
Efficacy: Changes in linker length, rigidity, and geometry can affect the spatial orientation of the conjugated molecule, potentially impacting its binding affinity and biological activity (e.g., the formation of a stable ternary complex for a PROTAC).[1]
A critical balancing act is required to optimize for in vivo stability without compromising other essential drug-like properties.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low in vivo efficacy despite good in vitro potency. | Poor metabolic stability of the PEG linker leading to rapid clearance and insufficient drug exposure. | 1. Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with metabolically stable, rigid structures such as piperazine, piperidine, or triazole rings to shield the molecule from enzymatic degradation.[1][2][3] 2. Optimize Linker Length: Synthesize and test analogs with varying linker lengths. Shorter linkers can sometimes improve stability due to steric hindrance.[] 3. Change Linker Chemistry: Consider replacing the PEG linker with a more metabolically stable alkyl chain, being mindful of a potential decrease in solubility.[1] |
| High variability in pharmacokinetic (PK) data. | Degradation of the bioconjugate during sample preparation, storage, or analysis. | 1. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation.[12] 2. Perform Plasma Stability Assays: Assess the stability of your molecule in biological matrices (plasma, blood) from relevant species to identify potential ex vivo degradation issues.[1][13] 3. Standardize Sample Handling: Implement consistent and rapid sample processing protocols. This includes immediately quenching enzymatic activity upon sample collection and minimizing the time samples spend in the autosampler. |
| Poor oral bioavailability. | High first-pass metabolism in the liver and/or gut wall. Low cell permeability due to the hydrophilic nature of the PEG linker. | 1. Improve Metabolic Stability: Employ the strategies mentioned above (e.g., incorporating rigid linkers).[1][2] 2. Enhance Permeability: Systematically replace portions of the PEG linker with more lipophilic moieties, such as a phenyl ring, to improve cell membrane passage.[2] 3. Consider Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and dissolution rate.[1] |
| Bioconjugate appears inactive in cellular assays. | The molecule is not efficiently forming a stable ternary complex (for PROTACs) or reaching its target. The linker geometry may be suboptimal. | 1. Modify Linker Geometry: Alter the linker length and composition to change the distance and orientation between the two ends of the molecule, which can facilitate more stable interactions.[1] 2. Confirm Target Engagement: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm that the molecule can effectively bind its target(s). |
Data Presentation: Comparative Stability of Different Linker Chemistries
Direct comparison of linker stability is challenging as it is highly dependent on the overall molecular structure. The following table summarizes representative data from studies on PROTACs to illustrate the impact of linker modifications on metabolic stability and activity.
| Linker Type / Modification | Molecule Context | Test System | Key Parameter | Result | Reference(s) |
| Flexible Alkyl Linker (4 methylenes) | JQ1-Thalidomide PROTAC | Human Hepatocytes | Half-life (t½) | 135 min | [] |
| Flexible Alkyl Linker (8 methylenes) | JQ1-Thalidomide PROTAC | Human Hepatocytes | Half-life (t½) | 18.2 min | [] |
| PEG5 Linker | JQ1-VHL PROTAC | Cellular Assay | DC50 | 15 nM | [9] |
| PEG5 Linker | JQ1-VHL PROTAC | In vivo (Rat) | Oral Bioavailability | 25% | [9] |
| Piperazine-containing Linker | BET-targeting PROTAC | Human Hepatocytes | Half-life (t½) | > 240 min | [14] |
| Triazole-containing Linker | BET-targeting PROTAC | Human Hepatocytes | Half-life (t½) | > 240 min | [14] |
Note: Data is context-specific and intended for illustrative purposes. DC50 (half-maximal degradation concentration) is a measure of potency, where a lower value is better.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[15][16][17]
1. Reagent Preparation:
- Phosphate (B84403) Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.
- Microsomes: Thaw human or other species' liver microsomes on ice immediately before use. Dilute to a working stock concentration (e.g., 3 mg/mL) in cold phosphate buffer. The final incubation concentration is typically 0.5 mg/mL.[18]
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Keep on ice.
- Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration. The final incubation concentration is typically 1-2 µM.[17][19]
- Termination Solution: Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
- Pre-warm a solution of microsomes and phosphate buffer in a 96-well plate at 37°C for 5-10 minutes.
- To initiate the reaction, add the test compound to the wells, followed immediately by the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
- Incubate the plate at 37°C with gentle shaking.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold termination solution to the respective wells.[15][17]
3. Sample Analysis:
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural log of the percentage of remaining parent compound versus time.
- Calculate the elimination rate constant (k) from the slope of the linear regression.
- Determine the half-life (t½) using the equation: t½ = 0.693 / k .
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, identifying susceptibility to degradation by enzymes like esterases and proteases.[13]
1. Reagent Preparation:
- Plasma: Thaw pooled, heparinized plasma (human or other species) at 37°C.
- Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute. The final incubation concentration is typically 1 µM.[13]
- Termination Solution: Ice-cold acetonitrile or methanol containing an internal standard.
2. Incubation Procedure:
- Add the test compound to vials or wells of a 96-well plate.
- Initiate the reaction by adding pre-warmed plasma.
- Incubate at 37°C.
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-5 volumes of ice-cold termination solution.[13]
3. Sample Analysis & Data Interpretation:
- Process samples as described in the microsomal stability assay (centrifugation and supernatant analysis by LC-MS/MS).
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
- Calculate the half-life (t½) as described previously.
Visualizations
References
- 1. Poly(ethylene glycol)-based stable isotope labeling reagents for the quantitative analysis of low molecular weight metabolites by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Induction of Cytochrome P450 Involved in the Accelerated Blood Clearance Phenomenon Induced by PEGylated Liposomes In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological fate and interaction with cytochromes P450 of the nanocarrier material, d-α-tocopheryl polyethylene glycol 1000 succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. enovatia.com [enovatia.com]
- 13. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mercell.com [mercell.com]
- 19. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Technical Support Center: Optimizing PROTAC Efficacy Through Linker Composition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) efficacy.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, focusing on linker-related causes and solutions.
Question 1: My PROTAC shows weak or no degradation of the target protein. What are the potential linker-related causes and how can I troubleshoot this?
Answer: Weak or no degradation is a frequent challenge in PROTAC development and is often linked to a suboptimal linker design that fails to facilitate a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Here are the primary linker-related factors to investigate:
-
Inefficient Ternary Complex Formation: The linker's length and chemical composition are critical for establishing the proper orientation and proximity between the target protein and the E3 ligase.[2][3]
-
Troubleshooting - Vary Linker Length: The distance between the two proteins is crucial.[1] Synthesize a library of PROTACs with varying linker lengths, for example, by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units.[1] Many successful PROTACs feature linkers between 7 and 29 atoms in length.[1] For some systems, a minimum length is required; for instance, a study on TBK1-targeting PROTACs found that linkers shorter than 12 atoms showed no activity.[1][4]
-
Troubleshooting - Modify Linker Composition: The linker's chemical nature affects its flexibility and ability to form favorable protein-protein interactions.[1] Experiment with different linker types, such as flexible alkyl chains or more hydrophilic PEG chains, to find a composition that supports a stable ternary complex.[3] The atomic composition itself can be critical; replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity in some cases.[4]
-
-
Poor Cell Permeability: PROTACs are typically large molecules that may struggle to cross the cell membrane to reach their intracellular targets.[1][3] The linker significantly contributes to the overall physicochemical properties of the molecule.[3]
-
Troubleshooting - Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity.[1] Incorporating polar groups, like the ether oxygens in PEG linkers, can enhance aqueous solubility, while more hydrophobic alkyl linkers may improve cell membrane passage.[1][5]
-
Troubleshooting - Use Permeability Assays: Directly measure the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to guide linker modifications.[6][7]
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the target binder (warhead) and the E3 ligase ligand is crucial for maintaining their binding affinities and achieving the correct orientation.[1][8]
Question 2: I'm observing a "hook effect" with my PROTAC. How can I address this?
Answer: The "hook effect" is characterized by a bell-shaped dose-response curve where target degradation decreases at higher PROTAC concentrations.[10] This occurs because excess PROTAC molecules lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[10]
-
Troubleshooting - Confirm with Dose-Response: Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect.[10]
-
Troubleshooting - Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect by stabilizing the ternary complex over the binary ones.[1][10] Linker optimization is key to achieving this positive cooperativity.[3] Systematically varying the linker's length, rigidity, and composition can help identify a structure that best supports a cooperative and stable ternary complex.[1][11]
-
Troubleshooting - Use Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure and quantify the cooperativity of your PROTACs.[1] This provides quantitative data to correlate with the observed degradation profile.
Question 3: How does linker composition affect the drug-like properties of my PROTAC?
Answer: The linker's chemical makeup significantly influences a PROTAC's solubility, permeability, and metabolic stability.[1][5]
-
Solubility: Incorporating hydrophilic linkers, such as PEG chains, can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[1][12]
-
Cell Permeability: The linker's properties, such as its polarity and number of rotatable bonds, must be balanced to ensure the PROTAC can passively diffuse across the cell membrane.[1][13] While flexible linkers are common, more rigid linkers containing cyclic moieties (e.g., piperazine) have been successfully used to develop orally bioavailable PROTACs.[14]
-
Metabolic Stability: Simple linear alkyl or ether chains can be susceptible to oxidative metabolism by cellular enzymes.[1] For in vivo applications, designing linkers with greater metabolic stability is a critical consideration.
Quantitative Data on Linker Effects
The choice of linker length and composition has a quantifiable impact on PROTAC performance, primarily measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
This table summarizes data from a study that systematically investigated the effect of linker length on ERα degradation, using a VHL-based PROTAC.[12]
| PROTAC Linker Composition | Linker Length (atoms) | % ERα Degradation (at 100 nM) | Reference |
| Alkyl Chain | 8 | ~20% | [12] |
| Alkyl Chain | 12 | ~80% | [12] |
| Alkyl Chain | 16 | >95% | [12] |
| Alkyl Chain | 20 | ~60% | [12] |
Table 2: Comparison of Different Linker Classes on BTK Degradation
This table compares different pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK), highlighting the influence of linker composition and length.[5]
| Linker Class | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PEG | 4 PEG units | 15 | 8.3 | >95 | MOLM-14 | [5] |
| Alkyl/Ether | Alkyl/Ether Chain | 16 | 1-40 | >85 | Ramos | [4][15] |
| Rigid | Piperazine-based | 13 | 5.1 | >90 | TMD8 | [5] |
Visualizations: Pathways and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Relationship between linker properties and PROTAC performance.
Key Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Seeding & Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 12-well) and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay (Generic Biophysical Approach)
This protocol provides a general framework for assessing ternary complex formation and stability using techniques like SPR or TR-FRET.[10]
-
Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex (e.g., VHL or CRBN complex), and serial dilutions of the PROTAC in an appropriate assay buffer.
-
Assay Setup (SPR Example):
-
Immobilize either the target protein or the E3 ligase onto a sensor chip surface.
-
Inject the corresponding binding partner (E3 ligase or target protein) along with a specific concentration of the PROTAC to measure the formation of the binary complex.
-
To measure ternary complex formation, inject the third component over the sensor surface already saturated with the first binary complex.
-
-
Data Acquisition: Measure the binding responses in real-time. Collect data for a range of PROTAC concentrations.
-
Data Analysis: Analyze the binding kinetics (association and dissociation rates) and affinity (KD). Calculate the cooperativity (α), which is the factor by which the affinity of the second protein for the PROTAC-protein binary complex is enhanced (α > 1) or diminished (α < 1) compared to its affinity for the PROTAC alone. A high positive cooperativity value is often desirable.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Selecting the Right Attachment Point on a Ligand for PEGylation
Welcome to the Technical Support Center for ligand PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal attachment point for polyethylene (B3416737) glycol (PEG) on a therapeutic ligand. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to support your decision-making process.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups on a protein ligand targeted for PEGylation?
A1: The most common targets for PEGylation are the primary amines of lysine (B10760008) residues and the N-terminal α-amino group. Thiol groups of cysteine residues are also frequently used, especially for site-specific PEGylation.[1] Carboxyl and hydroxyl groups can also be targeted, but this is less common.
Q2: How does the location of the PEGylation site impact the ligand's biological activity?
A2: The proximity of the PEG chain to the ligand's active site or receptor-binding region is a critical factor. PEGylation in or near these areas can cause steric hindrance, blocking the interaction with its target and leading to a significant loss of biological activity.[2] Therefore, it is generally advisable to choose a site distant from these functionally important domains.[3]
Q3: What is the difference between random and site-specific PEGylation?
A3: Random PEGylation, typically targeting lysine residues, often results in a heterogeneous mixture of products with varying numbers of PEG chains attached at different positions.[4] This can lead to batch-to-batch variability and difficulties in characterization. Site-specific PEGylation aims to attach a single PEG chain at a predetermined location, such as an engineered cysteine residue or the N-terminus, resulting in a homogeneous product with more predictable properties.[4]
Q4: Can PEGylation improve the stability of my ligand?
A4: Yes, PEGylation can enhance the stability of a ligand in several ways. The attached PEG chain can protect the ligand from proteolytic degradation by sterically hindering the approach of proteases.[5] It can also increase thermal and conformational stability.[6]
Q5: Will PEGylating my ligand increase its half-life in vivo?
A5: A primary advantage of PEGylation is the extension of the ligand's circulation half-life. The increased hydrodynamic size of the PEGylated ligand reduces its renal clearance.[4][7] This allows for less frequent dosing.
Troubleshooting Guides
Issue 1: Significant loss of biological activity after PEGylation.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance: The PEG chain is blocking the active site or receptor-binding site. | 1. Re-evaluate the attachment site: Choose a site further away from the active/binding region based on the 3D structure of the ligand. 2. Use a smaller PEG chain: A shorter PEG molecule may cause less steric hindrance. 3. Introduce a longer linker: A longer linker between the ligand and the PEG molecule can increase the distance and flexibility, potentially restoring activity. |
| Protein Denaturation: The reaction conditions (e.g., pH, temperature) are denaturing the ligand. | 1. Optimize reaction conditions: Test a range of pH values and temperatures to find milder conditions that are still efficient for conjugation. 2. Reduce reaction time: Shorter incubation times may be sufficient and reduce the risk of denaturation. |
| Heterogeneity of the product: In random PEGylation, some isomers may be inactive. | 1. Purify the desired isomer: Use ion-exchange chromatography or other methods to isolate the most active PEGylated species. 2. Switch to site-specific PEGylation: Genetically introduce a cysteine residue at a specific, non-critical location for controlled PEGylation. |
Issue 2: Low yield of the desired mono-PEGylated product.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions: The pH, temperature, or molar ratio of PEG to ligand is not ideal. | 1. Perform a design of experiments (DoE): Systematically vary the PEG-to-ligand molar ratio, pH, temperature, and reaction time to identify the optimal conditions. 2. Ensure reagent quality: Verify the activity of the activated PEG reagent, as it can degrade over time. |
| Side Reactions: The PEG reagent is reacting with other nucleophiles or the ligand is aggregating. | 1. Adjust the pH: For N-terminal PEGylation, a lower pH (around 7) can favor reaction with the α-amino group over the ε-amino groups of lysines. 2. Include additives: In some cases, additives can reduce aggregation during the reaction. |
| Inefficient Purification: The desired product is being lost during the purification process. | 1. Optimize the purification method: Evaluate different chromatography resins and elution conditions (e.g., gradient steepness) to improve the separation of mono-PEGylated, multi-PEGylated, and un-PEGylated species. |
Quantitative Data Summary
The choice of PEGylation site can have a dramatic impact on the biological activity and pharmacokinetic properties of a ligand. The following tables summarize data from various studies, illustrating these effects.
Table 1: Impact of PEGylation Site on In Vitro Biological Activity
| Ligand | PEGylation Site | PEG Size (kDa) | Retained Activity (%) / IC50 | Reference |
| Interferon-α2a | Random Lysine (mono-PEG) | 20 | ED50: 50-300 pg/mL (vs 7 pg/mL for native) | [4] |
| Interferon-α2a | Random Lysine (di-PEG) | 20 | ED50: 370-720 pg/mL | [4] |
| TNF-α (Lysine-deficient) | N-terminus | 5 | 82% | [8] |
| TNF-α (Lysine-deficient) | N-terminus | 10 (branched) | 93% | [8] |
| TNF-α (Lysine-deficient) | N-terminus | 20 | 58% | [8] |
| TNF-α (Lysine-deficient) | N-terminus | 40 (branched) | 65% | [8] |
| Interferon beta-1b (F111C) | Cys111 | 5 | IC50: 0.1-0.2 ng/mL (11-78 fold more potent than native) | [9] |
| Interferon beta-1b (F111C) | Cys111 | 20 | IC50: 0.1-0.2 ng/mL | [9] |
| Interferon beta-1b (F111C) | Cys111 | 40 | IC50: 0.2 ng/mL | [9] |
Table 2: Impact of PEGylation on Pharmacokinetic Parameters
| Ligand | PEGylation Site | PEG Size (kDa) | Half-life (t½) | Reference |
| Interferon-α2a | Unmodified | - | 1.2 h | [4] |
| Interferon-α2a | Random Lysine (mono-PEG) | 20 | 13.3 h | [4] |
| Interferon-α2a | Random Lysine (di-PEG) | 20 | 25.4 h | [4] |
| Interferon-α2a | Random Lysine (mono-PEG) | 40 | 34.1 h | [4] |
| Interferon-α2a | Random Lysine (mono-PEG) | 60 | 49.3 h | [4] |
| Proticles (nanoparticles) | Unmodified | - | %ID/g at 1h: 0.06 | [10] |
| Proticles (nanoparticles) | PEGylated | - | %ID/g at 1h: 0.23 | [10] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Cysteine PEGylation
This protocol outlines the general steps for introducing a cysteine residue at a specific site for targeted PEGylation.
-
Site Selection: Based on the 3D structure of the ligand, identify a surface-exposed, non-essential amino acid residue distant from the active site.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation to change the codon of the selected amino acid to a cysteine codon (TGC or TGT).
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing the ligand's gene as the template and the designed mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the cysteine-mutant protein and purify it using standard chromatography techniques.
Protocol 2: Characterization of PEGylation Site by Mass Spectrometry
This protocol describes a general workflow for identifying the PEGylation site on a protein ligand.
-
Sample Preparation: Take both the PEGylated and the non-PEGylated ligand as a control.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a high-resolution mass spectrometer.
-
Data Analysis:
-
Compare the peptide maps of the PEGylated and non-PEGylated samples.
-
Identify new, later-eluting peaks in the PEGylated sample's chromatogram, which correspond to the PEGylated peptides.
-
Determine the mass of the PEGylated peptides. The mass difference between the modified and unmodified peptide will correspond to the mass of the attached PEG moiety.
-
Perform tandem mass spectrometry (MS/MS) on the PEGylated peptide to obtain fragment ions.
-
Sequence the peptide based on the fragment ion series. The gap in the sequence or a modified amino acid will indicate the site of PEG attachment.
-
Visualizations
Caption: Decision-making workflow for selecting an optimal PEGylation site.
Caption: Experimental workflow for the characterization of a PEGylated ligand.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PROTACs Technical Support Center: Strategies to Reduce Non-specific Binding
Welcome to the PROTACs Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the non-specific binding and off-target effects of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and off-target effects with PROTACs?
Non-specific binding and off-target effects in PROTACs can arise from several factors related to their tripartite structure (warhead, linker, and E3 ligase ligand). The primary causes include:
-
Promiscuous Warhead: The ligand targeting your Protein of Interest (POI) may have affinity for other proteins, particularly those within the same family or with similar binding domains.[1]
-
E3 Ligase Ligand Off-Targets: The E3 ligase-recruiting ligand can sometimes induce the degradation of proteins other than the intended target. For example, pomalidomide-based ligands for the Cereblon (CRBN) E3 ligase are known to independently degrade certain zinc-finger (ZF) proteins.
-
Unfavorable Physicochemical Properties: PROTACs are large molecules that often violate traditional drug-likeness rules. Poor solubility can lead to aggregation and non-specific interactions, while poor cell permeability can complicate the interpretation of dose-response curves.[2]
-
Formation of Unproductive Binary Complexes: At high concentrations, PROTACs can form separate binary complexes with either the POI or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. This phenomenon, known as the "hook effect," can be misinterpreted as a lack of activity.[3][4][5]
Q2: How can I rationally design a PROTAC to improve its selectivity from the start?
Improving selectivity is a key challenge in PROTAC development. A rational design approach should consider all three components of the PROTAC molecule:
-
Optimize the Warhead: Start with a warhead that has the highest possible selectivity for your POI. However, studies have shown that even a promiscuous warhead can be engineered into a selective degrader, as the formation of a stable and productive ternary complex is the ultimate determinant of degradation selectivity.[1]
-
Optimize the Linker: The linker is a critical component that influences ternary complex formation. There is no universal optimal length; it must be empirically determined for each POI-E3 ligase pair.[6] Key optimization strategies include:
-
Length: Systematically varying the length (e.g., with PEG or alkyl chains) can correctly orient the POI and E3 ligase for efficient ubiquitination.[7]
-
Composition and Rigidity: Introducing rigid structures like phenyl or piperazine (B1678402) groups can pre-organize the PROTAC into a favorable conformation, potentially improving potency and selectivity.[6][8]
-
Attachment Point: The vector at which the linker exits the warhead and E3 ligase ligand is crucial for maintaining binding and achieving a productive ternary complex geometry.[8][9]
-
-
Select the E3 Ligase: The choice of E3 ligase can significantly impact selectivity. Most PROTACs recruit either CRBN or VHL, but their tissue expression levels vary. Selecting an E3 ligase with low expression in a tissue where on-target toxicity is a concern can be a powerful strategy. For example, VHL has minimal expression in platelets, which was exploited to develop BCL-XL PROTACs with reduced thrombocytopenia.[10]
Q3: What are advanced strategies to achieve tissue or cell-type selectivity?
To minimize off-target effects in healthy tissues, several advanced strategies have been developed to confer tissue- or tumor-specific activity to PROTACs.[11]
-
Hypoxia-Activated PROTACs: These molecules are "caged" with a hypoxia-cleavable group. In the low-oxygen environment characteristic of solid tumors, the caging group is removed, releasing the active PROTAC.[11]
-
Photochemically Controllable PROTACs (PHOTACs): These PROTACs incorporate photo-sensitive elements, such as an azobenzene (B91143) group in the linker, that can be switched between active and inactive states using light of specific wavelengths. This allows for spatiotemporal control of protein degradation.[12]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): In this approach, a PROTAC is attached to a tumor-specific antibody via a cleavable linker. The antibody selectively delivers the PROTAC to cancer cells, where it is internalized and released.[10][11]
-
Folate-Caged PROTACs: This strategy leverages the overexpression of the folate receptor in many cancer cells to deliver a caged, inactive PROTAC. Once internalized, the folate cage is cleaved, activating the PROTAC.[11]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments related to non-specific binding and off-target effects.
Problem 1: My proteomics data shows significant degradation of proteins other than my target.
-
Potential Cause 1: Promiscuous Warhead. The ligand targeting your POI is also binding to and inducing the degradation of other proteins.
-
Troubleshooting Steps:
-
Test the Warhead Alone: Assess the binding profile of the warhead compound without the E3 ligase ligand and linker.
-
Use a Negative Control: Synthesize a control PROTAC with a modification that abolishes binding to the POI (e.g., an inactive enantiomer). If the off-target degradation persists with the active PROTAC but not the control, it confirms the effect is mediated by the warhead.
-
Redesign the PROTAC: While linker optimization can sometimes rescue selectivity,[7] you may need to choose a more specific warhead for your POI.
-
-
-
Potential Cause 2: Off-Target Activity of the E3 Ligase Ligand. The E3 ligase ligand itself is inducing the degradation of other proteins (e.g., pomalidomide (B1683931) degrading ZF proteins).
-
Troubleshooting Steps:
-
Use a Negative Control: Synthesize a control PROTAC with a mutated E3 ligase ligand that cannot bind its target (e.g., an epimer).[13] If the off-target degradation disappears with this control, it confirms the effect is dependent on E3 ligase recruitment.
-
Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target ZF protein degradation.
-
Switch E3 Ligase: Consider redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which is generally considered more selective than CRBN.
-
-
-
Potential Cause 3: Downstream Effects. The observed protein downregulation is an indirect consequence of degrading your primary target, not a direct off-target effect.
-
Troubleshooting Steps:
-
Use Shorter Treatment Times: Perform a time-course experiment (e.g., 2, 4, 6 hours). Direct degradation effects will appear earlier, while downstream signaling effects typically take longer to manifest.[14]
-
Perform Transcriptomics: Use RNA-sequencing to determine if the changes in protein levels are due to transcriptional regulation rather than direct protein degradation.[13]
-
-
Problem 2: My dose-response curve is bell-shaped (the "Hook Effect").
-
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Test your PROTAC over a very wide range of concentrations (e.g., from pM to high µM) using half-log dilutions to accurately identify the optimal concentration for maximum degradation (Dmax) and the DC50.[3][15]
-
Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (Co-IP) or FRET to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in the productive ternary complex.[15]
-
Enhance Cooperativity: Optimize the linker to achieve positive cooperativity, where the binding of the first protein enhances the binding of the second. Highly cooperative PROTACs are less prone to the hook effect.[6]
-
-
Visualizations and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Off-Target Effects
Caption: Logical workflow for investigating PROTAC off-target effects.
Strategy for Tumor-Specific PROTAC Activation
Caption: Mechanism of a tumor-targeted Antibody-PROTAC Conjugate.
Quantitative Data Summary
Optimizing the linker and E3 ligase can dramatically improve the potency and selectivity of a PROTAC, even when using a promiscuous warhead.
Table 1: Impact of Linker and E3 Ligase on Selectivity of Foretinib-Based PROTACs Foretinib is a promiscuous kinase inhibitor that binds to 133 different kinases. By conjugating it to different E3 ligase ligands via different linkers, its degradation profile can be made highly selective.
| Compound | E3 Ligase Recruited | Target Degraded (in MDA-MB-231 cells) | DC50 | Dmax | Key Finding |
| Foretinib | None (Inhibitor) | Binds 133 kinases, inhibits c-Met | N/A | N/A | Highly promiscuous binding profile. |
| PROTAC 1 | VHL | c-Met, p38α | ~100 nM | >90% | Selectively degrades a subset of bound kinases. Efficiently degrades p38α despite low binding affinity.[1] |
| PROTAC 2 | CRBN | c-Met | ~300 nM | >80% | Different E3 ligase results in a different degradation profile compared to the VHL-recruiting version.[1] |
Data is illustrative, based on findings from cited literature.[1] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are approximate values.
Table 2: Achieving Tissue Selectivity by Exploiting E3 Ligase Expression On-target toxicity is a major concern. BCL-XL is a validated cancer target, but its inhibition causes dose-limiting thrombocytopenia (low platelet count). This can be overcome by designing a PROTAC that recruits an E3 ligase with low expression in platelets.
| Compound | E3 Ligase Recruited | Cell Line / Tissue | DC50 | Dmax | Key Finding |
| Navitoclax | None (Inhibitor) | Platelets | N/A | N/A | Causes on-target thrombocytopenia. |
| PROTAC 14 | VHL | MOLT-4 (Leukemia) | 63 nM | ~91% | VHL is minimally expressed in platelets, so the PROTAC selectively degrades BCL-XL in cancer cells but not platelets, reducing toxicity.[10] |
| PROTAC 15 | CRBN | WI38 (Senescent cells) | <100 nM | >90% | CRBN is also poorly expressed in platelets. This PROTAC effectively clears senescent cells without causing severe thrombocytopenia in mice.[10] |
Data is illustrative, based on findings from cited literature.[10]
Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow using mass spectrometry (MS) to identify all proteins degraded upon PROTAC treatment.[13]
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7) to ~70-80% confluency.
-
Prepare treatment groups in triplicate:
-
Vehicle control (e.g., DMSO).
-
PROTAC at optimal concentration (e.g., 1x Dmax).
-
PROTAC at high concentration (e.g., 10x Dmax, to check for hook effect off-targets).
-
Negative control PROTAC (e.g., inactive epimer).[13]
-
-
Incubate cells for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets and minimize downstream effects.[14]
2. Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
3. LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a liquid chromatography system.
-
Acquire data using either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant).
-
Perform statistical analysis (e.g., t-test with multiple hypothesis correction) to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to controls.
-
Proteins significantly downregulated by the active PROTAC but not the negative control are potential off-targets that require validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether a PROTAC binds to its intended target (and potential off-targets) inside intact cells by measuring changes in protein thermal stability.[16][17]
1. Cell Treatment:
-
Culture cells to high density in a suitable format (e.g., T-flasks).
-
Treat intact cells with the PROTAC at various concentrations or a vehicle control for a short period (e.g., 1 hour).
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include a non-heated control.[18]
-
Cool the samples rapidly on ice.
3. Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles or detergents).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble, stable protein fraction.
-
Analyze the amount of the specific protein of interest remaining in the soluble fraction using Western Blotting or ELISA.
5. Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both vehicle- and PROTAC-treated samples. A shift in the melting curve to a higher temperature indicates that the PROTAC is binding to and stabilizing the protein, confirming target engagement.[19]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol confirms the formation of the POI-PROTAC-E3 ligase ternary complex within the cell. A two-step or sequential IP may be required for definitive proof.[20][21]
1. Cell Culture and Treatment:
-
Use a cell line that expresses tagged versions of the POI (e.g., HA-tagged) and/or the E3 ligase (e.g., Flag-tagged). If not available, use antibodies against the endogenous proteins.
-
Treat cells with the PROTAC at its optimal concentration, a vehicle control, and a negative control PROTAC for 1-2 hours.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors to preserve protein-protein interactions.
3. Immunoprecipitation (Step 1):
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against one component of the complex (e.g., anti-HA for the POI).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting. Probe the blot with antibodies against all three components: the immunoprecipitated protein (e.g., HA-POI), the E3 ligase, and a subunit of the E3 ligase complex.
5. Interpretation:
-
The presence of both the E3 ligase and the POI in the immunoprecipitate from PROTAC-treated cells (but not in the controls) provides strong evidence for the formation of the ternary complex.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pelagobio.com [pelagobio.com]
- 18. pelagobio.com [pelagobio.com]
- 19. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with t-Boc-N-amido-PEG2-C6-Cl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving t-Boc-N-amido-PEG2-C6-Cl.
Troubleshooting Guides
Coupling reactions with this compound, a bifunctional linker, can present challenges. The following tables address common issues, their potential causes, and recommended solutions for reactions with primary amines and thiols, the most common nucleophiles.
Table 1: Troubleshooting Coupling Reactions with Primary Amines
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low Reactivity of Amine: The primary amine is sterically hindered or electronically deactivated. | Increase reaction temperature to 40-60°C. Extend reaction time up to 48 hours. Use a stronger, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine. |
| Inappropriate Solvent: The chosen solvent does not adequately dissolve both reactants. | Use a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure all reactants are fully dissolved before proceeding. | |
| Insufficient Base: The amount of base is not enough to neutralize the HCl generated and deprotonate the amine. | Use at least 2-3 equivalents of a suitable base (e.g., triethylamine, DIPEA). | |
| Degraded Reagent: The this compound has hydrolyzed due to improper storage. | Store the reagent at -20°C and protect from moisture. Allow the vial to warm to room temperature before opening. | |
| Multiple Products Observed (e.g., on LC-MS) | Over-alkylation: The newly formed secondary amine reacts further with another molecule of the linker. | Use a 1.5 to 2-fold excess of the primary amine to favor mono-alkylation. |
| Side Reactions: The t-Boc group is partially cleaved under harsh reaction conditions. | Avoid high temperatures and strongly acidic conditions. If heating, monitor the reaction closely. | |
| Difficult Product Isolation | PEG-related Purification Issues: The PEG chain can cause streaking on silica (B1680970) gel chromatography and may be difficult to separate from starting material. | Utilize reverse-phase HPLC for purification. Precipitation of the product in a non-polar solvent like cold diethyl ether can also be effective.[1] |
Table 2: Troubleshooting Coupling Reactions with Thiols
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Thiol Oxidation: The thiol is oxidized to a disulfide, which is not nucleophilic. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. |
| Incorrect pH: The pH of the reaction is too low, leading to protonation of the thiol. | Maintain the reaction pH between 7.5 and 8.5 to favor the more nucleophilic thiolate anion.[3] | |
| Steric Hindrance: The thiol group is sterically inaccessible. | Increase the reaction temperature and/or extend the reaction time. Consider using a longer PEG linker if steric hindrance is a major issue.[4] | |
| Formation of Disulfide Byproduct | Presence of Oxidants: Oxygen is present in the reaction mixture. | Degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. |
| Difficult Product Purification | Excess Unreacted Thiol: A large excess of the thiol was used. | Use a minimal excess of the thiol (1.1-1.5 equivalents). Quench the reaction with an alkylating agent like N-ethylmaleimide to cap unreacted thiols before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for coupling reactions with this compound?
A1: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally recommended for these types of nucleophilic substitution reactions.[4] They effectively dissolve the PEG linker and most nucleophiles, facilitating the reaction. The choice of solvent should also take into account the solubility of your specific substrate.
Q2: Which base should I use for the coupling reaction with an amine?
A2: A non-nucleophilic organic base is preferred to avoid competition with the primary amine nucleophile. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. For less reactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary, but care should be taken to avoid side reactions.
Q3: My t-Boc group is being cleaved during the coupling reaction. How can I prevent this?
A3: The t-Boc protecting group is sensitive to strong acids.[5] Cleavage during the coupling reaction is likely due to the generation of HCl as a byproduct. Ensure you are using a sufficient excess of base (at least 2-3 equivalents) to neutralize the acid as it is formed. Avoid high reaction temperatures for extended periods.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] LC-MS is particularly useful for confirming the mass of the desired product and identifying any side products.
Q5: What is the best way to purify the final PEGylated product?
A5: Purification of PEGylated compounds can be challenging due to their physical properties.[7] Standard silica gel chromatography can sometimes result in poor separation. Reverse-phase HPLC is often the most effective method.[7] For larger scale purifications, precipitation of the product by adding the reaction mixture to a large volume of a cold non-polar solvent like diethyl ether can be a viable option.
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Primary Amine
-
Dissolution: Dissolve the primary amine (1.5-2.0 equivalents) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
-
Linker Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, the temperature can be increased to 40-50°C.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and excess base. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the product by reverse-phase HPLC or precipitation.
Protocol 2: General Procedure for Coupling with a Thiol
-
Dissolution: Dissolve the thiol-containing molecule (1.2 equivalents) in a degassed buffer of pH 7.5-8.5 (e.g., phosphate (B84403) or borate (B1201080) buffer). If the molecule is not water-soluble, a co-solvent like DMF or DMSO can be used.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[2]
-
Linker Addition: Add a solution of this compound (1.0 equivalent) in a minimal amount of DMF or DMSO to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the conjugate directly from the reaction mixture using reverse-phase HPLC.
Protocol 3: t-Boc Deprotection
-
Dissolution: Dissolve the purified t-Boc protected conjugate in dichloromethane (B109758) (DCM).
-
Acid Addition: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[4] To prevent potential side reactions from the generated tert-butyl cation, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2.5-5%).[4]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS, looking for the loss of the Boc group (mass difference of 100.12 Da).[2]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base.
Visualizations
Caption: Workflow for the coupling reaction of this compound.
Caption: Troubleshooting logic for low product yield in coupling reactions.
References
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] This guide provides a comprehensive comparison of how different PEG linker lengths impact PROTAC activity, supported by quantitative experimental data and detailed protocols.
The linker is not merely a spacer; its length and flexibility are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] An optimal linker length is essential for the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] A linker that is too short can lead to steric hindrance, preventing the formation of this complex, while an excessively long linker may result in a non-productive arrangement where ubiquitination is inefficient.[5][] Therefore, systematic evaluation of different linker lengths is a key step in the development of a potent PROTAC.[5]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs targeting different proteins.
| PROTAC Compound | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Estrogen Receptor α (ERα) | VHL | 9 | >1000 | <20 | MCF7 |
| PROTAC 2 | Estrogen Receptor α (ERα) | VHL | 12 | ~500 | ~60 | MCF7 |
| PROTAC 3 | Estrogen Receptor α (ERα) | VHL | 16 | ~100 | >90 | MCF7 |
| PROTAC 4 | Estrogen Receptor α (ERα) | VHL | 19 | ~750 | ~50 | MCF7 |
| PROTAC 5 | Estrogen Receptor α (ERα) | VHL | 21 | >1000 | <30 | MCF7 |
| Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[8] |
| PROTAC Compound | Target Protein | E3 Ligase | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader | BRD4 | VHL | PEG3 | 55 | 85 |
| BRD4 Degrader | BRD4 | VHL | PEG4 | 20 | 95 |
| BRD4 Degrader | BRD4 | VHL | PEG5 | 15 | >98 |
| BRD4 Degrader | BRD4 | VHL | PEG6 | 30 | 92 |
| This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] |
| PROTAC Compound | Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Activity |
| TBK1 Degrader | TANK-binding kinase 1 (TBK1) | VHL | < 12 | No apparent activity |
| TBK1 Degrader | TANK-binding kinase 1 (TBK1) | VHL | 12-29 | Submicromolar degradation |
| Studies on TBK1-targeting PROTACs have shown a dependency on a minimum linker length to observe degradation.[9][10] |
Visualizing the Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental approach to its quantification, the following diagrams illustrate the key concepts.
Mechanism of PROTAC-mediated protein degradation.
A typical workflow for comparing degradation efficiency.
Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. Below is a detailed protocol for Western Blotting, a common method used to quantify protein degradation.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cultured cells (e.g., MCF7 for ERα, Ramos for BTK)
-
PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC (with varying PEG linker lengths) or vehicle control for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control protein.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[5]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, BRD4, and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[5] The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Alkyl Chloride vs. Azide-Alkyne Click Chemistry
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical juncture in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two prevalent methods: traditional alkylation using alkyl chlorides and the more modern azide-alkyne click chemistry. We present a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the synthetic workflows.
The linker component of a PROTAC, while seemingly a simple tether, plays a pivotal role in the efficacy of the final molecule. Its length, rigidity, and chemical nature dictate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation. The choice of chemical reaction to conjugate the linker to the protein of interest (POI) ligand and the E3 ligase ligand significantly impacts the efficiency, yield, and versatility of the PROTAC synthesis process.
Quantitative Performance Comparison
The following tables summarize the key quantitative differences between alkyl chloride-based alkylation and azide-alkyne click chemistry for PROTAC synthesis. It is important to note that direct comparisons can be challenging due to the inherent variability in the specific PROTAC molecules, substrates, and reaction conditions reported in the literature.
| Parameter | Alkylation (via Alkyl Halides) | Azide-Alkyne Click Chemistry (CuAAC) |
| Typical Yield | 21-57% (for related SNAr reactions)[1] | 55-90%[2] |
| Reaction Time | 2-16 hours[3] | 1-24 hours[3][4] |
| Reaction Temperature | Room Temperature to 100 °C[1] | Room Temperature[5] |
| Catalyst | Often requires a base (e.g., DIPEA)[] | Copper(I) salt (e.g., CuI, CuSO4/Sodium Ascorbate)[4][5] |
| Functional Group Tolerance | Moderate | High[7] |
| Suitability for Library Synthesis | Moderate | High[2][7] |
Table 1: Comparison of Alkylation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis.
| Parameter | Alkylation (via Alkyl Halides) | Azide-Alkyne Click Chemistry (SPAAC) |
| Typical Yield | 21-57% (for related SNAr reactions)[1] | Generally high, often near-quantitative |
| Reaction Time | 2-16 hours[3] | 1-12 hours |
| Reaction Temperature | Room Temperature to 100 °C[1] | Room Temperature |
| Catalyst | Often requires a base (e.g., DIPEA)[] | None (strain-promoted)[] |
| Functional Group Tolerance | Moderate | Very High (Bioorthogonal)[] |
| Suitability for in-cell Synthesis | Not suitable | Suitable[8] |
Table 2: Comparison of Alkylation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a practical guide for researchers.
Protocol 1: PROTAC Synthesis via Alkylation of an Amine with an Alkyl Halide
This protocol is a generalized procedure based on the chemoselective alkylation of amine-containing E3 ligase ligands, such as lenalidomide, with alkyl bromides or iodides.[]
Materials:
-
Amine-containing E3 ligase ligand (e.g., Lenalidomide)
-
Alkyl bromide or iodide linker with a terminal functional group for warhead conjugation
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution.
-
Add the alkyl bromide or iodide linker (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 80-100 °C) for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-E3 ligase ligand conjugate.
-
The terminal functional group on the linker can then be used for conjugation to the warhead using standard coupling chemistries.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of a PROTAC using the copper-catalyzed click reaction between an azide-functionalized component and an alkyne-functionalized component.[4][5]
Materials:
-
Azide-functionalized warhead or E3 ligase ligand
-
Alkyne-functionalized linker or the other PROTAC component
-
Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO4) and Sodium Ascorbate (B8700270)
-
A suitable solvent system (e.g., DMF, THF/water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent.
-
If using CuSO4 and sodium ascorbate, prepare fresh stock solutions.
-
Add the copper(I) source to the reaction mixture. If using CuSO4, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. Typically, 5-10 mol% of the copper catalyst is used.
-
Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 3: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free synthesis of a PROTAC using the reaction between an azide (B81097) and a strained alkyne (e.g., DBCO, BCN).[]
Materials:
-
Azide-functionalized warhead or E3 ligase ligand
-
Strained alkyne (e.g., DBCO or BCN)-functionalized linker or the other PROTAC component
-
A suitable solvent (e.g., DMSO, DMF, or aqueous buffers for biological applications)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the azide-functionalized component (1.0 equivalent) and the strained alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used.
-
Monitor the reaction progress by TLC or LC-MS.
-
As this reaction is typically very clean, purification may be straightforward. The product can be isolated by direct precipitation, extraction, or chromatographic methods if necessary.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and experimental workflows for both alkylation and click chemistry-based PROTAC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
PEG Linkers Versus Alkyl Chains in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are not merely a matter of connection; they profoundly influence a PROTAC's efficacy, selectivity, and overall drug-like properties. Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and simple alkyl chains. This guide provides an objective, data-driven comparison of these two linker types to inform rational PROTAC design.
The Dichotomy of Linker Function: Balancing Solubility and Permeability
The choice between a PEG linker and an alkyl chain often represents a fundamental trade-off between hydrophilicity and hydrophobicity. PEG linkers, with their repeating ethylene (B1197577) glycol units, are known to enhance the aqueous solubility of PROTACs.[1][2][3] This is a crucial attribute, as the often large and complex nature of PROTACs can lead to poor solubility, hindering their formulation and bioavailability.[4] Conversely, alkyl chains, being more hydrophobic, can improve a PROTAC's ability to traverse the lipophilic cell membrane to reach its intracellular target.[1][5] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[6]
Impact on Ternary Complex Formation and Degradation Efficacy
The linker's role extends beyond physicochemical properties to the very heart of the PROTAC mechanism: the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the linker are paramount in achieving an optimal orientation of the two proteins for efficient ubiquitination.[1][5]
-
Flexibility: Both PEG and alkyl chains are considered flexible linkers, which can be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[5][7]
-
Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may not effectively bring the two proteins into proximity, leading to inefficient ubiquitination.[2][5][8]
Quantitative Data Comparison
The following tables summarize representative data comparing the performance of PROTACs with PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons in a single study are not always available, and the optimal linker is target-dependent. The data presented here is a synthesized representation from multiple studies to illustrate the general trends.
Table 1: Comparison of Physicochemical Properties
| Linker Type | General Impact on Solubility | General Impact on Permeability | cLogP (Calculated) | Topological Polar Surface Area (TPSA) |
| PEG | Increases | Can decrease | Generally Lower | Generally Higher |
| Alkyl | Decreases | Increases | Generally Higher | Generally Lower |
Table 2: Comparison of In Vitro Degradation and Permeability for a Representative Target (e.g., BRD4)
| PROTAC Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG-based (e.g., PEG4) | 20 | 95 | Low to Moderate |
| Alkyl-based (e.g., C8) | 30-50 | >90 | Moderate to High |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent and can vary. Permeability is often measured using Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (with either PEG or alkyl linkers) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict the passive permeability of compounds.[11][12][13][14][15]
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Prepare solutions of the PROTACs in a suitable buffer (e.g., PBS with 5% DMSO).
-
-
Assay Procedure:
-
Add the PROTAC solutions to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 10-20 hours).
-
-
Analysis:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using a standard formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.[14]
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This live-cell assay allows for the detection and characterization of the formation of the target protein-PROTAC-E3 ligase ternary complex.[4][5][6]
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag®.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the PROTACs at various concentrations.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The data can be plotted against the PROTAC concentration to determine the potency of ternary complex formation.[5]
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for comparing PROTAC linkers.
Conclusion
The choice between PEG and alkyl linkers in PROTAC design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties. While PEG linkers offer a clear advantage in enhancing solubility, alkyl chains often provide superior cell permeability. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens through advanced structural biology and computational modeling, the path to designing PROTACs with optimized potency, selectivity, and drug-like characteristics will become increasingly clear. The judicious selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
- 1. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
The Rigidity Roadmap: A Comparative Guide to PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flexible, Semi-Rigid, and Rigid Linkers in Proteolysis-Targeting Chimeras (PROTACs), Supported by Experimental Data.
The efficacy of a PROTAC is intricately linked to the chemical nature of its linker. This guide provides a comprehensive comparison of how linker rigidity—spanning flexible, semi-rigid, and rigid designs—impacts key performance metrics of PROTACs, including target protein degradation, ternary complex formation, and physicochemical properties. The information presented herein is curated from peer-reviewed studies to aid in the rational design of next-generation protein degraders.
The PROTAC Mechanism: A Tripartite Molecular Dance
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The primary function of a PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
The linker is not merely a passive tether; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[2]
The Influence of Linker Rigidity on PROTAC Performance
The structural nature of the linker can be broadly categorized into three classes: flexible, semi-rigid, and rigid. Each class presents a unique set of advantages and disadvantages that can be strategically employed to optimize a PROTAC's performance.
-
Flexible Linkers: Typically composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more easily adopt a conformation conducive to ternary complex formation. However, excessive flexibility can also lead to an entropic penalty upon binding and may result in suboptimal or non-productive ternary complex geometries.[1]
-
Semi-Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, within a flexible chain. This design reduces the number of rotatable bonds, thereby constraining the conformational space of the PROTAC. The introduction of some rigidity can help to "pre-organize" the molecule into a bioactive conformation, potentially leading to more stable and productive ternary complexes.[3]
-
Rigid Linkers: These linkers are characterized by a high degree of structural constraint, often incorporating aromatic rings, alkynes, or macrocyclic structures. By significantly limiting conformational flexibility, rigid linkers can lock the PROTAC into an optimal orientation for ternary complex formation, which can lead to enhanced potency and selectivity. However, the design of effective rigid linkers can be more challenging, as a poorly designed rigid linker may introduce steric hindrance and prevent the formation of a ternary complex altogether.[1]
References
A Researcher's Guide to Orthogonal Methods for Confirming Target Degradation by PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key orthogonal methods to validate Proteolysis-Targeting Chimera (PROTAC)-mediated target protein degradation. This guide includes detailed experimental protocols, quantitative data comparisons, and workflow visualizations to support robust and reliable drug discovery.
PROTACs have emerged as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the elimination of the target protein. This unique mechanism of action necessitates a rigorous validation process using multiple, independent (orthogonal) methods to confirm on-target degradation, assess off-target effects, and understand the kinetics of the degradation process. Relying on a single method is insufficient for a comprehensive understanding of a PROTAC's activity.[2]
This guide details and compares the most commonly employed orthogonal methods for validating PROTAC-mediated protein degradation.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][2]
References
A Comparative Analysis of PROTACs with Different E3 Ligase Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comparative analysis of the most ubiquitously utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] While over 600 E3 ligases are known, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL), which are the most popular choices in the field.[2][3][4][5]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binary binding affinity of its ligands to the target protein or the E3 ligase.[1] The stability and cooperativity of the ternary complex play a crucial role in determining the degradation efficiency, potency (DC50), and maximal degradation level (Dmax).[1] The choice of E3 ligase can significantly impact these parameters.[1]
Direct, head-to-head comparisons of PROTACs for the same target protein with different E3 ligase recruiters under identical experimental conditions are not abundantly available in the literature.[6] However, by compiling data from various studies, informative, albeit indirect, comparisons can be drawn.[6] The following table summarizes the performance of PROTACs recruiting CRBN and VHL for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4).
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 (Half-Maximal Degradation Concentration) | Dmax (Maximum Degradation) | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[6] |
| BRD4 | CRBN | dBET6 | ~10 nM (BD1), ~50 nM (BD2) | Not Specified | Not Specified[7] |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not Specified[6] |
| BRD4 | VHL | MZ1 | Not Specified | Not Specified | Not Specified[7] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented is for illustrative purposes.[6]
Key Characteristics of CRBN and VHL Ligands
The decision to use a CRBN or VHL-based PROTAC is a critical design choice that can affect pharmacodynamics, tolerability, and chemical space.[]
Cereblon (CRBN):
-
Ligands: Derived from the thalidomide (B1683933) family (e.g., lenalidomide, pomalidomide), they are relatively small and can contribute to better oral availability.[1][]
-
Kinetics: CRBN-based PROTACs often exhibit fast catalytic rates, which may be advantageous for rapidly dividing cells.[]
-
Expression: CRBN mRNA is ubiquitously expressed in hematopoietic, neural, and epithelial tissues, offering a broad target window.[]
-
Off-Target Effects: Ligands have an inherent affinity for zinc-finger transcription factors, which can lead to immunological side effects.[] This broad substrate promiscuity can be a dose-limiting factor.[]
-
Selectivity: The VHL-recruiting PROTAC MZ1 showed a preference for BRD4BD2 degradation, while the CRBN-recruiting PROTAC dBET6 was selective towards BRD4BD1, demonstrating how different E3 ligases can provide different selectivity profiles even with the same warhead.[7]
von Hippel-Lindau (VHL):
-
Ligands: These ligands recognize a hydroxyproline (B1673980) pharmacophore and tend to have a more buried binding pocket, leading to better selectivity.[] However, this often results in a higher molecular weight and potentially poorer cell permeability.[]
-
Kinetics: VHL forms relatively long-lived ternary complexes, which can be more suitable for targeting stable proteins that require persistent degradation signals.[]
-
Expression: VHL is expressed at the highest levels in the renal cortex, hepatocytes, and vascular endothelium.[] Its lower expression in some solid tumors might necessitate higher PROTAC concentrations to be effective.[]
-
Selectivity: The more defined binding pocket leads to a smaller promiscuity window, which is useful for proof-of-concept studies where avoiding off-target degradation is crucial.[]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Analysis
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell line of interest
-
PROTAC compounds (with varying concentrations)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer to release cellular proteins.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.[9]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins via electrophoresis and then transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody specific for the POI overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[9] Quantify the band intensity using image analysis software. Normalize the POI band intensity to the loading control to determine the percentage of protein degradation.[9]
-
DC50/Dmax Calculation: Plot the normalized POI levels against the logarithm of the PROTAC concentration. Use a four-parameter logistic regression model to determine the DC50 and Dmax values.[9]
-
TR-FRET for Ternary Complex Formation
This assay quantitatively assesses the formation of the POI-PROTAC-E3 ligase ternary complex, which is the crucial first step in the degradation process.
-
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.[1]
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).[1]
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).[1]
-
PROTAC of interest.[1]
-
Assay buffer (e.g., PBS with 0.1% BSA).[1]
-
384-well low-volume microplates.[1]
-
TR-FRET plate reader.[1]
-
-
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged POI, tagged E3 ligase, donor-labeled antibody, acceptor-labeled antibody, and a serial dilution of the PROTAC in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the POI, E3 ligase, and the PROTAC at various concentrations.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the proximity of the POI and E3 ligase, confirming the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
-
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages.[1] CRBN-based PROTACs may offer benefits in terms of pharmacokinetics and rapid action, while VHL-based PROTACs might provide superior selectivity. The ultimate choice depends on the specific protein target, the desired therapeutic window, the target tissue expression, and the acceptable off-target profile.[] A thorough experimental evaluation, utilizing the protocols outlined above, is essential to identify the optimal E3 ligase recruiter for any given protein target.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Crucial Role of Linkers in Ternary Complex Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of effective therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues hinges on the meticulous optimization of each component. A critical, yet often underestimated, element is the linker that connects the target-binding and E3 ligase-recruiting moieties. The linker's length, composition, and rigidity are paramount in facilitating the formation of a stable and productive ternary complex, the cornerstone of induced proximity-mediated biological effects.
This guide provides a comparative analysis of how different linkers impact the efficiency of ternary complex formation, supported by experimental data and detailed methodologies for key assays. Understanding these nuances is essential for the rational design of potent and selective therapeutics.
Impact of Linker Properties on Ternary Complex Formation
The primary function of a linker in a heterobifunctional molecule is to bridge a target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to enable a specific downstream event, such as ubiquitination and subsequent degradation of the target protein.[1] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient outcomes.[1]
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a series of molecules with varying linkers is often necessary to identify the most potent candidates.[1]
Quantitative Comparison of Linker Efficiency
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the efficiency of ternary complex formation and subsequent biological activity.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2][3][4]
| PROTAC Compound | Linker Length (atoms) | ERα Binding Affinity (IC50, nM) | ERα Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| 11 | 12 | ~50 | >1000 | <20 |
| 12 | 12 | ~50 | ~500 | ~40 |
| 13 | 16 | ~50 | ~100 | >80 |
| 14 | 20 | ~50 | ~750 | ~30 |
| 15 | 20 | ~50 | >1000 | <20 |
| 16 | 12 (C-terminal attachment) | ~50 | >1000 | <20 |
Note: This data highlights a clear "sweet spot" for linker length, with the 16-atom linker demonstrating significantly better degradation efficacy for ERα.[2][3][4]
Table 2: Biophysical Characterization of MZ1 and dBET6 PROTACs [5][6][7]
| Parameter | MZ1 (VHL-based) | dBET6 (CRBN-based) |
| Target | BRD4BD2 | BRD4BD1 |
| Binary KD (PROTAC to E3) | 29 nM (SPR), 66 nM (ITC)[5][7] | - |
| Binary KD (PROTAC to Target) | 1 nM (SPR), 4 nM (ITC)[5][7] | - |
| Ternary Complex KD | 4 nM (ITC)[5][7] | 0.6 nM (TR-FRET)[8] |
| Cooperativity (α) | 15 - 26[5] | 0.6[8] |
| Ternary Complex Half-life | 130 s[9] | - |
Note: Cooperativity (α) is a measure of the change in affinity of one binary interaction upon the formation of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[10][11]
Experimental Protocols
Accurate evaluation of ternary complex formation requires robust and well-controlled experimental assays. Below are detailed methodologies for key techniques used to characterize these interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to determine the thermodynamic parameters of binding interactions, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n), which allows for the calculation of the cooperativity factor (α).[8][]
Objective: To quantify the thermodynamics of binary and ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer[8]
Protocol:
-
Binary Titration (PROTAC into E3 Ligase):
-
Binary Titration (PROTAC into Target Protein):
-
Load the target protein solution (10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20 times the target protein concentration) into the injection syringe.
-
Perform the titration and analyze the data to determine KD2.
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The target protein should be in excess to ensure all E3 ligase is in a binary complex.[8]
-
Load the PROTAC solution into the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration to determine the apparent KD for ternary complex formation (KD,ternary).
-
Data Analysis: The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates, and binding affinity (KD).[][13][14]
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Protocol:
-
Immobilization:
-
Immobilize one of the binding partners (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[13]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD.
-
Inject a series of concentrations of the target protein over a fresh E3 ligase surface to confirm no direct interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary KD.
-
-
Ternary Interaction Analysis:
-
Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase surface. The concentration of the target protein should be kept constant and near-saturating.[15]
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
Data Analysis: The kinetic parameters (kon, koff) and affinity (KD) are determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be assessed by comparing the ternary KD to the binary KD values.[16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of compounds that induce or disrupt ternary complex formation.[17][18][19][20][21]
Objective: To quantify the formation of the ternary complex in a solution-based assay.
Methodology:
-
Reagents:
-
Purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).
-
Fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium [donor] and anti-GST-Allophycocyanin [acceptor]).[20]
-
-
Assay Setup:
-
FRET Measurement:
-
Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.[20]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 for complex formation can be determined.[20]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPR-based analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 13. aragen.com [aragen.com]
- 14. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Proteomics for PROTAC Selectivity Profiling
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs catalytically induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1] However, ensuring the selective degradation of the intended target protein while minimizing off-target effects is a critical challenge in PROTAC development.[2][3] This guide provides a comparative overview of quantitative proteomics techniques used to profile the selectivity of PROTACs, offering researchers the necessary information to choose the most appropriate method for their studies.
Mass spectrometry-based proteomics has become an indispensable tool for an unbiased and comprehensive assessment of PROTAC-induced changes in the cellular proteome.[1][2] These techniques allow for the identification and quantification of both on-target and off-target protein degradation, providing crucial insights into a PROTAC's selectivity and potential liabilities.[2][3][4]
Comparative Analysis of Quantitative Proteomics Methods
Several quantitative proteomics strategies can be employed for PROTAC selectivity profiling, each with its own advantages and limitations. The choice of method often depends on the specific experimental goals, available resources, and the desired depth of proteome coverage.
| Method | Principle | Advantages | Disadvantages | Typical Application in PROTAC Profiling |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" isotopes of amino acids, followed by mass spectrometry analysis of mixed samples.[5] | High accuracy and precision for relative quantification.[5] Allows for mixing of samples at the cell stage, minimizing experimental variability. | Limited to cell lines that can be metabolically labeled. Can be expensive and time-consuming. Not suitable for tissue or clinical samples. | Comparing the proteome of PROTAC-treated cells versus vehicle-treated cells to identify degraded proteins.[6][7] |
| Tandem Mass Tags (TMT) & Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Chemical labeling of peptides with isobaric tags, which are fragmented in the mass spectrometer to generate reporter ions for quantification.[8] | Enables multiplexing of up to 18 samples in a single mass spectrometry run, increasing throughput.[8] High precision for relative quantification. | Can suffer from ratio compression, underestimating large changes in protein abundance. Requires careful experimental design to avoid batch effects. | Dose-response and time-course studies of PROTAC treatment to assess the kinetics and concentration-dependence of protein degradation.[3][8] |
| Label-Free Quantification (LFQ) | Compares the signal intensity or spectral counts of peptides across different mass spectrometry runs.[3] | Applicable to any sample type, including tissues and clinical samples. Cost-effective as it does not require expensive isotopic labels. | Can be less precise than labeling methods due to run-to-run variability. Requires sophisticated computational analysis for data alignment and normalization. | Broad screening of PROTAC libraries to identify candidates with the desired selectivity profile.[3] |
Experimental Workflow for PROTAC Selectivity Profiling
The following diagram illustrates a general experimental workflow for assessing PROTAC selectivity using quantitative proteomics.
Detailed Experimental Protocols
Below are detailed protocols for the key stages of a quantitative proteomics experiment for PROTAC selectivity profiling.
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well or 10 cm plates) and allow them to adhere and reach a confluency of 70-80%.
-
Compound Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).[9] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.[9]
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the different concentrations of the PROTAC or a vehicle control (e.g., DMSO).[9] Ensure the final solvent concentration is consistent across all conditions and typically does not exceed 0.1%.[9]
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.[9]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9][10]
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
Peptide Labeling (for TMT/iTRAQ):
-
Label the peptides from each condition with the respective isobaric tags according to the manufacturer's instructions.[9]
-
Quench the labeling reaction and combine the labeled peptide samples.
-
Perform a cleanup step (e.g., using a C18 solid-phase extraction cartridge) to remove excess tags and other contaminants.
-
-
Label-Free Quantification (LFQ): For LFQ, the digested peptides from each sample are individually cleaned up using C18 solid-phase extraction and prepared for separate LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the prepared peptide samples on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Database Search: Search the acquired MS/MS spectra against a comprehensive protein database (e.g., UniProt) to identify the corresponding peptides and proteins.
-
Quantitative Analysis:
-
For TMT/iTRAQ: Extract the reporter ion intensities for each identified peptide to determine the relative protein abundance across the different conditions.
-
For LFQ: Compare the peak intensities or spectral counts of peptides across the different runs to determine relative protein abundance.
-
-
Data Analysis: Perform statistical analysis to identify proteins that show a significant change in abundance upon PROTAC treatment. Volcano plots are commonly used to visualize differentially expressed proteins.
PROTAC Mechanism of Action and Off-Target Effects
The following diagram illustrates the intended catalytic cycle of a PROTAC and potential off-target effects.
Understanding both the intended on-target degradation and potential off-target effects is paramount for the development of safe and effective PROTAC therapeutics.[2][3] Quantitative proteomics provides a powerful and unbiased approach to comprehensively assess the selectivity of these novel drugs, enabling researchers to make data-driven decisions throughout the drug discovery pipeline.[4][11]
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. sapient.bio [sapient.bio]
- 5. A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Biophysical Assays for Measuring PROTAC Binding Affinity
A deep dive into the experimental techniques used to quantify the interactions of Proteolysis Targeting Chimeras (PROTACs) with their target proteins and E3 ligases. This guide provides a comparative overview of key biophysical assays, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their drug discovery programs.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The formation of a stable and productive ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is a critical determinant of a PROTAC's efficacy.[3][] Therefore, the accurate measurement of the binding affinities of these interactions is paramount for the rational design and optimization of potent and selective PROTACs.[5]
This guide provides a comprehensive comparison of the most widely used biophysical assays to measure PROTAC binding affinity, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bioluminescence Resonance Energy Transfer (BRET), and Cellular Thermal Shift Assay (CETSA). For each technique, we present the underlying principles, a summary of quantitative data from published studies, a detailed experimental protocol, and a visual workflow to facilitate understanding and implementation in a laboratory setting.
Comparative Analysis of Biophysical Assays
Choosing the right biophysical assay is crucial and depends on various factors, including the specific research question, the availability of reagents and instrumentation, and the desired throughput. The following table summarizes the key characteristics of the discussed assays to aid in this selection process.
| Assay | Principle | Throughput | Sample Consumption | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[6] | Medium | Low to Medium | Kon, Koff, KD, Cooperativity (α) | Real-time kinetics, label-free.[7][8] | Immobilization may affect protein activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[] | Low | High | KD, Stoichiometry (n), ΔH, ΔS | Label-free, in-solution measurement, provides full thermodynamic profile.[9][10] | Low throughput, requires large amounts of pure protein.[11] |
| NanoBRET | Measures resonance energy transfer between a luciferase donor and a fluorescent acceptor.[12] | High | Low | IC50, Apparent KD | Live-cell measurements, high sensitivity, suitable for HTS.[13][14] | Requires genetic modification of proteins, indirect measurement of affinity. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[15] | Medium to High | Low | Thermal Shift (ΔTm), Apparent IC50 | In-cell target engagement, label-free.[16][17] | Indirect measure of binding, may not be suitable for all targets. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding.[18] | High | Low | KD, IC50 | Homogeneous assay, suitable for HTS.[1] | Requires fluorescently labeled probe, potential for interference from fluorescent compounds. |
Quantitative Data Summary
The following table presents a selection of published binding affinity data for well-characterized PROTACs, providing a reference for expected values and the application of different assays.
| PROTAC | Target Protein | E3 Ligase | Assay | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) |
| MZ1 | Brd4BD2 | VHL | SPR | 66 | 2.5 | 26 |
| MZ1 | Brd4BD2 | VHL | ITC | 66 | 4 | 15 |
| AT1 | Brd4BD2 | VHL | SPR | 180 | 11 | 16 |
| dBET6 | BRD4 | CRBN | NanoBRET | - | IC50 = 13 nM | - |
| ARV-771 | BRD4 | VHL | NanoBRET | - | IC50 = 6 nM | - |
Note: KD values and cooperativity can vary depending on the specific experimental conditions and assay format. Data presented here is for comparative purposes.
In-Depth Assay Guides
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on biomolecular interactions.[6] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized.[7] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[8]
-
Immobilization of E3 Ligase:
-
A purified and biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) is immobilized on a streptavidin-coated sensor chip.[7]
-
The immobilization level should be optimized to minimize mass transport effects.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
A series of concentrations of the PROTAC are injected over the immobilized E3 ligase surface.
-
The binding response is monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the binary KD.[11]
-
-
Ternary Complex Formation Analysis:
-
A series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC are prepared.[7]
-
These mixtures are then injected over the immobilized E3 ligase.
-
The sensorgrams are analyzed to determine the kinetic parameters for ternary complex formation, yielding the ternary KD.[11]
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[7] A value of α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[] By titrating one binding partner into a solution containing the other, a complete thermodynamic profile of the interaction can be obtained, including the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
-
Sample Preparation:
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
The PROTAC solution is titrated into the E3 ligase solution in a series of small injections.
-
The heat change after each injection is measured.
-
The resulting data is analyzed to determine the binary KD.
-
-
Ternary Binding Affinity:
-
A solution of the E3 ligase pre-saturated with the target protein is prepared in the ITC cell.[11]
-
The PROTAC is then titrated into this pre-formed binary complex.
-
The data is analyzed to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = KD,binary / KD,ternary.[11]
-
NanoBRET Assay
The NanoBRET assay is a proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc luciferase donor and a fluorescent acceptor in live cells.[12] This technology can be adapted to measure both target engagement and ternary complex formation.
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids expressing the target protein fused to NanoLuc luciferase and the E3 ligase fused to HaloTag.[12]
-
-
Labeling:
-
The transfected cells are incubated with a cell-permeable HaloTag ligand labeled with a fluorescent acceptor.[11]
-
-
PROTAC Treatment:
-
A dilution series of the PROTAC is added to the cells.
-
-
Signal Detection:
-
The NanoBRET substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a luminometer.[11]
-
-
Data Analysis:
-
The NanoBRET ratio (acceptor signal / donor signal) is calculated. A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[11]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[15][17]
-
Cell Treatment:
-
Cells are treated with various concentrations of the PROTAC or a vehicle control.[17]
-
-
Heat Shock:
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
-
Cell Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction (containing folded proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.[18]
-
-
Protein Quantification:
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[18]
-
-
Data Analysis:
-
A melting curve is generated by plotting the percentage of soluble protein against temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[17]
-
Conclusion
The robust characterization of PROTAC binding affinity is a cornerstone of successful targeted protein degradation research. The biophysical assays outlined in this guide each offer unique advantages and provide complementary information. While techniques like SPR and ITC deliver precise kinetic and thermodynamic data in a purified system, cell-based assays such as NanoBRET and CETSA offer invaluable insights into target engagement and ternary complex formation within a more physiologically relevant context. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of a PROTAC's mechanism of action and pave the way for the development of novel and effective therapeutics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bmglabtech.com [bmglabtech.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. pelagobio.com [pelagobio.com]
- 16. pelagobio.com [pelagobio.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comparative Guide to PROTAC Efficacy: Bridging In Vitro Potency with In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery. By presenting supporting experimental data for two prominent PROTACs, BETd-260 and ARD-69, this document aims to illuminate the critical transition from cell-based assays to preclinical animal models, offering valuable insights for the design and evaluation of future protein degraders.
Executive Summary
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation. While in vitro assays are essential for initial screening and characterization, predicting in vivo efficacy remains a key challenge. This guide dissects the performance of BETd-260, a BET protein degrader, and ARD-69, an Androgen Receptor (AR) degrader, across both experimental settings. The data presented herein highlights the correlation, and sometimes disparity, between cellular potency and therapeutic effect in a complex biological system.
Data Presentation: In Vitro vs. In Vivo Efficacy at a Glance
The following tables summarize the quantitative performance of BETd-260 and ARD-69 in both cell-based assays and animal models.
Table 1: Comparative Efficacy of BETd-260
| Parameter | In Vitro | In Vivo |
| Target(s) | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 |
| Cell Line (In Vitro) | RS4;11 (Leukemia), MOLM-13 (Leukemia), various HCC and Osteosarcoma lines | N/A |
| Animal Model (In Vivo) | RS4;11 Xenograft (Mice) | N/A |
| Degradation Potency (DC50) | 30-100 pM (BRD4 in RS4;11)[1] | Significant degradation at 5 mg/kg[1] |
| Inhibitory Concentration (IC50) | 51 pM (RS4;11), 2.2 nM (MOLM-13)[1] | N/A |
| Dosing Regimen | N/A | 5 mg/kg, i.v., thrice weekly[1] |
| Therapeutic Outcome | Potent suppression of cell viability and induction of apoptosis[1] | >90% tumor regression with no significant toxicity[1] |
Table 2: Comparative Efficacy of ARD-69
| Parameter | In Vitro | In Vivo |
| Target(s) | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Cell Line (In Vitro) | LNCaP, VCaP, 22Rv1 (Prostate Cancer) | N/A |
| Animal Model (In Vivo) | VCaP Xenograft (Mice) | N/A |
| Degradation Potency (DC50) | 0.86 nM (LNCaP), 0.76 nM (VCaP), 10.4 nM (22Rv1)[2][3] | Effective reduction of AR protein levels at a single dose[2][3] |
| Maximum Degradation (Dmax) | >95% in LNCaP and VCaP at 10 nM[4] | Sustained pharmacodynamic activity[5] |
| Dosing Regimen | N/A | Single intraperitoneal (IP) injection[5] |
| Therapeutic Outcome | Potent inhibition of cell growth | Significant reduction of AR and PSA protein levels in tumor tissues[5][6] |
Mandatory Visualizations
To elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: BET protein signaling and the mechanism of action of BETd-260.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Experimental Protocols
1. Western Blot for Protein Degradation (DC50 Determination)
-
Cell Seeding: Plate cells (e.g., RS4;11 or VCaP) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., BETd-260 or ARD-69) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4 or anti-AR) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage).
2. Cytotoxicity Assay (MTT Assay for IC50 Determination)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Experimental Protocol
1. Xenograft Mouse Model for Efficacy Studies
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD-SCID).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 VCaP cells in Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
PROTAC Formulation:
-
For BETd-260 (i.v. injection): While the exact formulation from the primary studies is not detailed, a common vehicle for intravenous administration of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
For ARD-69 (i.p. injection): A suitable formulation can be prepared by dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.
-
-
Dosing: Administer the PROTAC according to the specified regimen (e.g., BETd-260 at 5 mg/kg intravenously, three times a week; or a single intraperitoneal dose of ARD-69).[1][5]
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and harvest the tumors.
-
-
Pharmacodynamic Analysis:
Concluding Remarks
The successful translation of a PROTAC from a potent in vitro degrader to an effective in vivo therapeutic is a multifaceted process. As demonstrated by BETd-260 and ARD-69, picomolar to nanomolar cellular potencies can translate to significant tumor regression and target engagement in preclinical models. However, factors such as pharmacokinetics, biodistribution, and formulation play a crucial role in achieving the desired in vivo outcomes. This guide underscores the importance of a comprehensive evaluation strategy that integrates robust in vitro characterization with well-designed in vivo studies to accelerate the development of this promising new class of medicines.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase ligand—plays a pivotal role in determining the ultimate efficacy of the molecule. The choice between a flexible or a rigid linker is a critical decision that profoundly influences a PROTAC's conformational dynamics, cell permeability, and its ability to form a productive ternary complex for subsequent protein degradation. This guide provides an objective, data-driven comparison of flexible and rigid PROTAC linkers to inform rational design strategies in targeted protein degradation.
Executive Summary
The selection of a PROTAC linker is not a one-size-fits-all solution. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer conformational adaptability, which can be advantageous in facilitating the initial formation of the ternary complex.[1] Conversely, rigid linkers, often incorporating cyclic moieties like piperidine (B6355638) or piperazine (B1678402), can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes and improved pharmacokinetic properties.[1][2] Experimental evidence highlights that the optimal linker type is highly dependent on the specific target protein and E3 ligase pair.
Data Presentation: Quantitative Comparison of Flexible vs. Rigid Linkers
The following tables summarize quantitative data from various studies, offering a head-to-head comparison of PROTACs with flexible and rigid linkers across key performance metrics.
Table 1: Comparison of Androgen Receptor (AR) Degraders
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Oral Bioavailability (%) |
| ARD-2542 | Flexible (linear) | Data not specified | Potent | Low |
| ARD-2585 | Rigid (piperazine/azetidine) | Data not specified | Potent | 51% in mice |
This comparison highlights the significant improvement in oral bioavailability achieved by rigidifying the linker in an Androgen Receptor PROTAC.[3]
Table 2: Comparison of BRD4 Degraders
| PROTAC | Linker Type | DC50 (nM) |
| 12a | Flexible (ether) | 23 |
| 12b | Rigid (tDHU) | 7100 |
| 13a | Rigid (larger) | Potent |
| 13b | Rigid (larger) | Potent |
In this study, a flexible ether linker in PROTAC 12a resulted in significantly more potent BRD4 degradation compared to its rigid counterpart 12b.[4] However, with a different, larger rigid linker, both PROTACs 13a and 13b showed potent degradation, underscoring the nuanced role of linker structure.[4]
Table 3: Comparison of PI3K/mTOR Dual-Targeting PROTACs
| Linker Type | Degradation Efficiency |
| Flexible (PEG or alkyl chains) | Superior |
| Rigid (piperidine or piperazine rings) | Less effective in initial screen |
Preliminary screening of PI3K/mTOR dual-targeting PROTACs indicated that those with flexible linkers exhibited superior degradation efficiency, possibly by more effectively promoting the formation of the ternary complex.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in the comparison of flexible and rigid linkers.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the Target Protein-PROTAC-E3 ligase ternary complex in vitro.
-
Reagent Preparation: Prepare assay buffer, tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), and fluorescently labeled antibodies (e.g., Tb-anti-GST and AF488-anti-His).
-
Assay Setup: In a microplate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the fluorescently labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved (TC50).
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) compartment and collect samples from the basolateral (lower) compartment at various time points.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral compartment and collect samples from the apical compartment at various time points.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the involvement of active efflux transporters.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Logical Relationship: Impact of Linker Type on PROTAC Properties
Caption: The interplay between linker type and key PROTAC performance characteristics.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
The Hydrophilicity Tightrope: A Comparative Guide to Linker Impact on PROTAC Properties
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a delicate balancing act. The linker, once considered a simple tether, is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its solubility, permeability, and ultimately, its protein degradation efficacy. This guide provides a comprehensive comparison of how linker hydrophilicity, primarily through the lens of polyethylene (B3416737) glycol (PEG) versus alkyl chains, impacts these key physicochemical and biological properties, supported by experimental data and detailed protocols.
PROTACs, heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are typically large and complex, often falling "beyond the Rule of Five".[1] This makes their journey to the intracellular target fraught with challenges, particularly concerning their ability to dissolve in aqueous environments and traverse the cell membrane. The chemical nature of the linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in overcoming these hurdles.[2]
The Balancing Act: Solubility vs. Permeability
A central theme in PROTAC linker design is the trade-off between aqueous solubility and cell permeability. Hydrophilic linkers, most notably PEG chains, are incorporated to enhance the solubility of these often-greasy molecules.[2][3] The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving the PROTAC's compatibility with physiological environments.[]
Conversely, increased hydrophilicity can be detrimental to passive cell permeability.[5] The "molecular chameleon" effect, however, offers a nuanced perspective. Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar groups to facilitate passage, and then revert to a more extended, polar conformation in the aqueous cytoplasm.[3][] This dynamic behavior is influenced by the linker's ability to form intramolecular hydrogen bonds.[]
Hydrophobic linkers, such as simple alkyl chains, generally favor cell permeability by reducing the polar surface area.[7] However, this often comes at the cost of reduced aqueous solubility, which can lead to poor bioavailability and formulation challenges.[3][7]
Comparative Analysis of Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC properties.
Table 1: Impact of Linker Hydrophilicity on PROTAC Permeability
| PROTAC Series | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| VH032-based PROTACs | |||
| Compound 15 | 1-unit PEG | 0.005 | [8] |
| Compound 17 | Alkyl | 0.002 | [8] |
| Compound 10 | 2-unit PEG | Not specified, but higher than 4-unit PEG | [8] |
| Compound 11 | 4-unit PEG | Lower than 2-unit PEG | [8] |
| BRD4-Targeting PROTACs | |||
| MZ1 (Amide linker) | PEG-like | ~0.01 | [9] |
| ARV-771 (Amide linker) | PEG-like | ~0.2 | [9] |
| Ester-modified MZ1 | More Lipophilic | ~0.1 | [9] |
| Ester-modified ARV-771 | More Lipophilic | ~0.3 | [9] |
| AR-Targeting PROTACs | |||
| PROTAC 20b | Alkyl | 0.35 (A2B), 0.24 (B2A) | [10] |
| PROTAC 20d | PEG | BLQ (A2B), 8.6 (B2A) | [10] |
A2B: Apical to Basolateral, B2A: Basolateral to Apical, BLQ: Below Limit of Quantification. Higher Papp (A2B) indicates better permeability. A B2A/A2B ratio >2 suggests active efflux.
Table 2: Impact of Linker Hydrophilicity on PROTAC Degradation Efficacy
| Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | ||||
| PEG3 | 55 | 85 | [11] | |
| PEG4 | 20 | 95 | [11] | |
| PEG5 | 15 | >98 | [11] | |
| PEG6 | 30 | 92 | [11] | |
| BTK | ||||
| Longer PEG linkers (≥ 4 units) | 1-40 | Not specified | [12] | |
| TBK1 | ||||
| 21-atom alkyl/ether | 3 | 96 | [12] | |
| 29-atom alkyl/ether | 292 | 76 | [12] | |
| CRBN | ||||
| 9-atom alkyl chain | Concentration-dependent decrease | Not specified | [12] | |
| 3 PEG units | Weak degradation | Not specified | [12] |
DC50: Half-maximal degradation concentration (lower is more potent). Dmax: Maximum percentage of target protein degradation.
Signaling Pathways and Experimental Workflows
To understand the broader context of PROTAC action and evaluation, the following diagrams illustrate the key pathways and processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation if needed, though direct solid addition is preferred for thermodynamic solubility)
-
HPLC vials
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS (e.g., 1 mg to 1 mL).
-
Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13][14]
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Prepare a series of standard solutions of the PROTAC of known concentrations.
-
Analyze the supernatant and the standard solutions by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved PROTAC in the supernatant.
-
The determined concentration represents the thermodynamic solubility of the PROTAC.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[15]
Materials:
-
PAMPA filter plates (e.g., 96-well format)
-
Acceptor plates
-
Lipid solution (e.g., 10% lecithin (B1663433) in dodecane)
-
PBS, pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Membrane Coating: Carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate, ensuring the filter is fully coated.[16]
-
Acceptor Well Preparation: Add buffer (e.g., 300 µL of PBS) to each well of the acceptor plate.[16]
-
Donor Well Preparation: Prepare the PROTAC dosing solution in PBS (final DMSO concentration should be low, e.g., <1%). Add the dosing solution (e.g., 150 µL) to the donor wells of the coated filter plate.[16]
-
Incubation: Carefully place the filter plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a specified period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.[16]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a PROTAC across a monolayer of human intestinal Caco-2 cells.[17][18]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[18]
Western Blot for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein following treatment with a PROTAC.[19]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (DMSO).[19]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells to extract the proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate.[19]
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[19]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.[19]
-
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining at each PROTAC concentration to determine the DC50 and Dmax values.[19]
Conclusion
The hydrophilicity of the linker is a critical parameter in PROTAC design that requires careful optimization. While hydrophilic linkers like PEGs can significantly improve aqueous solubility, they may negatively impact permeability if not designed to facilitate a "molecular chameleon" effect. Conversely, hydrophobic alkyl linkers can enhance permeability but often at the expense of solubility. The optimal linker is highly context-dependent, relying on the specific target protein, E3 ligase, and the overall physicochemical properties of the PROTAC molecule. A systematic and iterative approach, employing the experimental protocols outlined in this guide, is essential for identifying the linker that achieves the delicate balance required for a successful protein degrader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of t-Boc-N-amido-PEG2-C6-Cl for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of t-Boc-N-amido-PEG2-C6-Cl, a PEG-based PROTAC linker.
The molecular formula for this compound is C15H30ClNO4, and its molecular weight is 323.86.[1] The presence of chlorine in the molecule is a primary determinant for its disposal classification. Due to this halogenated nature, specific handling and disposal protocols must be followed to ensure safety and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. If an SDS for this specific compound is not available, it should be handled with the caution appropriate for a potentially hazardous laboratory chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic compound.[2][3]
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with other substances. If contaminated with other hazardous chemicals, the entire mixture must be treated as hazardous waste according to the most hazardous component.
-
Quantity Assessment: The volume of waste will determine the appropriate container size.
-
-
Waste Segregation (Critical Step):
-
Halogenated Waste Stream: This compound MUST be disposed of in a designated halogenated organic waste stream.[2][4]
-
DO NOT mix with non-halogenated organic waste.[3][5] Mixing these waste streams increases disposal costs and can create complex, potentially reactive waste mixtures.[5][6] Non-halogenated solvents are often recycled as fuel, a process that is not suitable for halogenated compounds.[5]
-
DO NOT dispose of down the drain or in regular solid waste.[5]
-
-
Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container.[4][7] The container must have a secure, threaded cap.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication that it is a halogenated compound.[3][4] All constituents and their approximate percentages should be listed.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] The storage area should be cool, dry, and well-ventilated, with secondary containment to prevent spills.[3][4]
-
-
Arranging for Disposal:
Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [2] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor | [4][7] |
| Drain Disposal | Prohibited | [5] |
| Solid Waste Disposal | Prohibited for laboratory chemicals | [7] |
| Container Requirements | Labeled, sealed, and chemically compatible containers with threaded caps | [3][7] |
| Waste Segregation | Must be segregated from non-halogenated waste | [3][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling t-Boc-N-amido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of t-Boc-N-amido-PEG2-C6-Cl, a PEG-based PROTAC linker.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat or impervious gown | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of any potential vapors or aerosols. |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
A. Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
B. Storage Protocol:
| Storage Condition | Temperature | Additional Requirements |
| Short-term | 0 - 4 °C | Keep container tightly sealed in a dry, dark place. |
| Long-term | -20 °C | Keep container tightly sealed in a dry, dark place. |
Note: This product is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Classification: The waste should be treated as chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
IV. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
